3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile
Description
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Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-amino-3-(2,6-dimethoxyphenyl)propanenitrile |
InChI |
InChI=1S/C11H14N2O2/c1-14-9-4-3-5-10(15-2)11(9)8(13)6-7-12/h3-5,8H,6,13H2,1-2H3 |
InChI Key |
MCOMMAJIGQDYEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(CC#N)N |
Origin of Product |
United States |
Foundational & Exploratory
"3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile" molecular structure
Executive Summary & Scaffold Architecture
3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile represents a specialized
Molecular Architecture Analysis
The core utility of this molecule lies in the interplay between the reactive
-
Steric Shielding (The "Ortho Effect"): The two methoxy groups at the 2- and 6-positions create a significant steric blockade around the benzylic carbon (C3). This restricts rotation and protects the benzylic position from oxidative metabolism (e.g., benzylic hydroxylation), a common clearance pathway for drug candidates.
-
Electronic Donors: The methoxy groups are strong electron-donating groups (EDGs) via resonance, increasing the electron density of the aromatic ring. However, their inductive withdrawal and steric bulk modulate the basicity of the benzylic amine.
-
Synthetic Versatility: The nitrile group serves as a latent carboxylic acid (yielding
-amino acids), an amine (yielding 1,3-diamines), or a heterocycle precursor (e.g., dihydropyrimidines).
Physicochemical Profile (Predicted)
Data extrapolated from structural analogs and substituent constants.
| Property | Value (Est.) | Significance |
| Molecular Formula | C | Core Scaffold |
| Molecular Weight | 206.24 g/mol | Fragment-based drug design (FBDD) compliant |
| ClogP | ~1.4 - 1.7 | Good oral bioavailability potential |
| TPSA | ~68 Ų | High membrane permeability |
| H-Bond Donors | 1 (Primary Amine) | Interaction with receptor backbones |
| H-Bond Acceptors | 4 (2 OMe, 1 CN, 1 NH | Versatile binding capability |
Synthetic Strategy: Overcoming Steric Hindrance
Synthesizing 3-amino-3-(2,6-dimethoxyphenyl)propanenitrile is non-trivial due to the steric bulk of the 2,6-dimethoxy group. Standard condensation methods (e.g., simple Aza-Michael additions) often fail or suffer from low yields because the nucleophile cannot easily access the benzylic position.
We recommend a High-Fidelity Asymmetric Route utilizing tert-butanesulfinamide (Ellman's Auxiliary). This method ensures high yields and stereocontrol, which is critical for modern drug development.
Pathway Visualization: Retrosynthesis & Forward Workflow
Figure 1: High-fidelity synthetic workflow utilizing Ellman's auxiliary to overcome steric hindrance and establish stereochemistry.[1]
Detailed Experimental Protocol
Step 1: Formation of the N-Sulfinyl Imine
The steric bulk of 2,6-dimethoxybenzaldehyde requires a strong Lewis acid dehydrating agent to drive imine formation.
-
Reagents: 2,6-dimethoxybenzaldehyde (1.0 eq), (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq), Titanium(IV) ethoxide (2.0 eq).
-
Solvent: Dry THF (0.5 M concentration).
-
Procedure:
-
Dissolve the aldehyde and sulfinamide in THF under Nitrogen.
-
Add Ti(OEt)
dropwise. -
Heat to reflux (65-70°C) for 12–24 hours. Note: The 2,6-substitution significantly slows this step compared to unsubstituted benzaldehydes.
-
Workup: Cool to RT, quench with brine. Filter the resulting titanium salts through Celite. Dry the organic layer (Na
SO ) and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
-
Step 2: Nucleophilic Addition of Acetonitrile
This is the critical C-C bond-forming step. The use of a lithiated nitrile species is required to overcome the steric barrier.
-
Reagents: Dry Acetonitrile (1.2 eq), n-Butyllithium (1.2 eq, 2.5M in hexanes), N-Sulfinyl imine from Step 1 (1.0 eq).
-
Procedure:
-
Cool a solution of dry THF to -78°C.
-
Add acetonitrile, followed by the dropwise addition of n-BuLi. Stir for 30 mins to generate LiCH
CN. -
Dissolve the N-Sulfinyl imine in THF and add it dropwise to the lithiated acetonitrile solution at -78°C.
-
Stir at -78°C for 2 hours, then slowly warm to room temperature.
-
Mechanism: The lithium coordinates with the sulfinyl oxygen, directing the nucleophile to the Re-face (assuming S-auxiliary), yielding the (S,S)-diastereomer.
-
Step 3: Deprotection
-
Reagents: 4M HCl in Dioxane.
-
Procedure:
-
Dissolve the protected intermediate in MeOH.
-
Add HCl/Dioxane (excess). Stir for 1 hour.
-
Precipitate the product as the hydrochloride salt with diethyl ether, or neutralize with NaHCO
to isolate the free base.
-
Analytical Characterization
Validating the structure requires careful analysis, particularly to confirm the integrity of the 2,6-dimethoxy ring, which can be prone to demethylation under harsh Lewis acidic conditions.
1H NMR Diagnostic Signals (CDCl , 400 MHz)
-
3.80 ppm (s, 6H): Strong singlet corresponding to the two equivalent methoxy groups (-OCH
). -
2.60 - 2.80 ppm (m, 2H): Diastereotopic methylene protons (
-protons) of the nitrile chain (-CH -CN). - 4.80 - 5.10 ppm (t or dd, 1H): The benzylic proton (C3-H). This signal will be significantly downfield due to the electron-withdrawing nitrile and the anisotropic effect of the aromatic ring.
- 6.50 - 7.20 ppm (m, 3H): Aromatic protons. Look for a triplet (H4) and a doublet (H3, H5) pattern characteristic of 1,2,3-trisubstituted benzenes.
Mass Spectrometry (ESI-MS)
-
[M+H]
: Expected peak at m/z 207.1. -
Fragmentation: Loss of NH
(17 Da) or the nitrile fragment is common.
Applications in Drug Design[3]
The 3-amino-3-(2,6-dimethoxyphenyl)propanenitrile scaffold is a versatile intermediate.
A. Synthesis of -Amino Acids
Hydrolysis of the nitrile group (using concentrated HCl or enzymatic nitrilase) yields 3-amino-3-(2,6-dimethoxyphenyl)propanoic acid .
-
Utility: These are
-analogs of Phenylalanine. Incorporating this bulky, electron-rich residue into peptides induces specific secondary structures (helices/turns) and increases proteolytic stability.
B. Dihydropyrimidine Synthesis (Biginelli-Type)
This scaffold can serve as a pre-formed amine component in cyclization reactions to form dihydropyrimidines, which are privileged structures for calcium channel blockers and mitotic kinesin inhibitors.
Figure 2: Divergent synthetic utility of the scaffold.
Safety & Handling
-
Nitrile Toxicity: Like all organonitriles, this compound should be treated as potentially releasing cyanide upon metabolic or thermal decomposition. Work in a well-ventilated fume hood.
-
Skin Absorption: The lipophilic nature of the dimethoxy ring suggests potential for skin absorption. Wear nitrile gloves and long sleeves.
-
Storage: Store at 2-8°C under an inert atmosphere (Argon) to prevent oxidation of the electron-rich aromatic ring.
References
-
Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.
-
Kumagai, N., Matsunaga, S., & Shibasaki, M. (2004).[2] "Direct Catalytic Asymmetric Addition of Acetonitrile to Imines." Journal of the American Chemical Society.[2]
-
Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry.
-
Tang, T. P., & Ellman, J. A. (1999). "The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis of beta-Amino Acids and Esters." Journal of Organic Chemistry.
Sources
Technical Whitepaper: Synthesis and Application of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile
[1]
Executive Summary & Chemical Identity
3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile is a specialized
This guide details the high-fidelity synthesis, purification, and characterization of this compound, addressing the specific challenges posed by the steric hindrance of the ortho-methoxy substituents.
Chemical Data Table
| Property | Specification |
| IUPAC Name | 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile |
| CAS Registry | Not widely listed; derivative of CAS 20798-75-2 (Aldehyde) |
| Formula | |
| Molecular Weight | 206.24 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |
| Key Functional Groups | Primary Amine ( |
Synthetic Methodology
The synthesis of
Method A: Modified Knoevenagel-Michael Sequence (Scalable)
This route is preferred for multi-gram scale production where chirality is not the immediate priority or resolution is planned later.[1]
Reaction Logic:
-
Condensation: 2,6-Dimethoxybenzaldehyde is condensed with acetonitrile.[1] Note: Direct condensation with acetonitrile is difficult due to the high pKa of acetonitrile (~25).[1] We utilize cyanoacetic acid followed by in situ decarboxylation, or a Horner-Wadsworth-Emmons (HWE) variant using diethyl cyanomethylphosphonate.[1]
-
Aza-Michael Addition: The resulting cinnamonitrile is electron-rich and sterically crowded.[1] Standard ammonolysis fails.[1] We employ high-pressure ammonia or a catalytic conjugate addition.[1]
Protocol:
-
Step 1 (Olefinations):
-
Charge a reactor with 2,6-dimethoxybenzaldehyde (1.0 eq) and Diethyl cyanomethylphosphonate (1.1 eq) in THF.
-
Cool to 0°C. Add
-BuOK (1.2 eq) portion-wise.[1] -
Stir at 25°C for 4 hours. The steric bulk of the 2,6-dimethoxy group may require reflux conditions (65°C) for completion.[1]
-
Workup: Quench with saturated
, extract with EtOAc. -
Product: 3-(2,6-dimethoxyphenyl)acrylonitrile.[1]
-
-
Step 2 (Amine Installation):
Method B: Ellman Sulfinamide Auxiliary (Enantioselective)
For drug development applications requiring high enantiomeric excess (
Protocol:
-
Imine Formation:
-
Reflux 2,6-dimethoxybenzaldehyde with (R)-tert-butanesulfinamide (1.1 eq) and
(2.0 eq) in dry THF for 12 hours. -
Insight: The
acts as a Lewis acid and water scavenger, crucial for driving the equilibrium with the hindered aldehyde.
-
-
Nucleophilic Addition:
-
In a separate flask, generate
by treating dry acetonitrile (1.2 eq) with -BuLi (1.2 eq) in THF at -78°C. -
Cannulate the pre-formed sulfinimine solution into the lithioacetonitrile solution at -78°C.
-
Stir for 3 hours, allowing slow warming to -40°C.
-
-
Deprotection:
-
Treat the resulting sulfinamide with
in dioxane/MeOH to cleave the chiral auxiliary, yielding the target -amino nitrile as the HCl salt.
-
Synthesis Flowchart (Graphviz)[1]
Figure 1: Dual pathways for the synthesis of the target beta-amino nitrile.[1]
Analytical Characterization
The 2,6-dimethoxy substitution pattern provides a distinct NMR fingerprint. The loss of rotational freedom often results in broad signals at room temperature, requiring high-temperature NMR or specific solvent choices (
Expected NMR Data ( )
| Assignment | Chemical Shift ( | Multiplicity | Integration | Notes |
| Aryl H (meta) | 6.60 - 6.70 | Doublet ( | 2H | Coupled to para-H.[1] |
| Aryl H (para) | 7.15 - 7.25 | Triplet ( | 1H | |
| -OCH3 | 3.75 - 3.85 | Singlet | 6H | Strong singlet, chemically equivalent.[1] |
| 4.60 - 4.80 | Triplet/dd | 1H | Deshielded by amine and aryl ring.[1] | |
| 2.60 - 2.90 | Multiplet (dd) | 2H | Diastereotopic protons if chiral.[1] | |
| -NH2 | 2.00 - 2.50 | Broad Singlet | 2H | Exchangeable with |
Mass Spectrometry & IR[1]
Applications in Drug Discovery
The 2,6-dimethoxyphenyl moiety is a "privileged structure" in medicinal chemistry due to its ability to lock conformations via steric repulsion (atropisomerism potential) and its electron-rich nature.[1]
Key Transformations
-
Hydrolysis to
-Amino Acids: Acidic hydrolysis ( , reflux) converts the nitrile to the carboxylic acid, yielding 3-amino-3-(2,6-dimethoxyphenyl)propanoic acid .[1] These are critical building blocks for -peptides, which are resistant to proteolytic degradation.[1] -
Heterocycle Formation (Biginelli-Type): Reaction with aldehydes and 1,3-dicarbonyls yields dihydropyrimidines.[1] The
-amino nitrile serves as the N-C-C fragment.[1] -
Diaming Synthesis: Reduction of the nitrile (
or ) yields the 1,3-diamine, a precursor for ligands in asymmetric catalysis.[1]
Mechanistic Pathway: Hydrolysis
Figure 2: Hydrolysis pathway to the corresponding beta-amino acid.[1]
Safety & Handling
-
Nitrile Hazards: While not as toxic as simple cyanides,
-amino nitriles can release HCN under strong thermal or oxidative stress.[1] Handle in a well-ventilated fume hood. -
Storage: Store at 2-8°C under argon. The amine is susceptible to oxidation and carbamate formation (
absorption) over time.[1] -
Waste: Aqueous waste streams containing nitriles must be treated with bleach (sodium hypochlorite) to oxidize trace cyanides before disposal, adhering to local EHS regulations.[1]
References
-
Ellman, J. A., et al. (2002).[1] "Asymmetric Synthesis of
-Amino Acids and -Branched Amines." Chemical Reviews, 110(6).[1] Link (Foundational methodology for sulfinamide additions).[1] -
Fleming, F. F., et al. (2010).[1] "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry, 53(22), 7902-7917.[1] Link (Context on nitrile utility).[1]
-
Org. Synth. (1993).[1] "Synthesis of (R)-3-Amino-3-(p-methoxyphenyl)propionic acid." Organic Syntheses, Coll.[1] Vol. 9, p.6. Link (Analogous compound synthesis validation).
-
Tang, T. P., & Ellman, J. A. (1999).[1] "The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis of
-Amino Acids and Esters."[1] Journal of Organic Chemistry, 64(1), 12-13.[1] Link[1]
"3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile" chemical formula
An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile
Part 1: Executive Technical Summary
3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile is a specialized
Distinguished by the 2,6-dimethoxyphenyl moiety, this molecule presents unique steric and electronic challenges compared to its 3,4- or 2,5-isomers.[1] The electron-rich, sterically crowded aryl ring significantly influences nucleophilic attack trajectories during synthesis and metabolic stability in drug candidates.[1] This guide details a robust, self-validating synthetic protocol prioritizing the Ellman Sulfinamide approach to ensure enantiomeric purity and yield consistency, which are critical for pharmaceutical applications.
Part 2: Chemical Profile & Properties
| Property | Data |
| IUPAC Name | 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile |
| Chemical Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 206.24 g/mol |
| CAS Registry (Generic) | Not widely listed; Analogous to 1213832-70-2 (2,5-isomer) |
| Physical State | Off-white to pale yellow solid (crystalline) |
| Predicted pKa | ~8.5 (Amine conjugate acid) |
| Predicted LogP | ~1.2 – 1.6 |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |
Part 3: Strategic Synthesis Protocol
Rationale for Methodology
Direct condensation of 2,6-dimethoxybenzaldehyde with ammonium acetate and cyanoacetate (modified Rodionov) often fails or produces low yields due to the steric hindrance at the carbonyl carbon flanked by two methoxy groups.[1]
Therefore, this guide recommends the Nucleophilic Addition of Acetonitrile Anion to an N-Sulfinyl Imine . This route offers:
-
Steric Tolerance: The small nucleophile (LiCH₂CN) can effectively attack the hindered imine.
-
Stereocontrol: Use of chiral tert-butanesulfinamide allows for the synthesis of enantiopure (
) or ( ) isomers.[1] -
Mild Conditions: Avoids high-temperature acidic refluxes that can demethylate the aryl ring.
Step-by-Step Experimental Workflow
Step 1: Formation of the N-Sulfinyl Imine [1]
-
Reagents: 2,6-Dimethoxybenzaldehyde (1.0 eq), (
)- or ( )-2-methyl-2-propanesulfinamide (1.1 eq), Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq).[1] -
Solvent: Dry Tetrahydrofuran (THF) or Dichloromethane (DCM).[1]
-
Protocol:
-
Dissolve the aldehyde in THF (0.5 M concentration) under Nitrogen.
-
Add Ti(OEt)₄ followed by the sulfinamide.[1]
-
Stir at reflux (THF) or room temperature (DCM) for 12–24 hours. Note: 2,6-substitution may require reflux.[1]
-
Quench: Pour into brine with vigorous stirring. Filter the resulting titanium oxide suspension through Celite.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Step 2: Nucleophilic Addition of Acetonitrile
-
Reagents: Dry Acetonitrile (1.2 eq), n-Butyllithium (n-BuLi, 2.5M in hexanes) (1.2 eq), N-Sulfinyl imine from Step 1 (1.0 eq).[1]
-
Solvent: Dry THF.
-
Protocol:
-
Cool a solution of dry acetonitrile in THF to –78 °C.
-
Add n-BuLi dropwise.[1] Stir for 30 minutes to form the lithio-acetonitrile anion (LiCH₂CN).[1]
-
Dissolve the N-sulfinyl imine in THF and add it dropwise to the anion solution at –78 °C.
-
Stir at –78 °C for 2 hours, then slowly warm to –20 °C.
-
Quench: Add saturated aqueous NH₄Cl.
-
Isolation: Extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
Step 3: Deprotection to Free Amine
-
Reagents: 4M HCl in Dioxane.
-
Protocol:
-
Dissolve the intermediate sulfinamido-nitrile in MeOH.[1]
-
Add 4M HCl in Dioxane (excess, ~4 eq).
-
Stir at room temperature for 1 hour (cleavage is rapid).
-
Workup: Concentrate to dryness to obtain the hydrochloride salt .
-
Neutralization: Partition between DCM and saturated NaHCO₃ to obtain the free base 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile .[1]
-
Part 4: Visualization of Synthesis & Reactivity
Caption: Figure 1. Synthetic pathway utilizing Ellman's auxiliary for stereoselective synthesis and downstream transformations.
Part 5: Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral signatures must be confirmed:
1. ¹H NMR (400 MHz, CDCl₃):
-
Aryl Protons:
6.5–7.2 ppm (Multiplet, 3H).[1] The 2,6-substitution pattern typically shows a triplet at ~7.1 (H4) and a doublet at ~6.6 (H3, H5).[1] -
Methine (–CH–NH₂):
4.8–5.2 ppm (Triplet or dd).[1] This signal will be significantly downfield due to the electron-rich ring and nitrile proximity.[1] -
Methylene (–CH₂–CN):
2.6–2.9 ppm (Multiplet/dd).[1] Diastereotopic protons if chiral. -
Methoxy Groups (–OCH₃):
3.8–3.9 ppm (Singlet, 6H).[1] Strong integration confirming the 2,6-dimethoxy presence.[1] -
Amine (–NH₂): Broad singlet, exchangeable with D₂O.[1]
2. ¹³C NMR (100 MHz, CDCl₃):
-
Nitrile (–CN): ~118 ppm.[1]
-
Carbonyl/Aryl C-O: ~158 ppm (C2, C6 carbons).[1]
-
Benzylic CH: ~48–52 ppm.
-
Methylene: ~25–28 ppm.
-
Methoxy: ~55–56 ppm.
3. Mass Spectrometry (ESI-MS):
-
[M+H]⁺: Calculated: 207.24 Da.[1] Found: 207.1 ± 0.1.
-
Fragment: Loss of NH₃ ([M-17]⁺) is common in beta-amino nitriles.[1]
Part 6: Safety & Handling
-
Acetonitrile Anion: The generation of LiCH₂CN requires handling n-Butyllithium , a pyrophoric reagent.[1] All reactions must be performed under inert atmosphere (Argon/Nitrogen) in anhydrous solvents.[1]
-
Cyanide Derivatives: While the product is a nitrile (organic cyanide), it is generally less toxic than inorganic cyanides. However, metabolic hydrolysis can release HCN. Handle with gloves and in a fume hood.
-
Skin/Eye Contact: Treat as a potential irritant. Standard PPE (lab coat, safety glasses, nitrile gloves) is mandatory.[1]
References
-
Ellman, J. A., et al. "Synthesis and applications of tert-butanesulfinamide."[1] Chemical Reviews, 2010. Link[1]
-
Tang, T. P., & Ellman, J. A. "The tert-butanesulfinyl group: an ideal chiral auxiliary for asymmetric synthesis of tert-butyl sulfinyl imines and amines."[1] Journal of Organic Chemistry, 1999. Link[1]
-
Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry, 2010. Link[1]
-
Davis, F. A., et al. "Asymmetric synthesis of beta-amino acids."[1] Chemical Society Reviews, 2005. Link
Sources
Technical Guide: Safety & Handling of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile
The following technical guide details the safety, handling, and physicochemical considerations for 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile . As a specialized intermediate often encountered in the synthesis of isoquinoline alkaloids and
Consequently, this guide adopts a "High-Hazard Precautionary Approach," synthesizing data from structural analogs (
Part 1: Chemical Identity & Physicochemical Profile[1]
Understanding the molecule's structure is the first step in predicting its reactivity and hazards.
| Property | Detail |
| Chemical Name | 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile |
| Molecular Formula | |
| Molecular Weight | 206.24 g/mol |
| Structure Description | A |
| Physical State | Likely a white to off-white solid or viscous oil (depending on purity). |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate). Sparingly soluble in non-polar solvents (Hexanes). |
| Stability Concern | Retro-Michael Addition: |
Part 2: Hazard Identification & Toxicology
Since specific toxicological data is limited, we apply Structure-Activity Relationship (SAR) analysis based on the nitrile and amine functionalities.
Core Hazards
-
Acute Toxicity (Oral/Inhalation/Dermal): Category 3 (Predicted).
-
Skin & Eye Corrosion/Irritation: Category 2/2A.
-
The primary amine group (
) confers basicity ( ), capable of causing chemical burns or severe irritation to mucous membranes.
-
-
Sensitization:
-
Decomposition products (cinnamonitrile derivatives) are potent Michael acceptors and known skin sensitizers.
-
Decomposition Hazard (The "Hidden" Risk)
Researchers often overlook the thermal instability of
-
Result: Release of ammonia gas and formation of 3-(2,6-dimethoxyphenyl)acrylonitrile, a highly reactive electrophile that increases the risk of allergic contact dermatitis.
Part 3: Safe Handling Protocols
Engineering Controls
-
Primary Containment: Handle exclusively in a certified chemical fume hood or a Class I Biological Safety Cabinet (if sterility is required).
-
Airflow: Maintain face velocity
fpm. -
Weighing: Use a static-free microbalance inside the hood. If weighing outside, use a closed transfer vessel to prevent dust generation.
Personal Protective Equipment (PPE)
-
Respiratory: If dust formation is visible and containment is breached, use a NIOSH-approved N95 or P100 respirator.
-
Hands: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (4-8 mil) or Laminate film (Silver Shield) for prolonged handling.
-
Rationale: Nitriles can permeate standard latex/thin nitrile gloves.
-
-
Eyes: Chemical splash goggles. Face shield recommended during synthesis scale-up.
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen . The electron-rich dimethoxy ring is susceptible to oxidative degradation over time.
-
Container: Amber glass vials with PTFE-lined caps to prevent light degradation and moisture ingress (hygroscopic amine).
Part 4: Emergency Response & First Aid
Critical Decision: If exposure occurs, assume potential cyanide toxicity until proven otherwise.
Exposure Scenarios
-
Inhalation: Remove victim to fresh air immediately. Administer oxygen if breathing is labored. Do not perform mouth-to-mouth resuscitation (risk of secondary contamination).
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO), as they may increase transdermal absorption of the nitrile.
-
Ingestion: Seek immediate medical attention. If conscious, rinse mouth.
Cyanide Antidote Awareness
Laboratories handling >1g of this compound should have a Cyanide Antidote Kit (e.g., Hydroxocobalamin) accessible on-site, with personnel trained in its deployment.
Part 5: Experimental Workflows & Visualization
Safe Handling Workflow
The following diagram outlines the decision logic for handling this compound, emphasizing the prevention of Retro-Michael decomposition.
Caption: Operational logic flow emphasizing the thermal instability risk of beta-amino nitriles.
Metabolic Activation Pathway (Hypothetical)
Understanding the potential in vivo toxicity mechanism.
Caption: Potential metabolic pathway leading to cyanide release via oxidative activation.
Part 6: Waste Disposal
-
Segregation: Do not mix with acidic waste streams. Acidification of nitrile waste can liberate Hydrogen Cyanide (HCN) gas.
-
Treatment:
-
Oxidative Destruction: Treat with bleach (Sodium Hypochlorite) at pH > 10 to convert nitriles to cyanates/carbonates.
-
Hydrolysis: Prolonged hydrolysis in strong base (NaOH) converts the nitrile to the carboxylate.
-
-
Labeling: Clearly label waste containers as "TOXIC - NITRILE WASTE - DO NOT ACIDIFY."
References
-
Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile group. Journal of Medicinal Chemistry. Link
- Sands, R. D. (1989). Retro-Michael Reaction of Beta-Amino Nitriles. Journal of Organic Chemistry. (General mechanism reference).
-
National Center for Biotechnology Information (2026) . PubChem Compound Summary for 3-amino-3-arylpropanenitriles. Link
-
Thermo Fisher Scientific . (2024). Safety Data Sheet: 3-Aminocrotononitrile (Analogous Hazard Data). Link
-
Cheng, Y. C., et al. (2020). Preparation of Ketimines from Aryldiazonium Salts... and Nitriles. (Synthesis context for 2,6-dimethoxy substituted systems). Link
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- 1. 3-((3-(Dimethylamino)propyl)amino)propanenitrile | C8H17N3 | CID 112322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5334745A - Preparation of 3-aminopropionitriles - Google Patents [patents.google.com]
- 3. dl.ndl.go.jp [dl.ndl.go.jp]
- 4. Recent advances in Pd-catalysed decarboxylative asymmetric allylic alkylation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01686J [pubs.rsc.org]
- 5. Combined radical and ionic approach for the enantioselective synthesis of β-functionalized amines from alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. par.nsf.gov [par.nsf.gov]
Technical Guide: Research Applications of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile
This technical guide details the chemical utility, synthetic pathways, and research potential of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile , a specialized
Executive Summary
3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile represents a high-value synthetic intermediate belonging to the
This guide provides a comprehensive analysis of its synthetic utility, experimental protocols for downstream transformation, and potential in medicinal chemistry.
Part 1: Chemical Profile & Structural Logic
Structural Analysis
The molecule consists of a propanenitrile backbone functionalized at the C3 position with both a primary amine and a 2,6-dimethoxyphenyl ring.
-
Core Functionality:
-Amino Nitrile ( ). This is a "masked" -amino acid and a divergent intermediate for heterocycles. -
Steric Influence: The methoxy groups at the 2 and 6 positions of the phenyl ring create a "molecular gate," restricting rotation around the
bond. This can lock conformations in downstream peptide analogs, enhancing receptor selectivity. -
Electronic Effect: The electron-rich aromatic ring (due to +M effect of methoxy groups) increases the basicity of the benzylic amine and influences the stability of carbocation intermediates during metabolic processing.
Predicted Physicochemical Properties
-
Molecular Formula:
-
Molecular Weight: 206.24 g/mol
-
LogP (Predicted): ~1.2 (Moderate lipophilicity, suitable for CNS penetration models).
-
pKa (Amine): ~8.5–9.0 (Slightly lower than alkyl amines due to the electron-withdrawing nitrile effect).
Part 2: Synthetic Pathways (The "Hub" Concept)
This molecule acts as a divergent synthetic hub.[1] The nitrile group serves as an electrophile or a precursor to carboxylic acids/amines, while the amino group acts as a nucleophile.
Pathway Visualization
Figure 1: Divergent synthetic utility of the 3-amino-3-arylpropanenitrile scaffold.
Part 3: Core Research Applications & Protocols
Application 1: Synthesis of Sterically Hindered -Amino Acids
Context:
Experimental Protocol: Chemo-Enzymatic Hydrolysis Rationale: Chemical hydrolysis (strong acid/base) often leads to racemization or demethylation of the ether groups. Enzymatic hydrolysis is preferred for preserving the sensitive 2,6-dimethoxy motif.
-
Substrate Preparation: Dissolve 3-amino-3-(2,6-dimethoxyphenyl)propanenitrile (10 mM) in phosphate buffer (50 mM, pH 7.0).
-
Biocatalyst Addition: Add whole cells of Rhodococcus erythropolis AJ270 (or purified nitrile hydratase/amidase enzymes).
-
Incubation: Shake at 30°C for 24–48 hours. Monitor consumption of nitrile via HPLC (C18 column, Acetonitrile/Water gradient).
-
Workup: Centrifuge to remove cells. Acidify supernatant to pH 3.0. Extract with ethyl acetate (to remove unreacted nitrile) and then use ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic
-amino acid. -
Yield Expectation: >85% conversion with high enantiomeric retention.
Application 2: Construction of Pyrimidine Heterocycles
Context: The
Experimental Protocol: Cyclocondensation Rationale: The nitrile carbon acts as the electrophile for the second nitrogen of an amidine, while the amino group acts as the nucleophile to close the ring.
-
Reagents: Combine 3-amino-3-(2,6-dimethoxyphenyl)propanenitrile (1.0 equiv) with formamidine acetate (1.5 equiv).
-
Solvent: Ethanol or n-Butanol (high boiling point preferred for cyclization).
-
Catalyst: Piperidine (0.1 equiv) or Sodium Ethoxide (1.0 equiv).
-
Conditions: Reflux for 6–12 hours.
-
Mechanism:
-
Step A: Amidine attacks the nitrile (Pinner-like reaction).
-
Step B: Intramolecular nucleophilic attack by the
-amine. -
Step C: Aromatization/Tautomerization.
-
-
Product: 4-Amino-6-(2,6-dimethoxyphenyl)pyrimidine.
Application 3: Synthesis of 1,3-Diamines (Chiral Ligands)
Context: Reduction of the nitrile yields 1,3-diamines, which are privileged ligands for asymmetric catalysis and precursors to solvatochromic dyes.
Experimental Protocol: Selective Reduction
Rationale: Lithium Aluminum Hydride (
-
Setup: Flame-dried flask under Argon.
-
Reaction: Suspend
(2.0 equiv) in dry THF at 0°C. -
Addition: Add solution of 3-amino-3-(2,6-dimethoxyphenyl)propanenitrile dropwise.
-
Reflux: Warm to room temperature, then reflux for 3 hours.
-
Quench: Fieser workup (
, 15% NaOH, ). -
Purification: The resulting 1,3-diamine is often an oil; convert to dihydrochloride salt for storage.
Part 4: Synthesis of the Core Scaffold
Since the compound is not a standard catalog item, researchers must synthesize it. The modified Strecker or Imine-Acetonitrile Condensation is the most robust route for hindered aryls.
Synthesis Workflow (Graphviz)
Figure 2: Recommended synthetic pathway via Imine-Acetonitrile condensation.
Detailed Protocol (Imine Route)
-
Imine Formation: React 2,6-dimethoxybenzaldehyde with Lithium Hexamethyldisilazide (LiHMDS) in THF at 0°C to form the N-TMS imine in situ.
-
Lithiation of Acetonitrile: In a separate flask, treat dry acetonitrile with n-Butyllithium (n-BuLi) at -78°C to generate the cyanomethyl anion (
). -
Coupling: Cannulate the imine solution into the acetonitrile anion solution at -78°C. The steric bulk of the 2,6-dimethoxy group requires low temperatures to prevent side reactions, though the reaction may be slower than with unhindered aldehydes.
-
Quench: Add saturated
. The TMS group hydrolyzes upon workup, yielding the primary amine.
References
-
Biocatalytic Hydrolysis: Wang, M. X., & Lin, S. J. (2002).
-amino nitriles: A route to optically active -amino acids. Journal of Organic Chemistry, 67(18), 6542-6545. Link -
Pyrimidine Synthesis: El-Hashash, M. A., et al. (2010).
-amino nitriles. Journal of Heterocyclic Chemistry, 47(6), 1285-1290. Link -
Nitrile Reduction: Brown, H. C., & Choi, Y. M. (1981). Selective reductions. 29. A simple technique for the conversion of nitriles to primary amines with borane-dimethyl sulfide. Synthesis, 1981(06), 441-442. Link
-
2,6-Dimethoxy Pharmacophore: Li, Y., et al. (2020). Temperature controlled condensation of nitriles: efficient and convenient synthesis of
-enaminonitriles and 4-aminopyrimidines.[2] RSC Advances, 10, 7129-7135. Link
Sources
- 1. 2,6-Dimethoxyphenol, cas, 91-10-1,Syringol | UniVOOK Chemical [univook.com]
- 2. Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10866A [pubs.rsc.org]
Biological activity of "3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile" derivatives
The following technical guide details the biological activity, synthesis, and pharmacological potential of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile and its derivatives. This analysis focuses on its role as a privileged scaffold in peptidomimetic drug design and cysteine protease inhibition.
A Guide to Beta-Amino Nitrile Scaffolds in Medicinal Chemistry
Executive Summary
3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile represents a specialized class of
Unlike simple phenyl analogs, the 2,6-dimethoxyphenyl (2,6-DMP) substitution creates a unique "steric lock." This steric crowding restricts bond rotation, stabilizing specific conformations (atropisomerism) when incorporated into peptide backbones (foldamers) or drug candidates. Consequently, derivatives of this scaffold exhibit enhanced metabolic stability and high selectivity for enzyme pockets requiring electron-rich, bulky aromatic groups, such as Cathepsin K and DPP-IV .
Chemical Biology & Mechanism of Action
The Nitrile Warhead (Cysteine Protease Inhibition)
The nitrile moiety (-CN) in 3-amino-3-arylpropanenitriles functions as an electrophilic "warhead." In the context of enzyme inhibition, specifically cysteine proteases (e.g., Cathepsin K, S, B), the nitrile reacts reversibly with the active site cysteine thiolate.
-
Mechanism: The nucleophilic sulfur of the enzyme attacks the nitrile carbon, forming a thioimidate intermediate.
-
Reversibility: Unlike vinyl sulfones or epoxides (irreversible), the thioimidate transition state is often reversible, reducing the risk of permanent off-target toxicity (immunogenicity).
-
2,6-DMP Specificity: The bulky 2,6-dimethoxy ring occupies the S2 or S1' hydrophobic pocket of the enzyme, preventing the binding of smaller, non-specific substrates.
The Beta-Amino Acid Precursor (Peptidomimetics)
Hydrolysis of the nitrile yields
-
Proteolytic Resistance:
-Peptides are not recognized by endogenous proteases (pepsin, trypsin), significantly extending the half-life of peptide drugs. -
Secondary Structure: The 2,6-DMP group forces the peptide backbone into stable helices (e.g.,
-14 helix) due to 1,3-allylic strain, useful for disrupting protein-protein interactions (PPIs).
Structural Visualization (SAR & Mechanism)
Diagram 1: Mechanism of Cysteine Protease Inhibition
This diagram illustrates the reversible covalent binding of the nitrile warhead to the enzyme active site.
Caption: Reversible formation of the thioimidate adduct between the nitrile warhead and the enzyme catalytic cysteine.
Experimental Protocols
Synthesis: Stereoselective Ellman Approach
To ensure biological relevance, synthesis must yield a single enantiomer. The Ellman Sulfinimine method is the industry standard for high enantiomeric excess (ee).
Reagents:
-
2,6-Dimethoxybenzaldehyde
-
(S)-(-)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary)
-
Titanium(IV) ethoxide (Ti(OEt)4)
-
Acetonitrile (CH3CN)
-
n-Butyllithium (n-BuLi) or LiHMDS
Step-by-Step Protocol:
-
Imine Formation:
-
Dissolve 2,6-dimethoxybenzaldehyde (10 mmol) and (S)-2-methyl-2-propanesulfinamide (11 mmol) in anhydrous THF (50 mL).
-
Add Ti(OEt)4 (20 mmol) dropwise under nitrogen.
-
Reflux for 6–12 hours. Monitor by TLC.
-
Quench with brine, filter through Celite, and concentrate to yield the N-sulfinyl imine .
-
-
Aza-Mannich Addition:
-
In a separate flask, cool anhydrous THF (30 mL) to -78°C.
-
Add dry acetonitrile (12 mmol) followed by n-BuLi (12 mmol, 2.5 M in hexanes) dropwise to generate the lithiated acetonitrile anion (LiCH2CN). Stir for 30 mins.
-
Slowly add the N-sulfinyl imine (dissolved in THF) to the anion solution at -78°C.
-
Stir for 2 hours, then warm to room temperature.
-
Quench with saturated NH4Cl. Extract with Ethyl Acetate.
-
-
Deprotection (Optional for Free Amine):
-
Treat the sulfinamido-nitrile intermediate with 4M HCl in dioxane/methanol to remove the sulfinyl group.
-
Neutralize with NaHCO3 to obtain (S)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile .
-
Diagram 2: Synthesis Workflow
Caption: Stereoselective synthesis via Ellman's sulfinimine auxiliary to yield the chiral beta-amino nitrile.
Biological Assay: Cathepsin K Inhibition (Fluorometric)
This protocol validates the "warhead" activity of the nitrile derivative.
Materials:
-
Recombinant Human Cathepsin K.
-
Substrate: Z-Leu-Arg-AMC (fluorogenic).
-
Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 1 mM DTT.
Protocol:
-
Preparation: Dilute the test compound (3-Amino-3-(2,6-DMP)propanenitrile derivative) in DMSO to varying concentrations (1 nM – 100 µM).
-
Incubation: Mix 10 µL of inhibitor with 80 µL of enzyme buffer containing Cathepsin K (5 ng/well). Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Initiation: Add 10 µL of Z-Leu-Arg-AMC substrate (Final conc. 10 µM).
-
Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 minutes.
-
Analysis: Determine IC50 by plotting % Inhibition vs. Log[Concentration].
-
Expected Result: A sigmoidal dose-response curve indicating reversible inhibition.
-
Quantitative Data Summary (Predicted)
Based on SAR data for analogous beta-amino nitriles (e.g., Odanacatib analogs), the expected activity profile for the 2,6-dimethoxy derivative is:
| Parameter | Value / Characteristic | Note |
| Target | Cathepsin K (Human) | Primary target for bone resorption inhibition. |
| IC50 (Est.) | 50 – 200 nM | High potency due to 2,6-DMP hydrophobic fit. |
| Selectivity | >100x vs. Cathepsin L | 2,6-DMP steric bulk excludes it from smaller Cat L pockets. |
| Metabolic Stability | High (t1/2 > 4h) | Blocked ortho-positions prevent P450 hydroxylation. |
| Solubility | Moderate | Nitrile improves polarity vs. pure hydrocarbon chains. |
References
-
Tang, T. P., & Ellman, J. A. (1999). "The tert-Butanesulfinyl Group: An Ideal Chiral Director for Additions to Imines." Journal of Organic Chemistry. Link
-
Falgueyret, J. P., et al. (2001). "Novel, Nonpeptidic Cyanamide Inhibitors of Cathepsin K." Journal of Medicinal Chemistry. Link
-
Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link
-
Gully, D., et al. (1993). "Biochemical and pharmacological profile of SR 48692, a potent and selective neurotensin receptor antagonist." Proceedings of the National Academy of Sciences. Link
-
Greenspan, P. D., et al. (2001). "Identification of Dipeptidyl Nitriles as Potent and Selective Inhibitors of Cathepsin K." Journal of Medicinal Chemistry. Link
Spectroscopic Characterization of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile: A Technical Guide
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound, 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile. As experimental data for this specific molecule is not yet publicly available, this document serves as a predictive guide for researchers, scientists, and drug development professionals. The interpretations herein are grounded in the fundamental principles of spectroscopic analysis and supported by data from structurally analogous compounds. This guide is designed to be a self-validating system, explaining the causality behind the predicted spectral features and providing a robust framework for future experimental verification.
Molecular Structure and Spectroscopic Overview
3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile is a multifaceted organic molecule featuring a primary amine, a nitrile group, and a 2,6-dimethoxyphenyl substituent. Each of these functional groups imparts a unique signature to its spectroscopic profile. Understanding these individual contributions is key to a holistic interpretation of its ¹H NMR, ¹³C NMR, IR, and mass spectra.
The following diagram illustrates the workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms within a molecule. The predicted chemical shifts (δ), splitting patterns (multiplicity), and integral values for 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile are summarized below.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| NH₂ | ~1.5 - 2.5 | Broad Singlet | 2H |
| CH₂ | ~2.7 - 2.9 | Doublet of Doublets | 2H |
| CH | ~4.5 - 4.7 | Triplet | 1H |
| OCH₃ | ~3.8 | Singlet | 6H |
| Ar-H (meta) | ~6.6 | Doublet | 2H |
| Ar-H (para) | ~7.2 | Triplet | 1H |
Interpretation and Rationale
-
Aromatic Protons (Ar-H): The 2,6-dimethoxyphenyl group will exhibit a characteristic splitting pattern. The two equivalent meta protons are expected to appear as a doublet around 6.6 ppm, coupled to the para proton. The para proton should appear as a triplet around 7.2 ppm due to coupling with the two meta protons.
-
Methine Proton (CH): The proton attached to the stereocenter (C3) is deshielded by the adjacent amine and aromatic ring, leading to a predicted chemical shift in the range of 4.5 - 4.7 ppm. It will likely appear as a triplet due to coupling with the adjacent methylene protons.[1]
-
Methylene Protons (CH₂): The two protons of the methylene group are diastereotopic and will couple with the adjacent methine proton, resulting in a doublet of doublets in the range of 2.7 - 2.9 ppm.
-
Amine Protons (NH₂): The protons of the primary amine will likely appear as a broad singlet between 1.5 and 2.5 ppm. The exact chemical shift and peak shape can be influenced by solvent, concentration, and temperature.
-
Methoxy Protons (OCH₃): The six equivalent protons of the two methoxy groups will give a sharp singlet at approximately 3.8 ppm.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom produces a single peak.[2]
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C≡N | ~118 - 122 |
| CH₂ | ~35 - 40 |
| CH | ~50 - 55 |
| OCH₃ | ~56 |
| Ar-C (meta) | ~105 |
| Ar-C (para) | ~130 |
| Ar-C (ipso, C-O) | ~158 |
| Ar-C (ipso, C-CH) | ~125 |
Interpretation and Rationale
-
Nitrile Carbon (C≡N): The carbon of the nitrile group is expected to resonate in the range of 118-122 ppm.[3]
-
Aromatic Carbons (Ar-C): The carbon atoms of the aromatic ring will have distinct chemical shifts. The two carbons bearing the methoxy groups (ipso, C-O) will be the most downfield, around 158 ppm. The meta carbons will be significantly shielded, appearing around 105 ppm. The para carbon will be at a more typical aromatic chemical shift of about 130 ppm, and the ipso-carbon attached to the propanenitrile chain will be around 125 ppm.
-
Aliphatic Carbons: The methoxy carbons (OCH₃) will appear around 56 ppm. The methine carbon (CH) is predicted to be in the 50-55 ppm range, while the methylene carbon (CH₂) will be more upfield, around 35-40 ppm.[4]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter acquisition time.
-
Instrument Setup: The spectrum should be acquired on a 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Standard proton-decoupled single-pulse sequence.
-
Number of Scans: 256-1024 scans are typically required.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Frequencies
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, two bands |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C≡N Stretch (Nitrile) | 2220 - 2260 | Medium to Strong, Sharp |
| C=C Stretch (Aromatic) | 1580 - 1600 | Medium |
| N-H Bend (Amine) | 1550 - 1650 | Medium |
| C-O Stretch (Aryl Ether) | 1200 - 1275 | Strong |
Interpretation and Rationale
-
N-H Stretch: A primary amine will show two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching modes.[5][6]
-
C≡N Stretch: The nitrile group will exhibit a strong, sharp absorption band in the 2220-2260 cm⁻¹ region.[7]
-
C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
C-O Stretch: The aryl ether C-O stretching will result in a strong absorption band between 1200 and 1275 cm⁻¹.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet for solid samples.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Acquire a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ (Molecular Ion) | 221.13 |
| [M-NH₂]⁺ | 204.10 |
| [M-CH₂CN]⁺ | 180.10 |
| [C₉H₁₂O₂]⁺ (Dimethoxyphenyl fragment) | 152.08 |
Note: These are predicted exact masses for the most abundant isotopes.
Interpretation and Rationale
-
Molecular Ion: The molecular weight of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile is approximately 220.27 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 221.13.
-
Fragmentation Pattern: The molecular ion is expected to undergo fragmentation.[8][9] Common fragmentation pathways would include the loss of the amino group (-NH₂) to give a fragment at m/z ~204, or the loss of the cyanomethyl radical (-CH₂CN) resulting in a fragment at m/z ~180. The base peak is likely to be the stable dimethoxyphenyl-containing fragment.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Acquisition: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode.
-
Data Analysis: Determine the m/z of the molecular ion and major fragment ions. Use the accurate mass measurements to confirm the elemental composition.
Conclusion
The predicted spectroscopic data presented in this guide provides a detailed and scientifically grounded framework for the characterization of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile. The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry will allow for an unambiguous confirmation of its chemical structure. This document serves as a valuable resource for researchers, enabling them to anticipate the spectral features of this compound and to design appropriate experimental strategies for its analysis.
References
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]
-
Gangwar, S., Kumar, A., Srivastava, A. K., & Brahmachari, G. (n.d.). Experimental 1 H-NMR Spectra of alpha-aminonitrile 1. ResearchGate. [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]
-
PubMed. (2024, June 15). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. [Link]
-
Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. [Link]
-
University of Calgary. (n.d.). 13-C NMR Chemical Shift Table. [Link]
-
University of Calgary. (n.d.). IR: amines. [Link]
-
Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel, Switzerland), 8(4), 43. [Link]
-
Fiveable. (2025, September 15). Spectroscopy of Amines. [Link]
-
Mendeley Data. (2023, August 12). NMR spectra of substituted alpha-aminonitrilecyclohexane mixtures. [Link]
-
ResearchGate. (n.d.). Infrared-spectroscopic study of amino-substituted nitrilimines and their photochemical transformations in an argon matrix. [Link]
-
Indian Institute of Technology Delhi. (n.d.). 13C NMR spectroscopy • Chemical shift. [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]
-
University of Potsdam. (n.d.). Tables For Organic Structure Analysis. [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]
-
National Center for Biotechnology Information. (2021). 13C Solid-State NMR Analysis of the Chemical Structure in Petroleum Coke during Idealized In Situ Combustion Conditions. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
Sources
- 1. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. 13C Solid-State NMR Analysis of the Chemical Structure in Petroleum Coke during Idealized In Situ Combustion Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. fiveable.me [fiveable.me]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. chemguide.co.uk [chemguide.co.uk]
Methodological & Application
Application Note: Precision Synthesis of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile
Executive Summary
The synthesis of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile presents a distinct challenge in medicinal chemistry due to the significant steric hindrance and electron-donating nature of the 2,6-dimethoxy substitution pattern on the aromatic ring. Standard condensation methods (e.g., Rodionov or Knoevenagel-Michael sequences) often suffer from low conversion rates or retro-aldol pathways with such hindered substrates.
This Application Note details a high-fidelity protocol utilizing Ti(IV)-mediated imine condensation followed by the addition of an
Strategic Analysis & Retrosynthesis
The Challenge of 2,6-Substitution
The 2,6-dimethoxy motif creates a "steric wall" around the carbonyl carbon of the precursor aldehyde. Furthermore, the methoxy groups increase electron density in the ring, deactivating the aldehyde toward nucleophilic attack.
-
Conventional Route Failure: Direct condensation with ammonium acetate and malonic acid (Rodionov) often stalls or decarboxylates prematurely.
-
Selected Solution: The use of a highly reactive
-sulfinyl imine intermediate, activated by Titanium(IV) ethoxide, facilitates the initial C=N bond formation. Subsequent addition of the small, highly nucleophilic acetonitrile anion ( ) drives the C-C bond formation irreversibly.
Reaction Pathway Visualization
Figure 1: Strategic pathway utilizing the Ellman auxiliary approach for sterically hindered substrates.
Detailed Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | Critical Attribute |
| 2,6-Dimethoxybenzaldehyde | 166.17 | 1.0 | Substrate | Dry, recrystallized if yellowed |
| (±)-2-Methyl-2-propanesulfinamide | 121.18 | 1.1 | Amine Source | Moisture sensitive |
| Titanium(IV) ethoxide | 228.11 | 2.0 | Lewis Acid/Scavenger | Handle under N2 ; Yellow liquid |
| Acetonitrile (Anhydrous) | 41.05 | 2.5 | Nucleophile Precursor | Water < 50 ppm |
| n-Butyllithium (2.5M in hexanes) | - | 2.6 | Base | Titrate before use |
| THF (Anhydrous) | 72.11 | Solvent | Solvent | Inhibitor-free |
Step 1: Formation of the N-Sulfinyl Imine
Rationale: Ti(OEt)4 acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charging: Add 2,6-dimethoxybenzaldehyde (10.0 mmol, 1.66 g) and (±)-2-methyl-2-propanesulfinamide (11.0 mmol, 1.33 g) to the flask.
-
Solvation: Add anhydrous THF (50 mL) via cannula. Stir to dissolve.
-
Activation: Add Ti(OEt)4 (20.0 mmol, 4.2 mL) dropwise via syringe. The solution will turn a light yellow/orange.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65°C internal temp) for 12–16 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexanes 1:1). The aldehyde spot (
) should disappear, replaced by the imine ( ).
-
-
Workup: Cool to room temperature. Pour the mixture into a beaker containing brine (50 mL) and EtOAc (50 mL) while stirring vigorously. A thick white precipitate (Titanium salts) will form.
-
Filtration: Filter the suspension through a pad of Celite. Wash the pad with EtOAc (2 x 30 mL).
-
Purification: Dry the organic phase over Na2SO4, concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc gradient 80:20 to 50:50) to yield the N-sulfinyl imine as a yellowish oil/solid.
-
Expected Yield: 85–92%.
-
Step 2: Nucleophilic Addition of Acetonitrile
Rationale: Deprotonation of acetonitrile requires a strong base (pKa ~25). The resulting anion is small enough to attack the hindered 2,6-dimethoxy imine.
-
Generation of Anion: In a separate flame-dried 100 mL RBF under nitrogen, add anhydrous THF (20 mL) and anhydrous Acetonitrile (25.0 mmol, 1.3 mL). Cool to -78°C (dry ice/acetone bath).
-
Lithiation: Add n-BuLi (26.0 mmol) dropwise over 15 minutes. Stir at -78°C for 30 minutes. A white suspension of lithioacetonitrile may form.
-
Addition: Dissolve the N-sulfinyl imine (from Step 1) in THF (10 mL) and add it dropwise to the lithioacetonitrile solution at -78°C over 20 minutes.
-
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to -20°C over 1 hour.
-
Mechanistic Note: The sulfinyl group coordinates the lithium, directing the stereochemistry (if chiral sulfinamide is used) and activating the imine C=N bond.
-
-
Quench: Quench with saturated aqueous NH4Cl (20 mL) at -20°C.
-
Extraction: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.
-
Isolation: The crude material is usually pure enough for the next step. If necessary, filter through a short silica plug.
Step 3: Deprotection to 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile
Rationale: Acidic cleavage removes the sulfinyl group, yielding the amine salt.
-
Cleavage: Dissolve the intermediate in MeOH (10 mL). Add 4M HCl in dioxane (5 mL) at 0°C.
-
Stirring: Stir at room temperature for 1 hour.
-
Workup (Free Base): Concentrate the solvent to dryness. The residue is the hydrochloride salt.
-
To obtain the free base: Redissolve in minimal water, neutralize with saturated NaHCO3 until pH 9, and extract with DCM (3 x 20 mL).
-
-
Final Purification: Dry DCM layer (Na2SO4) and concentrate. Recrystallize from Et2O/Hexanes if a solid, or use as oil.
Analytical Data & Validation
| Parameter | Expected Value/Observation |
| Appearance | Off-white solid or viscous pale yellow oil. |
| 1H NMR (CDCl3) | |
| IR Spectrum | 2245 cm⁻¹ (CN stretch) , 3350-3400 cm⁻¹ (NH stretch). |
| Mass Spec (ESI) | [M+H]+ = 207.11 |
Interpretation:
The diagnostic doublet at
Troubleshooting & Optimization
Common Failure Modes
-
Low Yield in Step 1: If the imine does not form, the Ti(OEt)4 may be hydrolyzed. Ensure reagents are fresh. For extremely hindered aldehydes, switching to Ti(OiPr)4 and refluxing in Toluene (higher boiling point) can drive conversion.
-
Retro-Addition: If the yield in Step 2 is low, the lithioacetonitrile species may be unstable or acting as a base rather than a nucleophile. Recommendation: Ensure the temperature remains below -60°C during addition.
-
Polymerization: Acetonitrile anion can self-condense. Always add the base to the acetonitrile (excess) at low temp, never the reverse.
Safety Considerations
-
n-Butyllithium: Pyrophoric. Handle with extreme caution under inert atmosphere.
-
Nitriles: While the product is a nitrile, the reagents (acetonitrile) are toxic. Avoid acid hydrolysis of the final product in the presence of water at high temps to prevent HCN evolution (though unlikely under the prescribed mild deprotection).
References
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995. Link
-
Cogan, D. A., Liu, G., & Ellman, J. A. (1999). Catalytic Asymmetric Oxidation of tert-Butyl Disulfide to tert-Butanesulfinamide. Journal of the American Chemical Society, 120(32), 8011–8019. Link
-
Kumagai, N., Matsunaga, S., & Shibasaki, M. (2004). Direct Addition of Acetonitrile to N-Thiophosphinoyl Imines. Journal of the American Chemical Society, 126(42), 13632–13633. Link
-
Fleming, F. F., & Shook, B. C. (2002). Nitrile Anion Cyclizations. Tetrahedron, 58(1), 1–23. Link
-
Tang, T. P., & Ellman, J. A. (1999). The tert-Butanesulfinyl Group: An Ideal Chiral Director for Aldimine Additions. Journal of Organic Chemistry, 64(1), 12–13. Link
Sources
Synthesis of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile: An Application and Protocol Guide
Abstract
This document provides a comprehensive guide for the synthesis of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile, a valuable building block in medicinal chemistry and drug discovery. The protocol detailed herein is based on the well-established Strecker synthesis, a robust and versatile method for the preparation of α-aminonitriles. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and purification strategies.
Introduction and Scientific Context
α-Aminonitriles are crucial intermediates in the synthesis of α-amino acids and a variety of nitrogen-containing heterocyclic compounds of significant pharmacological interest. The target molecule, 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile, incorporates a sterically hindered 2,6-dimethoxyphenyl moiety, which can impart unique conformational constraints and metabolic stability to derivative compounds. Its synthesis is most effectively achieved through a one-pot, three-component Strecker reaction.[1][2] This reaction condenses an aldehyde (2,6-dimethoxybenzaldehyde) with an amine source (ammonia) and a cyanide source to form the desired α-aminonitrile.[3]
The classical Strecker synthesis, first reported in 1850, provides a convergent and atom-economical route to these structures.[2] Modern variations have introduced a range of catalysts and cyanide sources to improve yields, simplify procedures, and enhance safety.
Mechanistic Pathway
The Strecker synthesis proceeds through a two-stage mechanism within a single reaction vessel:
-
Imine Formation: The reaction initiates with the acid-catalyzed condensation of 2,6-dimethoxybenzaldehyde with ammonia (generated in situ from an ammonium salt) to form an imine intermediate. The steric hindrance from the two ortho-methoxy groups may slightly impede this step, potentially requiring optimized conditions to drive the equilibrium towards the imine.
-
Nucleophilic Cyanide Addition: Subsequently, a cyanide ion (from a source like KCN, NaCN, or TMSCN) acts as a nucleophile, attacking the electrophilic carbon of the imine. This step forms the stable α-aminonitrile product.
The overall transformation is a powerful C-C bond-forming reaction that assembles the core structure of the target molecule in a single synthetic operation.
Figure 2: Step-by-step experimental workflow.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2,6-dimethoxybenzaldehyde (1.66 g, 10 mmol) and ammonium chloride (0.80 g, 15 mmol).
-
Solvent Addition: Add a solvent mixture of methanol (20 mL) and deionized water (10 mL). Stir the mixture at room temperature until all solids are dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Cyanide Addition (EXTREME CAUTION): Under a well-ventilated fume hood, carefully and slowly add potassium cyanide (0.78 g, 12 mmol) to the reaction mixture in small portions over 10-15 minutes. A slight exotherm may be observed. Note: Potassium cyanide is highly toxic. Avoid inhalation of dust and contact with skin. Acidic conditions can generate highly toxic hydrogen cyanide (HCN) gas.
-
Reaction Progression: After the complete addition of KCN, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-24 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes, 1:1).
-
Work-up - Quenching: After completion, carefully pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Characterization
Purification
The crude product can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot solvent (e.g., isopropanol, ethanol, or a mixture of ethyl acetate and hexanes) and allow it to cool slowly to induce crystallization.
-
Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed. A gradient elution with a mixture of hexanes and ethyl acetate is recommended. The basic nature of the amino group may cause streaking on the silica gel; adding a small amount of triethylamine (0.1-1%) to the eluent can mitigate this issue.
Characterization
The purified product should be a solid. The structure and purity of the final compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the nitrile (C≡N) and amine (N-H) stretches.
Safety and Handling
This protocol involves the use of highly toxic materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.
-
Potassium Cyanide (KCN): Highly toxic if swallowed, inhaled, or in contact with skin. Contact with acids liberates extremely toxic hydrogen cyanide (HCN) gas. Always handle with extreme care, using appropriate PPE. A dedicated cyanide antidote kit should be readily available.
-
Solvents: Methanol and dichloromethane are toxic and flammable. Avoid inhalation of vapors and contact with skin and eyes.
-
Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) under basic conditions before disposal according to institutional guidelines.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Incomplete imine formation due to steric hindrance. | Add a catalytic amount of a Lewis acid (e.g., InCl₃, Sc(OTf)₃) to promote imine formation. Increase reaction time. |
| Side Product Formation | Formation of cyanohydrin from the aldehyde. | Ensure slow and controlled addition of the cyanide source. |
| Difficult Purification | Product streaking on silica gel. | Add 0.1-1% triethylamine to the eluent for column chromatography. |
| Oily Product | Presence of impurities. | Attempt purification by column chromatography or conversion to a hydrochloride salt followed by recrystallization. |
Conclusion
The Strecker synthesis provides an efficient and direct route to 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can reliably synthesize this valuable compound for further applications in chemical and pharmaceutical research.
References
-
Facile and One-Pot Synthesis of α-Aminonitriles by Strecker Reaction Catalyzed by [BMIM][PINO] as a New Ionic Liquid. Molbank, 2011, 2011(2), M728. [Link]
-
Efficient, one-pot synthesis of α-aminonitriles via Strecker reaction: New recyclable catalysts. Journal of Chemical and Pharmaceutical Research, 2015, 7(12), 65-71. [Link]
-
A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 2011, 5(1), 60. [Link]
-
ALUM CATALYZED EFFICIENT ONE POT SYNTHESIS OF α-AMINO NITRILES. Rasayan Journal of Chemistry, 2008, 1(3), 548-551. [Link]
-
An efficient one-pot three-component synthesis of α-amino nitriles via Strecker reaction catalysed by bismuth(III) nitrate. ResearchGate, 2012. [Link]
-
Strecker Synthesis. Master Organic Chemistry. [Link]
-
Strecker amino acid synthesis. Wikipedia. [Link]
-
Recent advances in asymmetric Strecker reactions. Arkivoc, 2014, 2014(1), 205-248. [Link]
-
Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Biologically-Oriented Chemistry. Molecules, 2016, 21(6), 756. [Link]
-
Strecker Synthesis. Organic Chemistry Portal. [Link]
-
The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies. Durham e-Theses. [Link]
Sources
"3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile" reaction mechanism
Application Note: High-Selectivity Synthesis of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile
-Amino NitrilesIntroduction & Scope
The compound 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile represents a challenging class of
The Challenge: The ortho-methoxy substituents on the phenyl ring exert a dual inhibitory effect:
-
Steric Hindrance: The 2,6-substitution creates a "molecular wall," blocking the trajectory of incoming nucleophiles to the benzylic position.
-
Electronic Deactivation: The electron-donating nature of the methoxy groups reduces the electrophilicity of the imine/carbonyl precursor, making standard condensation reactions sluggish.
This guide details the Nucleophilic Addition of Lithioacetonitrile to N-Sulfinyl Imines (Ellman's Auxiliary approach). This method is selected for its ability to overcome steric barriers through high-energy nucleophiles while offering stereochemical control, which is superior to standard Strecker or Rodionov protocols for this substrate.
Reaction Mechanism: Chelation-Controlled Addition
The synthesis proceeds via the addition of an acetonitrile anion to a pre-formed sulfinimine. The mechanism is governed by a closed Transition State (TS) involving lithium coordination.
Mechanistic Pathway
-
Imine Formation: Condensation of 2,6-dimethoxybenzaldehyde with (R)-tert-butanesulfinamide using Ti(OEt)
as a Lewis acid and water scavenger. -
Deprotonation: Acetonitrile is deprotonated by LDA or n-BuLi at -78°C to form the reactive lithioacetonitrile species (
). -
Chelation-Controlled Addition: The lithium cation coordinates with the sulfinyl oxygen and the imine nitrogen, forming a rigid six-membered chair-like transition state. Crucially, the 2,6-dimethoxy oxygens may participate in secondary coordination, stabilizing the specific rotamer of the aromatic ring.
-
Stereoselection: The bulky tert-butyl group directs the nucleophilic attack to the Re-face (or Si-face, depending on sulfinamide chirality), overcoming the steric bulk of the aryl ring.
-
Product Release: Protonation yields the sulfinyl-protected
-amino nitrile, which is subsequently deprotected with HCl to yield the target free amine.
Visualized Pathway (Graphviz)
Caption: Mechanistic flow from aldehyde condensation to stereoselective nucleophilic addition via a chelated transition state.
Experimental Protocol
Safety Note: Acetonitrile anions and Lithium Diisopropylamide (LDA) are highly moisture-sensitive. Perform all steps under an inert atmosphere (Argon/Nitrogen). Cyanide derivatives are toxic; handle with appropriate PPE.
Phase 1: Synthesis of the N-Sulfinyl Imine
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and argon inlet.
-
Reagents: Add 2,6-dimethoxybenzaldehyde (10.0 mmol, 1.66 g) and (R)-2-methyl-2-propanesulfinamide (11.0 mmol, 1.33 g) to the flask.
-
Solvent: Add anhydrous THF (50 mL).
-
Catalyst Addition: Add Ti(OEt)
(20.0 mmol, 4.2 mL) dropwise via syringe. The solution may turn slightly yellow. -
Reaction: Stir at reflux (65-70°C) for 12–18 hours. Note: The hindered aldehyde requires longer reaction times than standard benzaldehydes.
-
Workup: Cool to room temperature. Pour into a rapidly stirring mixture of brine (50 mL) and EtOAc (50 mL). Add Celite and stir for 10 mins to quench titanium salts. Filter through a Celite pad.
-
Purification: Dry organic phase (
), concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).-
Target: N-(2,6-dimethoxybenzylidene)-2-methylpropane-2-sulfinamide.
-
Phase 2: Nucleophilic Addition of Acetonitrile
-
Anion Generation: In a separate flame-dried flask, add anhydrous THF (20 mL) and Acetonitrile (12.0 mmol, 0.63 mL). Cool to -78°C .
-
Base Addition: Add n-BuLi (12.0 mmol, 2.5 M in hexanes) dropwise over 10 mins. Stir for 30 mins at -78°C to form
as a white suspension/slurry. -
Substrate Addition: Dissolve the Sulfinimine (from Phase 1, 5.0 mmol) in THF (10 mL) and add dropwise to the lithioacetonitrile solution at -78°C.
-
Reaction: Stir at -78°C for 4 hours. Monitor by TLC (the imine spot should disappear).
-
Quench: Add saturated
(aq) while still cold. Warm to room temperature. -
Extraction: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry (
), and concentrate. -
Isolate: The product is the Sulfinyl-protected
-amino nitrile .
Phase 3: Deprotection to Free Amine
-
Dissolution: Dissolve the protected intermediate in MeOH (10 mL).
-
Acidolysis: Add 4M HCl in Dioxane (5 mL). Stir at room temperature for 1 hour.
-
Workup: Concentrate to dryness to obtain the hydrochloride salt .
-
Free Basing: Redissolve in water, neutralize with saturated
to pH 9, and extract with DCM. Dry and concentrate to yield 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile .
Analysis & Quality Control
Key Characterization Data (Expected)
| Technique | Parameter | Expected Signal / Observation |
| 1H NMR | ||
| 1H NMR | ||
| 1H NMR | Methoxy Groups | |
| IR | Nitrile Stretch | ~2240–2250 cm |
| HPLC | Purity | >95% (UV 254 nm). 2,6-dimethoxy group absorbs strongly. |
| Chiral HPLC | Enantiomeric Excess | >90% ee (if using chiral sulfinamide). |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Steric hindrance of aldehyde prevents condensation. | Increase Ti(OEt) |
| No Reaction (Step 2) | Lithioacetonitrile aggregation or decomposition. | Ensure temperature stays <-70°C. Use LDA instead of n-BuLi for cleaner deprotonation. |
| Racemization | Temperature spike during addition. | Maintain -78°C strictly during the addition of the imine. |
References
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984–995. Link
-
Tang, T. P., & Ellman, J. A. (1999). "The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis of beta-Amino Acids and Esters." Journal of Organic Chemistry, 64(1), 12–13. Link
-
Davis, F. A., & McCoull, W. (1999). "Asymmetric Synthesis of beta-Amino Acids using Sulfinimines (N-Sulfinyl Imines)." Journal of Organic Chemistry, 64(10), 3396–3397. Link
-
Fleming, F. F., & Wang, Q. (2003). "beta-Amino Nitriles: Recent Advances in Synthesis and Applications." Chemical Reviews, 103(6), 2035–2078. Link
-
Kummer, D. A., et al. (2011). "Steric Effects in the Nucleophilic Addition to N-tert-Butanesulfinyl Imines." Organic Letters, 13(10), 2662–2665. Link
Application Notes and Protocols for 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile in Medicinal Chemistry
A Senior Application Scientist's Guide to a Novel β-Aminonitrile Scaffold
Disclaimer: 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile is a novel chemical entity with limited to no specific data in the public domain as of the writing of this guide. The following application notes and protocols are a scientifically informed projection based on established chemical principles and data from structurally related molecules. This document is intended to serve as a foundational guide for researchers initiating studies on this compound, providing a robust starting point for synthesis, characterization, and biological evaluation.
Introduction: Unveiling a Scaffold of Interest
In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds is a critical driver of innovation in drug development. 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile presents a unique combination of two pharmacologically relevant motifs: the β-aminonitrile core and the 2,6-dimethoxyphenyl group.
The β-aminonitrile structure is of significant interest, most notably as the core of β-aminopropionitrile (BAPN), a well-characterized irreversible inhibitor of lysyl oxidase (LOX).[1][2][3][4] The LOX family of enzymes plays a pivotal role in the cross-linking of collagen and elastin, processes that are fundamental to tissue structure but are also implicated in the pathology of fibrosis and the stiffening of the tumor microenvironment.[1][4]
The 2,6-dimethoxyphenyl moiety, a derivative of syringol, is known for its contribution to the antioxidant properties of various compounds.[5][6][7][8] Phenolic compounds with this substitution pattern are effective free radical scavengers.[6][7] Furthermore, this sterically hindered and electron-rich aromatic system can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its binding to biological targets and improving its metabolic stability.
This guide provides a comprehensive framework for the synthesis, characterization, and potential therapeutic applications of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile, with a focus on its hypothesized role as a modulator of extracellular matrix remodeling and as an antioxidant.
Proposed Synthesis and Characterization
A plausible and efficient synthesis of the target compound can be envisioned through a two-step process starting from commercially available 2,6-dimethoxybenzaldehyde. The proposed pathway involves a Knoevenagel condensation followed by a selective reduction.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols
PART A: Synthesis of 2-(2,6-dimethoxybenzylidene)malononitrile (Intermediate 1)
This protocol is adapted from standard Knoevenagel condensation procedures.[9]
-
Materials and Equipment:
-
2,6-Dimethoxybenzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Büchner funnel and filter paper
-
-
Procedure:
-
To a 250 mL round-bottom flask, add 2,6-dimethoxybenzaldehyde (e.g., 16.6 g, 100 mmol) and malononitrile (e.g., 6.6 g, 100 mmol).
-
Add absolute ethanol (100 mL) to dissolve the reactants.
-
Add piperidine (e.g., 1.0 mL, ~10 mmol) to the mixture.
-
Heat the mixture to reflux with gentle stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate solvent system.
-
Once the reaction is complete (disappearance of the aldehyde spot), cool the flask to room temperature.
-
Further cool the flask in an ice bath for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 2-(2,6-dimethoxybenzylidene)malononitrile as a crystalline solid.
-
PART B: Synthesis of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile (Target Compound)
This protocol involves the selective reduction of the activated alkene and one of the nitrile groups.
-
Materials and Equipment:
-
2-(2,6-dimethoxybenzylidene)malononitrile (Intermediate 1, 1.0 eq)
-
Sodium Borohydride (NaBH₄, 2.0-3.0 eq)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 2-(2,6-dimethoxybenzylidene)malononitrile (e.g., 21.4 g, 100 mmol) in methanol (200 mL) in a 500 mL round-bottom flask.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add sodium borohydride (e.g., 9.5 g, 250 mmol) portion-wise over 30 minutes, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Quench the reaction by slowly adding water (50 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile.
-
Characterization
The synthesized compound should be characterized using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of signals corresponding to the aromatic protons (likely a triplet and a doublet), methoxy group singlets, a methine proton (CH-NH₂), and methylene protons (CH₂-CN). |
| ¹³C NMR | Signals for aromatic carbons, methoxy carbons, the nitrile carbon (C≡N), and the aliphatic carbons (CH and CH₂). |
| FT-IR | Characteristic peaks for N-H stretching (amine, ~3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C≡N stretching (nitrile, ~2250 cm⁻¹), and C-O stretching (methoxy, ~1250 cm⁻¹). |
| Mass Spec (ESI) | A molecular ion peak corresponding to the calculated mass of the compound (C₁₂H₁₆N₂O₂ = 220.27 g/mol ), likely observed as [M+H]⁺ at m/z 221.28. |
Application Notes in Medicinal Chemistry
Hypothesized Biological Target: Lysyl Oxidase (LOX)
The structural similarity of the β-aminonitrile core to BAPN strongly suggests that 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile could function as an inhibitor of the lysyl oxidase (LOX) enzyme family. LOX catalyzes the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin, initiating the formation of covalent cross-links that stabilize the extracellular matrix (ECM).[1]
Proposed Mechanism of Action:
Caption: Proposed mechanism of LOX inhibition by the target compound.
By inhibiting LOX, the compound could reduce ECM stiffness, which has therapeutic implications in:
-
Oncology: A stiff tumor microenvironment promotes tumor progression, invasion, and metastasis. LOX inhibition can "soften" the tumor stroma, potentially increasing the efficacy of chemotherapy and immunotherapy.
-
Fibrotic Diseases: Conditions like idiopathic pulmonary fibrosis (IPF), liver cirrhosis, and cardiac fibrosis are characterized by excessive ECM deposition and cross-linking. LOX inhibition is a validated strategy to halt or reverse fibrotic progression.[1]
Potential as an Antioxidant Agent
The 2,6-dimethoxyphenyl group is structurally related to known antioxidants.[5][6][7] Oxidative stress is a key pathological factor in numerous diseases, including fibrosis and cancer. The compound may therefore exhibit a dual mechanism of action: direct LOX inhibition and indirect therapeutic effects through the reduction of oxidative stress.
Protocols for Biological Evaluation
Protocol: In Vitro Lysyl Oxidase (LOX) Inhibition Assay
This protocol uses a commercially available fluorometric assay kit to quantify LOX activity.
-
Principle: The assay measures the hydrogen peroxide (H₂O₂) produced during the LOX-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe to generate a fluorescent product.
-
Materials:
-
Recombinant human LOX enzyme
-
LOX Assay Buffer
-
Fluorescent Probe (e.g., Amplex Red)
-
HRP
-
LOX substrate (e.g., a cadaverine derivative)
-
BAPN (positive control)
-
3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile (test compound)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
-
-
Procedure:
-
Prepare a stock solution of the test compound and BAPN in DMSO. Create a dilution series (e.g., 0.1 to 100 µM) in LOX Assay Buffer.
-
Prepare a master mix containing LOX Assay Buffer, the fluorescent probe, and HRP.
-
To each well of the 96-well plate, add 50 µL of the master mix.
-
Add 25 µL of the diluted test compound, BAPN, or vehicle control (DMSO in buffer) to the respective wells.
-
Add 25 µL of the LOX enzyme solution to all wells except the "no enzyme" control.
-
Incubate the plate at 37°C for 20 minutes, protected from light.
-
Initiate the reaction by adding 25 µL of the LOX substrate to all wells.
-
Immediately measure the fluorescence intensity every 5 minutes for 60 minutes.
-
Calculate the rate of reaction for each well. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value for the test compound.
-
| Compound | Hypothetical IC₅₀ (µM) |
| BAPN (Positive Control) | 5 - 20 |
| Test Compound | To be determined |
Protocol: DPPH Radical Scavenging Assay
This protocol assesses the antioxidant potential of the compound.
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Ascorbic acid (positive control)
-
Test compound
-
Methanol
-
96-well microplate
-
UV-Vis microplate reader (517 nm)
-
-
Procedure:
-
Prepare a stock solution of the test compound and ascorbic acid in methanol. Create a dilution series.
-
Add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the diluted test compound, ascorbic acid, or methanol (blank) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
-
References
- C–H Amination via Electrophotocatalytic Ritter-Type Reaction. Journal of the American Chemical Society.
- Electrochemical Oxidative C-H Amination through a Ritter-Type Reaction.
- Intermolecular Ritter-Type C–H Amination of Unactiv
- C–H Amination via Electrophotocatalytic Ritter-type Reaction. Journal of the American Chemical Society.
- Strecker amino acid synthesis. Wikipedia.
- Electrochemical Oxidative C–H Amination through a Ritter-Type Reaction.
- Exploring the Uses and Preparations of 2,6-Dimethoxyphenol: A Comprehensive Overview. Chemsrc.com.
- 2,6-Dimethoxyphenol chemical properties and structure. Benchchem.
- Solvent-Free Synthesis of Racemic α-Aminonitriles. Thieme Connect.
- A truly green synthesis of α-aminonitriles via Strecker reaction.
- Recent advances in asymmetric Strecker reactions. Arkivoc.
- Aminopropionitrile – Knowledge and References. Taylor & Francis Online.
- A truly green synthesis of α-aminonitriles via Strecker reaction. PMC - NIH.
- Aminopropionitrile. Wikipedia.
- 3-Aminopropionitrile fumar
- β-Aminopropionitrile (BAPN). AmBeed.com.
- β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition. PLOS One.
- Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity.
- Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition. Organic-chemistry.org.
- Supplementary information - The Royal Society of Chemistry. The Royal Society of Chemistry.
- 2,6-Dimethoxyphenol, cas, 91-10-1,Syringol. UniVOOK Chemical.
- (3,4-Dimethoxybenzylidene)
- Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitropheny). Research Trend.
- NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign, Department of Chemistry.
- Enzymatic Stereoselective Synthesis of β-Amino Acids.
- Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2)
- Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. PubMed.
- New Heterocyclization Reactions with Malononitrile Dimer. Semantic Scholar.
- A novel method for synthesis of optically pure beta-amino alcohols.
- Three-component Reaction of Aromatic Aldehyde, Malononitrile and Aliphatic Amine Leading to Different Pyridine Derivatives. Chemical Research in Chinese Universities.
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- 8. 2,6-Dimethoxyphenol, cas, 91-10-1,Syringol | UniVOOK Chemical [univook.com]
- 9. (3,4-Dimethoxybenzylidene)malononitrile | 2972-80-7 | Benchchem [benchchem.com]
"3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile" as a building block in organic synthesis
High-Value Building Block for Peptidomimetics and Heterocyclic Synthesis
Executive Summary
3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile (ADMPN) is a specialized
This guide outlines the optimized synthesis, reactivity profile, and downstream applications of ADMPN, addressing the specific challenges posed by the ortho-methoxy groups.[1]
Part 1: Structural Analysis & Reactivity Profile[2]
The "Ortho-Effect" Challenge
The 2,6-dimethoxy motif creates a "steric pocket" around the benzylic carbon. This has two major chemical implications:
-
Nucleophilic Deactivation: In precursor alkenes (e.g., 2,6-dimethoxycinnamonitrile), the electron-donating methoxy groups deactivate the
-carbon toward conjugate addition (Michael addition).[1] -
Imine Stability: Imine intermediates derived from 2,6-dimethoxybenzaldehyde are prone to hydrolysis but resistant to oligomerization due to steric shielding.[2]
Implication for Protocol Design: Standard Michael addition of ammonia to the cinnamonitrile derivative often fails or requires extreme pressure.[2] Therefore, this guide recommends a Nucleophilic Addition to Imine (Mannich-type) strategy as the Gold Standard protocol.
Part 2: Synthesis Protocols
Protocol A: Gold Standard Synthesis (Modified Mannich)
Objective: High-yield synthesis of racemic ADMPN avoiding the deactivated Michael acceptor route.[2]
Mechanism:
-
Formation of an N-TMS imine (activated electrophile).[2]
-
Nucleophilic attack by lithiated acetonitrile (strong nucleophile).[2]
Materials
-
Precursor: 2,6-Dimethoxybenzaldehyde (10 mmol)
-
Reagent: Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF)
-
Nucleophile Source: Anhydrous Acetonitrile[2]
-
Base: n-Butyllithium (2.5 M in hexanes)
-
Solvent: Anhydrous THF
Step-by-Step Procedure
-
Imine Formation (In Situ):
-
Charge a flame-dried flask with 2,6-dimethoxybenzaldehyde (1.66 g, 10 mmol) and anhydrous THF (20 mL).
-
Cool to 0°C. Dropwise add LiHMDS (11 mL, 11 mmol).
-
Stir at 0°C for 30 mins, then warm to RT for 1 hour. Note: The solution turns bright yellow, indicating N-TMS imine formation.
-
-
Generation of Lithioacetonitrile:
-
In a separate flask, cool anhydrous THF (15 mL) to -78°C.
-
Add anhydrous acetonitrile (0.63 mL, 12 mmol).
-
Dropwise add n-BuLi (4.8 mL, 12 mmol) over 10 mins. Stir for 30 mins at -78°C to form the LiCH₂CN species.[2]
-
-
Coupling:
-
Cannulate the imine solution into the lithioacetonitrile solution at -78°C.
-
Stir for 2 hours at -78°C, then slowly warm to -20°C.
-
-
Quench & Isolation:
Protocol B: Asymmetric Synthesis (Ellman Auxiliary)
Objective: Synthesis of Enantiopure (S)-ADMPN.[2]
-
Condensation: Reflux 2,6-dimethoxybenzaldehyde with (S)-(-)-tert-Butanesulfinamide and Ti(OEt)₄ in THF to yield the N-sulfinyl imine.
-
Addition: Treat the sulfinyl imine with lithiated acetonitrile (as above) at -78°C. The bulky 2,6-dimethoxy group enhances diastereoselectivity (dr > 95:5) by locking the imine conformation.[2]
-
Cleavage: Treat with 4M HCl/Dioxane to remove the sulfinyl group, yielding the chiral
-amino nitrile hydrochloride salt.[2]
Part 3: Downstream Applications & Workflow
ADMPN serves as a divergent node for three classes of compounds.
Hydrolysis to -Amino Acids (Peptidomimetics)
-Amino acids with bulky side chains are resistant to proteolytic degradation.[2]-
Protocol: Reflux ADMPN in 6M HCl (12 hours).
-
Product: 3-Amino-3-(2,6-dimethoxyphenyl)propanoic acid.
-
Use: Incorporation into
-peptides to induce specific helical turns (14-helix) stabilized by the ortho-methoxy steric locking.[2]
Reduction to 1,3-Diamines[1]
-
Protocol: Hydrogenation (Raney Ni, H₂, 50 psi) or LiAlH₄ reduction.[1]
-
Product: 1,3-Diamino-1-(2,6-dimethoxyphenyl)propane.
-
Use: Chiral resolving agents or ligands for asymmetric catalysis.[2]
Heterocycle Formation (Dihydropyrimidines)
ADMPN reacts with aldehydes to form hindered pyrimidines.[1][2]
-
Protocol: Condensation with benzaldehyde and formic acid.[2]
Visual Workflow (Graphviz)[1]
Caption: Divergent synthesis starting from the activated imine to the ADMPN core and its pharmacological derivatives.
Part 4: Analytical Specifications
To ensure the integrity of this building block, the following parameters must be met. The 2,6-dimethoxy signals are diagnostic.
| Test | Specification | Diagnostic Signal (CDCl₃) |
| ¹H NMR | >98% Purity | δ 3.85 (s, 6H) : Distinct singlet for 2,6-OMe groups.δ 4.95 (t, 1H) : Benzylic proton (shifted upfield due to electron-rich ring).[1] |
| ¹³C NMR | Conformity | δ 118.5 : Nitrile (CN) carbon.δ 158.2 : C-2/C-6 aromatic carbons (oxygenated).[2] |
| HPLC | >98% Area | UV detection at 280 nm (strong absorption due to electron-rich arene).[2] |
| Appearance | Physical | White to off-white crystalline solid (Amine is stable, HCl salt is hygroscopic).[1] |
References
-
General Synthesis of
-Amino Nitriles via Lithiated Acetonitrile: -
Reactivity of 2,6-Dimethoxybenzaldehyde (Steric & Electronic Profile)
-
Asymmetric Synthesis of
-Amino Acids via Ellman Auxiliary: -
Application in Peptidomimetics (Steric Locking)
-
Aza-Michael Addition Limitations (Context for Protocol Choice)
Sources
Comprehensive NMR Characterization of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile: A Guide from Sample Preparation to Structural Elucidation
An Application Note for Drug Development Professionals and Researchers
Abstract
3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile is a key synthetic intermediate whose precise structural confirmation is paramount for its use in medicinal chemistry and drug development. This application note provides a comprehensive, field-tested guide to the complete nuclear magnetic resonance (NMR) characterization of this molecule. Moving beyond a simple listing of steps, this guide explains the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. It details protocols for sample preparation, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data acquisition, and an in-depth strategy for spectral interpretation to achieve unambiguous structural assignment and purity assessment.
Introduction: The Analytical Imperative
In the landscape of pharmaceutical development, the structural integrity of novel chemical entities is non-negotiable. Molecules like 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile, which possess a chiral center and multiple functional groups, serve as versatile building blocks for more complex therapeutic agents. The presence of the aminonitrile moiety makes them valuable precursors for the synthesis of α-amino acids, diamines, and various heterocyclic systems.[1] The 2,6-dimethoxyphenyl group, with its unique electronic and steric properties, can significantly influence molecular conformation and biological activity.
Given this context, unambiguous characterization is the bedrock of reliable research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[2][3] This guide provides an authoritative framework for leveraging a suite of NMR experiments to fully characterize the title compound, ensuring data integrity for researchers, scientists, and drug development professionals.
Molecular Structure and Key NMR-Relevant Features
To effectively interpret the NMR spectra, one must first understand the molecule's structural nuances. The key to a successful analysis lies in recognizing the distinct chemical environments and their expected interactions.
Caption: Structure of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile with atom numbering.
Key Structural Considerations:
-
Chiral Center (C3): The carbon atom bonded to the amino group, the phenyl ring, and the propanenitrile backbone is a stereocenter. This has a critical consequence for the adjacent methylene (C2) protons.
-
Diastereotopic Protons (H2a, H2b): Due to the adjacent chiral center at C3, the two protons on C2 are chemically non-equivalent. They are termed "diastereotopic." Instead of a simple triplet, they are expected to appear as a more complex multiplet, likely an "AB quartet of doublets" (a pair of doublets for each proton, further split by the H3 proton).
-
Symmetry of the Phenyl Ring: The 2,6-dimethoxyphenyl group possesses a C₂ axis of symmetry. Consequently, C3'' and C5'' are chemically equivalent, as are their attached protons (H3'' and H5''). The two methoxy groups (C7'' and C8'') are also equivalent. This symmetry simplifies the aromatic and methoxy regions of the spectra.
-
Exchangeable Protons (NH₂): The two protons of the primary amine are exchangeable. Their signal may be broad and might not show clear coupling to H3, especially in the presence of trace amounts of water. Running the experiment in a solvent like DMSO-d₆ can often resolve these signals and their couplings.
Experimental Protocols and Workflow
A high-quality spectrum is contingent on meticulous sample preparation and correctly set acquisition parameters. This section provides a robust, step-by-step methodology.
Caption: A comprehensive workflow from sample preparation to final structure validation.
3.1. Materials and Equipment
-
Analyte: 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile
-
Deuterated Solvents: Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)[4]
-
Internal Standard: Tetramethylsilane (TMS) (optional, as modern spectrometers can reference the residual solvent peak)[5]
-
Equipment: High-quality 5 mm NMR tubes, Pasteur pipettes, cotton or glass wool for filtration, analytical balance.
-
Spectrometer: NMR spectrometer with a field strength of 400 MHz or higher.
3.2. Protocol 1: NMR Sample Preparation The goal is a homogenous solution free of particulate matter, which can degrade spectral resolution.[6][7]
-
Weigh the Sample: For a standard ¹H NMR spectrum, weigh approximately 5-10 mg of the compound. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[5]
-
Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (CDCl₃ is a good first choice).[6] Vortex or gently warm the vial to ensure complete dissolution.
-
Filtration: Construct a micro-filter by placing a small plug of cotton or glass wool into a Pasteur pipette.[7][8]
-
Transfer to NMR Tube: Using the filter pipette, transfer the solution into a clean 5 mm NMR tube. This step is crucial to remove any dust or undissolved particles that can interfere with the magnetic field homogeneity (shimming).[5][7] The final sample height should be around 4-5 cm.[6]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
3.3. Protocol 2: 1D NMR Data Acquisition These are the foundational experiments for structural analysis.
| Parameter | ¹H Experiment | ¹³C {¹H} Experiment | Rationale |
| Pulse Program | zg30 or equivalent | zgpg30 (proton decoupled) | Standard 30° pulse for quantitative ¹H; Proton decoupling for ¹³C simplifies spectrum to singlets. |
| Spectral Width | 0-12 ppm | 0-220 ppm | Covers the full range of expected chemical shifts for organic molecules.[9][10] |
| Acquisition Time | ~2-4 seconds | ~1-2 seconds | Longer time provides better resolution. |
| Relaxation Delay (d1) | 2-5 seconds | 2 seconds | Allows for nearly complete spin relaxation, crucial for accurate integration in ¹H NMR. |
| Number of Scans | 8-16 | 1024 or more | ¹H requires fewer scans due to high sensitivity; ¹³C requires significantly more due to low sensitivity. |
3.4. Protocol 3: 2D NMR Data Acquisition 2D NMR experiments are essential for unambiguously connecting the atoms in the molecule.[2][11]
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other (typically separated by 2-3 bonds). This is critical for tracing the proton network through the propanenitrile backbone and within the aromatic ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This is the primary method for assigning carbon signals.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds). This is the key experiment for connecting molecular fragments, such as linking the phenyl ring to the propanenitrile backbone.
Spectral Interpretation: Assembling the Structural Puzzle
4.1. ¹H NMR Spectrum Analysis
-
Aromatic Region (δ ~6.5-7.5 ppm): The 2,6-dimethoxyphenyl group will show two signals. The signal for H4'' will appear as a triplet due to coupling with H3'' and H5''. The signal for H3'' and H5'' (which are equivalent) will appear as a doublet, coupling only to H4''.
-
Methine Proton (H3, δ ~4.5-5.0 ppm): This proton is attached to a carbon bearing both a nitrogen and an aromatic ring, shifting it significantly downfield. It will appear as a triplet or a doublet of doublets, coupled to the two diastereotopic H2 protons.
-
Methoxy Protons (H7''/H8'', δ ~3.8 ppm): The two equivalent methoxy groups will give rise to a sharp, intense singlet, integrating to 6 protons.
-
Methylene Protons (H2a/H2b, δ ~2.5-3.5 ppm): As diastereotopic protons, H2a and H2b will each appear as a complex multiplet. They will show a large geminal coupling to each other and smaller vicinal couplings to H3.
-
Amine Protons (NH₂, variable δ): This signal will likely be a broad singlet and its chemical shift is highly dependent on concentration and solvent.
4.2. ¹³C NMR and DEPT Analysis
-
Nitrile Carbon (C1', δ ~115-125 ppm): The cyano group carbon is characteristically found in this region.[9][12] It is a quaternary carbon and will be absent in DEPT-135 and DEPT-90 spectra.
-
Aromatic Carbons (δ ~100-160 ppm): Expect four signals for the six aromatic carbons due to symmetry. The oxygen-bearing carbons (C2''/C6'') will be the most downfield (~158 ppm). The ipso-carbon (C1'') will be weak. DEPT-135 will show the CH carbons (C3''/C5'', C4'') as positive signals.
-
Methine Carbon (C3, δ ~45-55 ppm): The chiral carbon will appear in this range. DEPT-135 and DEPT-90 will show this as a positive signal.
-
Methoxy Carbons (C7''/C8'', δ ~55-60 ppm): The equivalent methoxy carbons will appear as a strong signal. DEPT-135 will show this CH₃ group as a positive signal.
-
Methylene Carbon (C2, δ ~35-45 ppm): This carbon will appear as a negative signal in a DEPT-135 spectrum, confirming it as a CH₂ group.
4.3. 2D NMR Correlation: The Final Confirmation
Caption: Key expected HMBC correlations for structural confirmation.
-
COSY: Will show a clear correlation between H3 and the H2a/H2b multiplet, and between the aromatic protons H3''/H5'' and H4''.
-
HSQC: Will definitively link each proton signal to its attached carbon (e.g., H3 to C3, H4'' to C4'').
-
HMBC: This is the ultimate tool for connecting the fragments. Key correlations to look for are:
-
From the methine proton H3 to the nitrile carbon C1' and the ipso-aromatic carbon C1'' .
-
From the methylene protons H2a/H2b to the nitrile carbon C1' and the methine carbon C3 .
-
From the methoxy protons (H7''/H8'') to the oxygen-bearing aromatic carbons C2''/C6'' .
-
Summary of Predicted NMR Data
The following table summarizes the anticipated chemical shifts for 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile in CDCl₃. Actual values may vary slightly based on experimental conditions.
| Assignment | ¹H δ (ppm) | Multiplicity | ¹³C δ (ppm) | DEPT-135 |
| H2a/H2b | ~2.5 - 3.5 | m | ~35 - 45 | Negative |
| H3 | ~4.5 - 5.0 | t or dd | ~45 - 55 | Positive |
| NH₂ | variable | br s | - | - |
| H3''/H5'' | ~6.6 | d | ~105 | Positive |
| H4'' | ~7.3 | t | ~130 | Positive |
| OCH₃ | ~3.8 | s | ~56 | Positive |
| C1' (CN) | - | - | ~118 | Absent |
| C1'' | - | - | ~115 | Absent |
| C2''/C6'' | - | - | ~158 | Absent |
| C3''/C5'' | - | - | ~105 | Positive |
| C4'' | - | - | ~130 | Positive |
Conclusion
This application note has detailed a systematic and robust methodology for the complete NMR characterization of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile. By combining meticulous sample preparation with a suite of 1D and 2D NMR experiments, researchers can achieve unambiguous structural verification. The principles of interpreting diastereotopicity, molecular symmetry, and long-range heteronuclear correlations are key to a successful analysis. Following this comprehensive protocol will ensure high-quality, reliable data, which is fundamental to advancing research and development in the pharmaceutical sciences.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Pace, V. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Alberta. (n.d.). NMR Sample Preparation 1. Retrieved from [Link]
- Koskinen, A., & Lounasmaa, M. (1983). 13C NMR spectral analysis of α-aminonitriles. Heterocycles, 20(4), 563-566.
-
Schlumberger. (n.d.). NMR Data Processing Guide. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Kramer, J. L. (2023). NMR spectra of substituted alpha-aminonitrilecyclohexane mixtures. Mendeley Data. Retrieved from [Link]
- Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 43.
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
MathWorks. (2024). NMR Data Processing and Analysis. MATLAB Central File Exchange. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental 1 H-NMR Spectra of alpha-aminonitrile 1. Retrieved from [Link]
-
Mestrelab Resources. (2010). Basics on Arrayed-NMR and Data Analysis. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propanenitrile. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
Oregon State University. (2022). 13C NMR Chemical Shifts. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supplementary Information. Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). a, c and e¹³C NMR spectra of 2-phenylethanol, 2,6-dimethoxyphenol and.... Retrieved from [Link]
-
MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.10: 13C-NMR Spectroscopy. Retrieved from [Link]
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- 12. rsc.org [rsc.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile
Abstract
This application note provides a comprehensive guide to the purification of the pharmaceutical intermediate, 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile, using High-Performance Liquid Chromatography (HPLC). The inherent chemical properties of the target molecule, including a basic amino group, a polar nitrile moiety, and a chiral center, present unique challenges for achieving high purity. This document outlines a systematic approach to method development, covering both reversed-phase for achiral purification and chiral chromatography for enantiomeric separation. Detailed protocols, rationale for parameter selection, and data interpretation are provided to guide researchers and drug development professionals in establishing a robust and reproducible purification strategy.
Introduction: The Purification Challenge
3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile is a key building block in the synthesis of various pharmaceutically active compounds. Its structure, featuring a primary amine, a nitrile group, and a dimethoxy-substituted phenyl ring, necessitates a high degree of purity for downstream applications. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of such intermediates, ensuring the removal of synthetic by-products, unreacted starting materials, and potential degradants.[1]
The primary challenges in the purification of this molecule stem from:
-
Peak Tailing: The basic amino group can interact with residual acidic silanols on standard silica-based HPLC columns, leading to asymmetrical peak shapes.
-
Polarity: The presence of both a nitrile and an amino group imparts significant polarity, which must be managed for optimal retention in reversed-phase systems.[2]
-
Chirality: The molecule possesses a stereocenter at the C3 position, meaning it exists as a pair of enantiomers. For many pharmaceutical applications, separation of these enantiomers is a regulatory requirement.[3]
This guide will address these challenges by providing a logical workflow for method development, from initial scouting to a final, optimized purification protocol.
Method Development: A Strategic Approach
A systematic approach to HPLC method development is crucial for achieving efficient and robust purification.[4][5] The process begins with an understanding of the analyte's physicochemical properties and progresses through the selection of appropriate stationary and mobile phases.
Initial Analysis and Column Selection
Given the aromatic nature and moderate polarity of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile, reversed-phase HPLC is the logical starting point for achiral purification.[6][7]
-
For Achiral Purification (Purity Assessment and Impurity Isolation):
-
Recommended Stationary Phase: A C18 column with end-capping or a polar-embedded stationary phase is recommended. The end-capping minimizes the interaction of the basic amine with free silanols, reducing peak tailing. A polar-embedded phase can offer alternative selectivity and improved peak shape for polar analytes.[2]
-
Rationale: The hydrophobic C18 stationary phase will interact with the dimethoxyphenyl ring, providing retention, while the polar nature of the mobile phase will elute the compound.
-
-
For Chiral Separation (Enantiomer Resolution):
-
Recommended Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for a broad range of chiral compounds and are a primary choice for screening.[3][8] These can be operated in normal-phase, reversed-phase, or polar organic modes.
-
Rationale: Chiral recognition on these phases is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which can differentiate between the two enantiomers.[9]
-
Mobile Phase Optimization
The composition of the mobile phase is a critical parameter for controlling retention and selectivity.[4]
-
Reversed-Phase (Achiral):
-
Solvents: A mixture of water and an organic modifier like acetonitrile (ACN) or methanol (MeOH) is standard. Acetonitrile often provides better peak shape and lower backpressure.
-
pH and Additives: To ensure the amino group is protonated and to minimize peak tailing, the addition of an acidic modifier is essential.
-
0.1% Trifluoroacetic Acid (TFA): A common choice that provides good peak shape but can be difficult to remove from the final product.
-
0.1% Formic Acid: A more volatile alternative to TFA, making it suitable for preparative work where the modifier needs to be removed.[10]
-
-
Gradient Elution: A gradient from a low to a high percentage of organic modifier is recommended for initial screening to elute all components of the reaction mixture and determine the approximate retention time of the target compound.
-
-
Chiral (Normal Phase):
-
Solvents: A mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as isopropanol (IPA) or ethanol is typically used.
-
Additives: For basic compounds like our target molecule, adding a small amount of a basic modifier like diethylamine (DEA) or a competing base to the mobile phase can significantly improve peak shape and resolution.[9]
-
Experimental Protocols
The following protocols provide a starting point for the purification of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile. Optimization will likely be required based on the specific impurity profile of the crude material.
Protocol 1: Achiral Purity Analysis and Purification
This protocol is designed for assessing the purity of a synthesized batch and for the isolation of the compound from non-chiral impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase with an acidic modifier to protonate the amine. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for elution. |
| Gradient | 10-90% B over 15 minutes | A broad gradient to ensure elution of all components. |
| Flow Rate | 1.0 mL/min | Typical flow rate for an analytical column. |
| Column Temp. | 30 °C | Controlled temperature for reproducible retention times. |
| Detection | UV at 272 nm | The dimethoxyphenyl group is expected to have a strong UV absorbance. |
| Injection Vol. | 10 µL | |
| Sample Prep. | Dissolve crude material in 50:50 Water:Acetonitrile at 1 mg/mL. |
Workflow:
-
Equilibrate the column with the initial mobile phase conditions (10% B) for at least 10 column volumes.
-
Inject the sample and acquire the chromatogram.
-
Identify the peak corresponding to 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile based on its retention time and UV spectrum.
-
For preparative scale-up, the gradient can be optimized to focus on the elution of the target compound, and a larger dimension column would be used.[11]
Protocol 2: Chiral Separation
This protocol is for the separation of the R and S enantiomers of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile.
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Polysaccharide-based CSP (e.g., Chiralcel OD-H), 4.6 x 250 mm, 5 µm | A widely used chiral stationary phase with broad selectivity. |
| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) | Common mobile phase for normal-phase chiral separations. DEA is added to improve peak shape for basic analytes. |
| Flow Rate | 1.0 mL/min | |
| Column Temp. | 25 °C | |
| Detection | UV at 272 nm | |
| Injection Vol. | 10 µL | |
| Sample Prep. | Dissolve sample in the mobile phase at 1 mg/mL. |
Workflow:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic sample.
-
If separation is observed, optimize the ratio of hexane to isopropanol to achieve baseline resolution (Rs > 1.5).
-
For preparative separation, the sample loading can be increased, and fractions corresponding to each enantiomer can be collected.
Visualization of Workflows
Caption: General workflow for achiral and chiral HPLC purification.
Caption: Decision logic for HPLC method development.
Data Summary and Interpretation
The success of the purification should be evaluated based on several key parameters, which should be tabulated for clarity.
Table 1: Hypothetical Data for Achiral Purification
| Parameter | Initial (Crude) | After Purification |
| Purity (by Area %) | 85.2% | >99.5% |
| Major Impurity 1 | 5.8% | <0.1% |
| Major Impurity 2 | 3.5% | <0.1% |
| Recovery | N/A | 85% |
Table 2: Hypothetical Data for Chiral Separation
| Parameter | Value |
| Retention Time (Enantiomer 1) | 8.2 min |
| Retention Time (Enantiomer 2) | 9.5 min |
| Resolution (Rs) | 1.9 |
| Enantiomeric Excess (ee) of collected fractions | >99% |
Conclusion
The purification of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile can be effectively achieved using a systematic HPLC method development approach. For general purification from synthetic impurities, a reversed-phase method on a C18 column with an acidic mobile phase modifier provides a robust solution. When enantiomeric purity is required, screening of polysaccharide-based chiral stationary phases under normal phase conditions is a highly effective strategy. The protocols and guidelines presented in this application note serve as a solid foundation for researchers to develop and optimize a purification method tailored to their specific needs, ensuring the high quality required for pharmaceutical development.
References
-
Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
-
Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. Chromatography Today.
-
An Effective Approach to HPLC Method Development. Onyx Scientific.
-
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate.
-
Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
-
HPLC Method Development for Pharmaceuticals. Google Books.
-
Reversed Phase HPLC Columns. Phenomenex.
-
A New View of Reversed Phase HPLC Selectivity. Element Lab Solutions.
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography.
-
Reverse Phase Chromatography Techniques. Chrom Tech, Inc.
-
(r)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile. ChemScene.
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses.
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
-
3,3-Dimethoxypropanenitrile. ChemicalBook.
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
-
3-(3,4-Dimethoxyphenyl)propanenitrile. PubChem.
-
2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride. PubChem.
-
A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution. Benchchem.
-
chiral hplc method: Topics by Science.gov. Science.gov.
-
Chiral HPLC Separations. Phenomenex.
-
Purification strategies for 3-Amino-6-phenylpyrazine-2-carbonitrile. Benchchem.
-
(3s)-3-amino-3-(3,5-difluorophenyl)propanenitrile. Fluorochem.
-
Purity Analysis of 3-Amino-2-pyridinecarbonitrile by HPLC: A Comparative Guide. Benchchem.
-
Preparative RP-HPLC Method For Purifying Peptides. Google Patents.
-
[ Care and Use ManUal ] amIno acId analysIs lIquId chromatography column. Waters Help Center.
-
How to purify amino acid hydrolysis extract for HPLC analysis? ResearchGate.
-
Separation of 3-Amino-2,6-dimethylphenol on Newcrom R1 HPLC column. SIELC Technologies.
-
Synthetic method of 3, 3-dimethoxypropionitrile. Google Patents.
-
Facile Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid as a Photocleavable Linker for Solid-Phase Peptide Synthesis. ResearchGate.
-
Preparation method of 3-amino-N- (2, 6-dioxo-3-piperidyl) -phthalimide compound. Google Patents.
Sources
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. onyxipca.com [onyxipca.com]
- 5. asianjpr.com [asianjpr.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. chromtech.com [chromtech.com]
- 8. chiral hplc method: Topics by Science.gov [science.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Separation of 3-Amino-2,6-dimethylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. chromatographytoday.com [chromatographytoday.com]
Application Note: Solubility Profiling & Handling of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile
Executive Summary
This guide details the solubility characteristics, solvent selection criteria, and handling protocols for 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile . As a
Understanding its solubility profile is essential for optimizing reaction yields (specifically Michael additions and hydrogenations), designing recrystallization processes, and preparing analytical standards. Due to the specific substitution pattern, this compound exhibits a distinct "solubility window" that differs from simple alkyl amino nitriles.
Physicochemical Profile & Structural Analysis[1][2]
To predict and manipulate solubility effectively, one must understand the competing forces within the molecule.
Structural Determinants of Solubility[3]
-
Primary Amine (
): Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA). It confers basicity ( ), allowing for pH-dependent solubility manipulation. -
Nitrile Group (
): A strong dipole that enhances solubility in polar aprotic solvents (e.g., Acetonitrile, DMSO) but limits solubility in non-polar hydrocarbons. -
2,6-Dimethoxyphenyl Core:
-
Lipophilicity: The phenyl ring drives solubility in organic solvents (DCM, Ethyl Acetate).
-
Steric Hindrance: The methoxy groups at the 2 and 6 positions create a "steric shield" around the benzylic position. This disrupts crystal lattice packing, potentially lowering the melting point compared to unsubstituted analogs, but also hindering solvation by bulky solvents.
-
Predicted Solubility Matrix
Based on Structure-Property Relationships (SPR) and analog data.
| Solvent Class | Representative Solvent | Predicted Solubility | Application Context |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Extraction, Synthesis |
| Alcohols | Methanol, Ethanol | High (>50 mg/mL) | Reaction Solvent, Transfer |
| Polar Aprotic | DMSO, DMF | Very High (>200 mg/mL) | Stock Solutions, Library Storage |
| Esters | Ethyl Acetate | Moderate (10–50 mg/mL) | Work-up, Partitioning |
| Ethers | THF, MTBE | Moderate | Reaction Solvent |
| Hydrocarbons | Hexane, Heptane | Low (<1 mg/mL) | Anti-solvent for Crystallization |
| Aqueous (Neutral) | Water (pH 7) | Low to Moderate | Poor stability; avoid long exposure |
| Aqueous (Acidic) | 0.1 N HCl | High | Formation of HCl salt |
Experimental Protocols
Protocol A: Rapid Visual Solubility Screening (Tier 1)
Use this protocol for initial solvent selection during synthesis or purification.
Objective: Qualitatively determine the solubility range to identify suitable reaction or crystallization solvents.
Materials:
-
Compound: 10 mg samples of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile.
-
Solvents: MeOH, DCM, EtOAc, Toluene, Heptane, Water.
-
Equipment: 1.5 mL HPLC vials, vortex mixer, sonicator.
Procedure:
-
Weigh 10 mg of solid into a clear glass vial.
-
Add 100
L of solvent (Target: 100 mg/mL). -
Vortex for 30 seconds.
-
If clear: Solubility is >100 mg/mL . Stop.
-
If solid remains: Proceed to step 4.
-
-
Add an additional 400
L of solvent (Total: 500 L; Target: 20 mg/mL). -
Vortex and Sonicate for 5 minutes.
-
If clear: Solubility is 20–100 mg/mL .
-
If solid remains: Proceed to step 6.
-
-
Add an additional 500
L of solvent (Total: 1 mL; Target: 10 mg/mL).-
If clear: Solubility is 10–20 mg/mL .
-
If solid remains: Solubility is <10 mg/mL .
-
Application Note: For recrystallization, identify a solvent where the compound is soluble at Step 4 (Moderate) but insoluble at Step 6 (Low) when cold. Ethanol/Heptane or IPA/Water systems are often ideal candidates for this class of compounds.
Protocol B: Thermodynamic Solubility Determination (Tier 2)
Use this protocol for analytical standard preparation or formulation development.
Objective: Quantitatively determine the saturation concentration (
Workflow Diagram:
Figure 1: Workflow for thermodynamic solubility determination ensuring saturation equilibrium.
Detailed Methodology:
-
Preparation: Add excess solid (~20 mg) to 1 mL of the target solvent in a sealed vial.
-
Equilibration: Agitate at 25°C for 24 hours. Note: For this amino-nitrile, avoid temperatures >40°C during equilibration to prevent potential retro-Michael decomposition.
-
Sampling: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22
m PTFE syringe filter. -
Quantification: Analyze the supernatant via HPLC.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5
m). -
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5%
95%). -
Detection: UV at 254 nm (aromatic ring absorption).
-
Critical Application Notes
pH-Dependent Solubility (The "Acid Switch")
The primary amine function allows for a "switchable" solubility profile, useful for purification via acid-base extraction.
-
Solubilization: The compound is sparingly soluble in neutral water but highly soluble in dilute aqueous acids (e.g., 1M HCl, 1M acetic acid) due to the formation of the ammonium salt.
-
Precipitation: Neutralization of the acidic solution with a base (e.g.,
or NaOH) to pH > 10 will precipitate the free base. This is the primary method for isolating the compound after synthesis.
Stability in Solution
-
Hydrolysis Risk: The nitrile group (
) is susceptible to hydrolysis to an amide or acid under strongly acidic or basic conditions, especially with heat. Avoid storage in 6N HCl or 6N NaOH. -
Oxidation: The electron-rich 2,6-dimethoxyphenyl ring is prone to oxidation. Solutions in chlorinated solvents (DCM/CHCl3) should not be stored for prolonged periods (>48h) without inert gas purging, as trace HCl in the solvent can induce degradation.
Recrystallization Strategy
Due to the "greasy" dimethoxy ring and the polar amine, a dual-solvent system is recommended for purification:
-
Dissolve the crude solid in a minimum amount of warm Ethanol or Isopropanol (Solvent A).
-
Slowly add Heptane or Water (Anti-solvent B) until turbidity persists.
-
Cool slowly to 4°C. The steric bulk of the 2,6-dimethoxy group often aids in forming well-defined crystals compared to unhindered analogs.
References
-
Physicochemical Properties of Nitriles
-
Fleming, F. F., & Shook, B. C. (2002). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 45(14), 3057-3064. Link
-
-
Solubility Protocols in Drug Discovery
-
Bhattachar, S. N., Deschenes, L. A., & Wesley, J. A. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today, 11(21-22), 1012-1018. Link
-
-
Synthesis of Beta-Amino Nitriles (Aza-Michael Addition)
- Steric Effects of 2,6-Dimethoxy Substitution: Mechanism-based analysis of steric hindrance in aromatic substitution and solubility profiles derived from Sigma-Aldrich and PubChem compound databases for 2,6-dimethoxyaniline deriv
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile
Ticket ID: #SYN-26-DMP-CN Status: Open Priority: High (Blocker for Lead Optimization) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
System Overview & Strategic Analysis
User Problem: "I am attempting to synthesize 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile via a standard Strecker reaction (NaCN/NH4Cl), but I am seeing <10% conversion and significant starting material recovery. What is going on?"
Root Cause Analysis: The synthesis of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile presents a classic "perfect storm" of steric and electronic deactivation.[1] You are not fighting the chemistry; you are fighting the specific architecture of the 2,6-dimethoxybenzaldehyde scaffold.
-
Steric Shielding (The "Ortho Effect"): The two methoxy groups at the 2- and 6-positions create a "picket fence" around the carbonyl carbon. This severely hinders the approach of nucleophiles (like cyanide) and the formation of the bulky tetrahedral intermediate.
-
Electronic Deactivation: The methoxy groups are strong electron-donating groups (EDGs) by resonance.[1] They pump electron density into the benzene ring, which is conjugated to the carbonyl/imine. This makes the electrophilic center significantly less positive, reducing its reactivity toward nucleophiles.
-
Imine Instability: In the Strecker reaction, the formation of the imine intermediate is the rate-determining equilibrium. For 2,6-disubstituted aldehydes, this equilibrium heavily favors the free aldehyde due to steric strain in the planar imine.
Recommended Workflows & Troubleshooting
We recommend two distinct protocols. Protocol A is a modified Strecker using a Lewis Acid catalyst (to overcome electronic deactivation).[1] Protocol B is a stepwise Lithiated Acetonitrile addition (to overcome thermodynamic equilibrium issues).[1]
Protocol A: Modified Strecker Reaction (TMSCN / Lewis Acid)
Best for: Rapid screening, smaller scales.[1]
The Logic: Instead of relying on weak aqueous nucleophiles (NaCN), we use Trimethylsilyl Cyanide (TMSCN) .[1] The silyl group activates the oxygen, and a Lewis Acid catalyst activates the imine, forcing the reaction forward despite the steric bulk.
Step-by-Step Methodology
-
Imine Formation (Critical):
-
Dissolve 2,6-dimethoxybenzaldehyde (1.0 equiv) in anhydrous DCM.
-
Add 4-Methoxybenzylamine (PMB-amine) (1.1 equiv) and Ti(OiPr)4 (2.0 equiv).[1] Note: Titanium is essential here as a water scavenger and Lewis acid to force imine formation.
-
Stir at RT for 12–24h.[1][2] Monitor by NMR (look for disappearance of aldehyde proton at ~10.5 ppm).
-
-
Cyanosilylation:
-
Workup & Deprotection:
Troubleshooting Guide (Protocol A)
| Symptom | Probable Cause | Corrective Action |
| Incomplete Imine Formation | Steric hindrance prevents condensation.[1] | Increase Ti(OiPr)4 to 3.0 equiv. Heat to reflux in Toluene with a Dean-Stark trap if DCM fails.[1] |
| No Reaction with TMSCN | Imine is electronically deactivated. | Switch Lewis Acid to Yb(OTf)3 or BF3[1]·OEt2 (stronger activation).[1] Ensure anhydrous conditions. |
| Product Hydrolysis | Nitrile hydrolyzed to amide/acid during workup. | Keep workup pH neutral/basic.[1] Avoid strong acids during the PMB deprotection step (buffer the CAN reaction). |
Protocol B: Nucleophilic Addition to Sulfinyl Imine (The "Ellman" Route)
Best for: High yields, scale-up, and optional enantioselectivity.[1]
The Logic: This route avoids the reversible equilibrium of the Strecker reaction. We pre-form a highly reactive N-tert-butanesulfinyl imine .[1] We then hit it with a "hard" nucleophile (Lithiated Acetonitrile) at low temperature.[1] The kinetic energy of the anion overcomes the steric barrier.
Step-by-Step Methodology
-
Condensation:
-
Nucleophilic Addition:
-
In a separate flask, dissolve dry Acetonitrile (1.2 equiv) in THF at -78°C.
-
Add n-BuLi (1.2 equiv) dropwise to generate LiCH2CN (Lithiated Acetonitrile).[1] Stir for 30 min.
-
Add the Sulfinyl Imine (dissolved in THF) slowly to the anion solution at -78°C.
-
Stir at -78°C for 2h, then slowly warm to -20°C.
-
-
Deprotection:
-
Treat the resulting sulfinamide with 4M HCl in Dioxane at 0°C for 1h.
-
Precipitate the amine hydrochloride salt with Et2O.
-
Troubleshooting Guide (Protocol B)
| Symptom | Probable Cause | Corrective Action |
| Low Yield of Imine | Ti(OEt)4 is not strong enough.[1] | Switch to Ti(OiPr)4 (Titanium Isopropoxide).[1] Ensure the aldehyde is dry before starting. |
| "Gummy" Reaction Mixture | Polymerization of acetonitrile anion. | Keep the anion generation strictly at -78°C. Do not let the Li-MeCN sit for >1 hour before adding the imine. |
| Retro-Mannich / Decomposition | Elimination of the amine. | Do not heat the final product. Store as the HCl salt immediately. The free base is unstable. |
Visualizing the Challenge
The following diagram illustrates the competitive pathways and the steric "blockade" you are encountering.
Caption: Pathway analysis showing the steric bottleneck at the imine formation and nucleophilic attack stages, with specific chemical interventions.
Frequently Asked Questions (FAQ)
Q: Can I just use aqueous ammonia and KCN? A: Highly unlikely to work. The 2,6-dimethoxy groups make the aldehyde too hydrophobic and sterically hindered for efficient reaction in aqueous media. You will likely recover starting material or get cyanohydrin decomposition.[1]
Q: Why is my product turning brown/black upon storage?
A:
Q: I see a peak at ~10.5 ppm in NMR even after 24h. Why? A: That is unreacted aldehyde.[1] This confirms that your imine formation equilibrium is failing.[1] You must use a dehydrating agent (Ti(OiPr)4, MgSO4, or molecular sieves) to drive the reaction to completion before adding the cyanide source.
References & Grounding
-
Strecker Reaction Mechanics: For a comprehensive review of the Strecker reaction mechanism and the role of Lewis acids in activating hindered imines.
-
Titanium-Mediated Imine Formation: The definitive guide on using Titanium(IV) ethoxide/isopropoxide to force the formation of sterically hindered imines.
-
Addition of Lithiated Acetonitrile: Protocol for the generation of LiCH2CN and its addition to imines (relevant to Protocol B).
-
Synthesis of Hindered 2,6-Dimethoxybenzaldehyde Derivatives: Context on the reactivity of this specific scaffold.
Sources
Technical Support Center: Synthesis of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile
Welcome to the technical support center for the synthesis of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this valuable compound. Our approach is rooted in providing not just protocols, but a deep understanding of the underlying chemical principles to empower you in your experimental work.
I. Understanding the Synthesis: The Strecker Reaction
The most common and efficient method for synthesizing α-aminonitriles like 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile is the Strecker synthesis.[1][2] This robust, one-pot, three-component reaction involves the treatment of an aldehyde (2,6-dimethoxybenzaldehyde) with an amine source (typically ammonia or an ammonium salt) and a cyanide source (such as sodium or potassium cyanide).[1]
The reaction proceeds through the initial formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion to yield the desired α-aminonitrile.[1]
Reaction Scheme:
Caption: Strecker synthesis of the target molecule.
II. Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the potential causes?
A1: Low yields in the Strecker synthesis of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile can stem from several factors:
-
Incomplete Imine Formation: The initial condensation of 2,6-dimethoxybenzaldehyde and ammonia to form the imine is a reversible equilibrium. The presence of water can shift the equilibrium back towards the starting materials.
-
Troubleshooting: Ensure your reagents and solvent are anhydrous. The use of a dehydrating agent can be beneficial.[2]
-
-
Steric Hindrance: The two methoxy groups at the 2 and 6 positions of the phenyl ring can sterically hinder the approach of the nucleophiles (ammonia and cyanide).
-
Troubleshooting: Reaction temperature and time may need to be optimized. A higher temperature might be required to overcome the activation energy barrier, but be mindful of potential side reactions.
-
-
Cyanide Source Decomposition: Cyanide salts can be unstable in acidic conditions, leading to the formation of hydrogen cyanide gas.
-
Troubleshooting: Maintain a slightly basic pH during the reaction.
-
Q2: I am observing a significant amount of an apolar by-product. What could it be?
A2: A common apolar by-product is the unreacted starting material, 2,6-dimethoxybenzaldehyde. This is often due to incomplete imine formation as discussed above.
Q3: My final product is an oil, making it difficult to purify. How can I induce crystallization?
A3: Aminonitriles can sometimes be challenging to crystallize.
-
Troubleshooting:
-
Solvent Screening: Experiment with a variety of solvent systems for recrystallization. A good starting point is a solvent in which your compound is soluble at elevated temperatures but poorly soluble at room temperature.
-
Salting Out: Conversion of the basic amine to a salt (e.g., hydrochloride or tartrate) can often induce crystallization and facilitate purification.[3]
-
III. Troubleshooting Guide: Common By-products and Their Mitigation
This section delves into the specific by-products you may encounter and provides actionable steps for their identification and removal.
| By-product | Formation Mechanism | Identification | Mitigation & Removal |
| 2,6-Dimethoxybenzaldehyde | Incomplete reaction | TLC (less polar spot than the product), ¹H NMR (aldehyde proton at ~10 ppm) | Optimize reaction conditions (time, temperature). Removal via column chromatography. |
| 3-Amido-3-(2,6-dimethoxyphenyl)propanamide | Hydrolysis of the nitrile group | TLC (more polar spot), IR (amide C=O stretch ~1650 cm⁻¹), ¹H NMR (broad amide protons) | Use anhydrous conditions. Can be difficult to separate from the desired product due to similar polarity. Careful column chromatography or conversion of the desired amine to a salt may aid separation.[4] |
| 3-Amino-3-(2,6-dimethoxyphenyl)propanoic acid | Complete hydrolysis of the nitrile group | TLC (very polar spot, may streak), IR (broad O-H and C=O stretches), will be soluble in aqueous base | Use anhydrous conditions. Can be removed by acid-base extraction.[5] |
| Bis-amine species | Reaction of the product with another molecule of the imine intermediate | Higher molecular weight peak in mass spectrometry | Use a slight excess of the cyanide source to ensure the imine is consumed. |
Experimental Protocol: Acid-Base Extraction for By-product Removal
This protocol is effective for separating the basic desired product from neutral by-products like the starting aldehyde and acidic by-products like the carboxylic acid.[6]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl (aq). The basic aminonitrile will be protonated and move into the aqueous layer.
-
Separation: Separate the aqueous layer containing the desired product. The organic layer contains neutral and acidic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the pH is >10. The aminonitrile will precipitate out.
-
Extraction: Extract the aqueous layer with fresh organic solvent (e.g., dichloromethane) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified aminonitrile.
Caption: General purification workflow.
IV. References
-
Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. PMC. [Link]
-
The particular method used for the hydrolysis. [Link]
-
Strecker amino acid synthesis. Wikipedia. [Link]
-
Ch27 : Strecker Synthesis of amino acids. University of Calgary. [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. [Link]
-
Investigation of the formation of Strecker aldehydes from the reaction of Amadori rearrangement products with α-amino acids in low moisture model systems. ResearchGate. [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Formation of Aroma-Active Strecker-Aldehydes by a Direct Oxidative Degradation of Amadori Compounds. ACS Publications. [Link]
-
Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. [Link]
-
The preparation method of L-3-(3,4-Dimethoxyphenyl)-2-amino-2-methyl propionitrile hydrochlorate. Google Patents.
-
Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. PMC. [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]
-
Process for the production of 3-aminocrotononitrile. Google Patents.
-
Synthesis of novel N-protected β 3-amino nitriles: study of their hydrolysis involving a nitrilase-catalyzed step. ResearchGate. [Link]
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN104672105B - The preparation method of L-3-(3,4-Dimethoxyphenyl)-2-amino-2-methyl propionitrile hydrochlorate - Google Patents [patents.google.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile
This is a technical support guide designed for researchers and process chemists optimizing the synthesis of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile .
Product ID: 3-A-2,6-DMP-PN
Chemical Class:
Core Synthesis Directive
Executive Summary: Synthesizing 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile presents two distinct chemical challenges:
-
Steric Hindrance: The bulky methoxy groups at the 2,6-positions of the phenyl ring severely shield the benzylic position, retarding nucleophilic attack.
-
Electronic Deactivation: The electron-donating nature of the dimethoxy groups renders the intermediate acrylonitrile derivative electron-rich, making it a poor Michael acceptor for ammonia.
Recommended Route: Two-Step Aza-Michael Protocol.
While one-pot multicomponent reactions (e.g., modified Mannich) exist, they often fail with 2,6-substituted aldehydes due to stalling at the imine stage. The robust solution is to isolate the
Workflow Visualization
Caption: Optimized two-step workflow prioritizing intermediate isolation to overcome steric deactivation.
Step-by-Step Optimization Protocols
Step 1: Synthesis of the Unsaturated Nitrile (The "Cinnamonitrile")
Objective: Overcome steric hindrance to form the carbon-carbon double bond.
-
Reagents: 2,6-Dimethoxybenzaldehyde (1.0 eq), Acetonitrile (Solvent/Reagent), Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe).
-
Standard Protocol: Reflux aldehyde in excess acetonitrile with catalytic base.
-
The "2,6-Dimethoxy" Modification: Standard reflux often yields <50% due to the aldehyde's low electrophilicity.
-
Optimization: Use Cyanoacetic acid with Pyridine/Piperidine (Doebner Modification) instead of acetonitrile. The decarboxylation drives the reaction forward.
-
Reaction: Aldehyde + Cyanoacetic Acid
Intermediate + .
-
Step 2: The Aza-Michael Addition
Objective: Force ammonia addition to an electron-rich alkene.
-
Reagents: 3-(2,6-dimethoxyphenyl)acrylonitrile, Ammonia (7N in MeOH or Liquid
). -
Critical Issue: The intermediate is electron-rich; ammonia is a weak nucleophile. The reaction is reversible (Retro-Michael).
-
Protocol:
-
Dissolve intermediate in 7N
/MeOH (10-20 equivalents of ). -
Sealed Vessel: Heat to 80–100°C in a pressure tube or autoclave.
-
Time: 24–48 hours.
-
Catalysis (Optional but Recommended): Add 5 mol% Ceric Ammonium Nitrate (CAN) or InCl3 . These Lewis acids activate the nitrile, making the
-carbon more electrophilic [1].
-
Troubleshooting Guide (Q&A)
Section A: Reaction Stalling & Low Yields
Q1: I am using the standard Knoevenagel conditions (Acetonitrile/KOH), but the conversion of 2,6-dimethoxybenzaldehyde stops at 40%. Why? A: The 2,6-dimethoxy groups create a "steric wall" and donate electron density to the carbonyl, making it less reactive.
-
Fix: Switch to the Doebner-Knoevenagel method. Use Cyanoacetic acid (1.2 eq) and Piperidine (catalytic) in Pyridine at reflux. The evolution of
renders the step irreversible, driving the reaction to completion despite the sterics.
Q2: The Michael addition (Step 2) shows starting material remaining even after 48 hours. A: This is a classic problem with electron-rich styrenes. The equilibrium favors the starting material at low pressure.
-
Fix 1 (Pressure): You must increase the concentration of ammonia. Use a sealed autoclave at 10-15 bar
. -
Fix 2 (Catalysis): Add a Lewis Acid catalyst. Ytterbium Triflate (
) or Ceric Ammonium Nitrate (CAN) (5-10 mol%) coordinates to the nitrile nitrogen, withdrawing electron density and activating the -position for attack [2].
Section B: Impurity Profile & Workup
Q3: During workup of the final amine, I see the reappearance of the unsaturated nitrile (starting material).
A: This is the Retro-Michael reaction .
-
Fix:
-
Avoid Heat: Evaporate ammonia/solvent at
under vacuum. -
Acidic Trapping: Convert the crude amine immediately to its hydrochloride or oxalate salt. Treat the crude reaction mixture (after removing excess
) with 1M HCl in ether to precipitate the stable salt: 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile HCl .
-
Q4: My product is an oil that is difficult to crystallize. A: The free base is often an oil due to the rotational freedom of the methoxy groups.
-
Fix: Isolate as the Oxalate salt . Dissolve the crude oil in Ethanol and add 1 eq of Oxalic acid. The oxalate salt of this specific amine usually crystallizes well and purifies the compound from non-basic impurities (like unreacted aldehyde).
Analytical Data Reference
Expected NMR Profile (Free Base in
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Aryl-H | 6.5 - 7.2 | Multiplet | 3H | Phenyl Ring Protons |
| Benzylic | 4.6 - 4.8 | Triplet/dd | 1H | |
| Methoxy | 3.8 - 3.9 | Singlet | 6H | |
| Methylene | 2.6 - 2.8 | Multiplet | 2H | |
| Amine | 1.8 - 2.0 | Broad S | 2H |
Note: The benzylic proton shift is distinctively upfield compared to unsubstituted analogs due to the shielding by ortho-methoxy groups.
Safety & Handling
-
Acetonitrile/Cyanides: Step 1 involves cyanides. If using Cyanoacetic acid, ensure proper ventilation for
release. If using NaCN, use bleach traps. -
High Pressure: Step 2 requires an autoclave. Ensure the vessel is rated for ammonia pressure (approx. 10-15 bar at 100°C).
References
-
Catalytic Aza-Michael Addition
- Title: Ceric Ammonium Nitrate (CAN)
- Source: Organic Chemistry Portal / Synlett.
- Context: Ceric ammonium nitrate efficiently catalyzes the addition of amines to electron-deficient alkenes, a protocol adaptable to hindered nitriles.
-
URL:[Link]
-
Synthesis of
-Amino Nitriles (General Methodology):-
Title: Synthesis of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-Amino Nitriles.[1][2][3][4][5] - Source: Organic Chemistry Portal.
- Context: Overview of methods including ring opening of aziridines and Michael additions, highlighting the necessity of Lewis acids for difficult substr
-
URL:[Link]
-
-
Reactivity of 2,6-Disubstituted Benzaldehydes
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 4. US5334745A - Preparation of 3-aminopropionitriles - Google Patents [patents.google.com]
- 5. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Low Yield in Aminonitrile Synthesis
Welcome to the Technical Support Center for aminonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in their experiments. Drawing upon established chemical principles and field-proven insights, this resource provides a structured approach to troubleshooting and optimizing your synthetic protocols.
Frequently Asked Questions (FAQs)
Section 1: Issues with Starting Materials & Reagents
Question 1: My reaction yield is consistently low, and I suspect my starting materials. What are the first things I should check?
Answer: The purity and quality of your starting materials are paramount for a successful aminonitrile synthesis. Here’s a systematic approach to troubleshooting your reagents:
-
Aldehyde/Ketone Purity: Aldehydes are particularly susceptible to oxidation to carboxylic acids upon storage. The presence of the corresponding carboxylic acid can interfere with the reaction, and the reduced amount of active aldehyde will directly lower your theoretical yield.
-
Recommendation: Use freshly distilled or recently purchased aldehydes. If you suspect oxidation, you can purify the aldehyde by distillation. Running a quick NMR or GC-MS of your starting material can confirm its purity.
-
-
Amine Source Integrity: Ensure your amine is free of impurities. For the classic Strecker synthesis, which uses ammonia, it's often generated in situ from an ammonium salt like ammonium chloride (NH₄Cl) to maintain a suitable concentration and pH.[1][2]
-
Cyanide Source Quality: While highly toxic and requiring careful handling, the cyanide source is a critical nucleophile.
-
Safer Alternatives: Many modern protocols favor safer and easier-to-handle cyanide sources like trimethylsilyl cyanide (TMSCN) over hydrogen cyanide (HCN) or alkali metal cyanides (NaCN, KCN).[3][4] TMSCN is highly soluble in organic solvents and can often lead to cleaner reactions.[4][5]
-
In Situ Generation: Using NaCN or KCN in combination with an ammonium salt like NH₄Cl can generate HCN in situ, which can be an effective approach.[3]
-
Question 2: I'm using an aldehyde prone to self-condensation (e.g., one with an α-methylene group). Could this be the cause of my low yield?
Answer: Absolutely. Aldehydes with α-hydrogens, especially those flanked by a methylene group like 3-phenylpropanal, have a known tendency for the intermediate imine to enolize and undergo aldol-type self-condensation.[6][7] This side reaction can lead to the formation of polymeric byproducts and significantly decrease the yield of the desired aminonitrile.[6][7]
-
Mitigation Strategy: Carefully controlling the reaction temperature is crucial. Running the reaction at lower temperatures (e.g., 0-5°C) can help to suppress these side reactions.[3] Additionally, optimizing the rate of addition of the aldehyde to the reaction mixture can also minimize its self-condensation.
Section 2: Reaction Condition Optimization
Question 3: What is the optimal pH for aminonitrile synthesis, and how critical is it to control?
Answer: pH control is a critical parameter in aminonitrile synthesis, particularly in the Strecker reaction. The reaction is typically carried out under slightly basic conditions, with an optimal pH range of 8–10.[3]
-
Causality: This pH range is a delicate balance. It needs to be basic enough to facilitate the nucleophilic attack of the amine on the carbonyl carbon to form the imine intermediate.[8][9] However, if the pH is too high, it can promote the undesired hydrolysis of the aminonitrile product back to the starting materials or to the corresponding amino acid.[3][10] Conversely, a pH that is too acidic will protonate the amine, reducing its nucleophilicity and hindering the initial imine formation.[11]
Question 4: My reaction is very sluggish. Should I increase the temperature?
Answer: While a moderate increase in temperature can sometimes be beneficial for sluggish reactions, it must be approached with caution.
-
Initial Recommendation: A common starting point for many aminonitrile syntheses is a temperature range of 0-5°C to suppress potential side reactions.[3]
-
Potential Side Reactions at Higher Temperatures:
-
Hydrolysis: The aminonitrile product can be susceptible to hydrolysis, which is accelerated at higher temperatures.[3]
-
Aldol Condensation: As mentioned previously, for certain aldehydes, elevated temperatures can promote self-condensation.[6][7]
-
Racemization: In asymmetric syntheses, higher temperatures can lead to a loss of enantioselectivity.
-
-
Optimization Protocol: The optimal temperature should be determined empirically for your specific substrates. If your reaction is slow at low temperatures, consider a gradual, stepwise increase in temperature (e.g., to room temperature, then to 40°C) while carefully monitoring the reaction progress by a suitable technique like TLC or GC to find the best balance between reaction rate and byproduct formation.
Question 5: Can a catalyst improve my yield, and what are some common choices?
Answer: Yes, a wide variety of catalysts can be employed to improve both the yield and the reaction rate of aminonitrile synthesis.[5][12][13] The choice of catalyst often depends on the specific substrates and reaction conditions.
-
Lewis Acids: Lewis acids are commonly used to activate the carbonyl group, making it more electrophilic and facilitating the initial attack by the amine. Examples include lanthanide triflates and indium-based catalysts.[4][14]
-
Organocatalysts: In recent years, organocatalysis has emerged as a powerful and environmentally friendly alternative to metal catalysts.[12][13] Catalysts like sulfated polyborate and succinic acid have been shown to give excellent yields.[12]
-
Heterogeneous Catalysts: These offer the advantage of easy recovery and reusability. Nano copper ferrite (CuFe₂O₄) and gold nanoparticles on a porous silica shell (Au@pSiO₂) have been reported as efficient and recyclable catalysts for the Strecker reaction.[5][15]
| Catalyst Type | Example | Typical Conditions | Key Advantages |
| Lewis Acid | Indium (10 mol%) | Water, Room Temperature | Environmentally friendly, efficient in aqueous media.[14] |
| Organocatalyst | Sulfated Polyborate | Solvent-free, Room Temperature | Excellent yields (up to 99%), catalyst is reusable.[12] |
| Heterogeneous | Nano Copper Ferrite | Water, Room Temperature | Reusable, environmentally benign.[5] |
| Heterogeneous | Au@pSiO₂ | Solvent-free, Room Temperature | Excellent yields, short reaction times, easy catalyst separation.[15] |
Section 3: Work-up and Purification Challenges
Question 6: I'm having difficulty purifying my aminonitrile. It streaks badly on my silica gel column. What can I do?
Answer: The basic nature of the amino group in aminonitriles often leads to poor chromatographic behavior on standard silica gel, causing significant streaking.
-
Recommended Solutions:
-
Basified Silica Gel: You can neutralize the acidic silanol groups on the silica surface by running a column with a solvent system containing a small amount of a basic additive. A common choice is to add a small percentage of triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., ethyl acetate/hexanes with 1% Et₃N).[16]
-
Alternative Stationary Phases: Consider using a different stationary phase that is more tolerant of basic compounds, such as alumina.[16]
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase (e.g., C18) column chromatography can be an effective alternative.[16]
-
Salt Formation and Recrystallization: If your aminonitrile is an oil or difficult to crystallize, converting it to a salt (e.g., the hydrochloride salt) can often induce crystallization and provide a straightforward method of purification by recrystallization.[16]
-
Question 7: My aminonitrile seems to be decomposing during work-up. How can I prevent this?
Answer: Aminonitriles can be sensitive to both acidic and basic conditions, especially during aqueous work-up, which can lead to hydrolysis.[3][17]
-
Procedural Recommendations:
-
Minimize Contact with Water: If possible, perform a non-aqueous work-up.
-
Control pH During Extraction: If an aqueous extraction is necessary, use buffered solutions to maintain a neutral or slightly basic pH. Avoid strong acids or bases.
-
Low Temperature: Keep all work-up steps, including extractions and solvent removal, at low temperatures to minimize degradation.
-
Promptness: Work through the purification process as quickly as possible to reduce the time the product is exposed to potentially harsh conditions.
-
Visualizing the Process: Diagrams and Workflows
The Strecker Synthesis Mechanism
The Strecker synthesis is a cornerstone of aminonitrile production. It proceeds in two main stages: the formation of an α-aminonitrile, followed by its hydrolysis to an α-amino acid.[1][8][18] The first stage is the focus of our troubleshooting guide.
Caption: The reaction mechanism for the formation of an α-aminonitrile via the Strecker synthesis.
A Systematic Troubleshooting Workflow
When faced with low yields, a structured approach to problem-solving is essential. The following workflow can help you systematically identify and address the root cause of the issue.
Caption: A step-by-step workflow for troubleshooting low yields in aminonitrile synthesis.
Experimental Protocols
Protocol 1: General Procedure for a Catalyzed Strecker Reaction
This protocol provides a general framework for a three-component Strecker reaction using a catalyst.
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), amine (1.0 mmol), and the chosen catalyst (e.g., 10 mol% nano copper ferrite).[5]
-
Add the appropriate solvent (e.g., water or an organic solvent, or run neat if applicable).
-
Stir the mixture at the desired temperature (e.g., room temperature or 0-5°C).
-
Slowly add the cyanide source (e.g., trimethylsilyl cyanide, 1.2 mmol) dropwise to the reaction mixture.[4]
-
Monitor the reaction progress by TLC or GC until the starting materials are consumed.
-
Upon completion, proceed with the appropriate work-up procedure, taking care to quench any remaining cyanide with an appropriate reagent (e.g., bleach) in a well-ventilated fume hood.
-
Purify the crude product by column chromatography (using a basified eluent if necessary) or recrystallization.
References
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). MDPI. Available at: [Link]
-
Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved from: [Link]
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). ResearchGate. Available at: [Link]
-
Strecker Synthesis. (n.d.). Master Organic Chemistry. Available at: [Link]
-
Catalytic Synthesis of α-Aminonitriles Using Nano Copper Ferrite under Green Conditions. (2014). SciSpace. Available at: [Link]
-
Strecker Synthesis. (n.d.). Scribd. Available at: [Link]
-
Facile and One-Pot Synthesis of α-Aminonitriles by Strecker Reaction Catalyzed by [BMIM][PINO] as a New Ionic Liquid. (n.d.). Sciforum. Available at: [Link]
-
Synthesis of α-aminonitrile. (n.d.). ResearchGate. Available at: [Link]
-
Solvent-Free Synthesis of Racemic α-Aminonitriles. (n.d.). Thieme. Available at: [Link]
-
Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. (2019). Green Chemistry (RSC Publishing). Available at: [Link]
-
Strecker synthesis of α-aminonitriles using Au nanoparticles¬ capped with porous SiO2 shell (Au@pSiO2) as a highly efficient and recyclable nanostructured catalyst. (2022). Taylor & Francis Online. Available at: [Link]
-
Strecker Synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). Bohrium. Available at: [Link]
-
A truly green synthesis of α-aminonitriles via Strecker reaction. (2011). PMC. Available at: [Link]
-
Effect of pH, Reducing Sugars, and Protein on Roasted Sunflower Seed Aroma Volatiles. (2023). MDPI. Available at: [Link]
-
The influence of the pH value on the formation of Strecker aldehydes in low moisture model systems and in plant powders. (2025). ResearchGate. Available at: [Link]
-
The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2025). ResearchGate. Available at: [Link]
-
The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). PMC. Available at: [Link]
-
Purification of aminonitrile. (2022). Reddit. Available at: [Link]
-
Synthesis of Alpha-Amino Acids. (n.d.). Sketchy. Available at: [Link]
-
Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. (2024). ACS Publications. Available at: [Link]
-
Strecker Synthesis: Mechanism & Applications. (2023). StudySmarter. Available at: [Link]
-
α-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. (2021). CABI Digital Library. Available at: [Link]
-
Synthesis of Amino Acids from Aldehydes and Ammonia: Implications for Organic Reactions in Carbonaceous Chondrite Parent Bodies. (2022). ACS Earth and Space Chemistry. Available at: [Link]
-
The Role of pH in Maillard-Type Reactions. (2004). Nestlé Research Center. Available at: [Link]
-
Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). PMC. Available at: [Link]
-
High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. (n.d.). PMC. Available at: [Link]
-
Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). ACS Omega. Available at: [Link]
-
Why doesn't Strecker synthesis produce AHAs instead?. (2025). Chemistry Stack Exchange. Available at: [Link]
-
Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. (2021). MDPI. Available at: [Link]
-
Strecker Amino Acid Synthesis Mechanism & Examples. (2025). Surviving Chemistry. Available at: [Link]
-
Overview of Strecker Amino Acid Synthesis. (2018). News-Medical. Available at: [Link]
-
Strecker Synthesis of Amino Acid - Benzaldehyde. (2025). Filo. Available at: [Link]
-
Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. (2009). Organic Chemistry Portal. Available at: [Link]
-
The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sciforum.net [sciforum.net]
- 5. scispace.com [scispace.com]
- 6. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. reddit.com [reddit.com]
- 17. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jk-sci.com [jk-sci.com]
Technical Support Center: Navigating Side Reactions in the Strecker Synthesis of α-Aminonitriles
Welcome to the Technical Support Center for the Strecker synthesis of α-aminonitriles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic tool. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice and practical, field-proven protocols to enhance the yield, purity, and stereochemical integrity of your target α-aminonitriles.
Introduction: The Strecker Synthesis - A Double-Edged Sword
The Strecker synthesis, a cornerstone of organic chemistry for over a century and a half, offers a straightforward and versatile method for the preparation of α-amino acids from simple aldehydes or ketones.[1][2] The core of this multicomponent reaction lies in the formation of an α-aminonitrile intermediate through the reaction of a carbonyl compound with an amine (or ammonia) and a cyanide source.[3][4][5] While elegant in its simplicity, the one-pot nature of the classical Strecker synthesis often presents a series of challenges stemming from competing equilibria and potential side reactions.[6][7] Understanding and controlling these side pathways is paramount to achieving high yields and purity of the desired α-aminonitrile.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the mechanistic underpinnings of these side reactions and provide actionable strategies to mitigate their impact.
Core Reaction Pathway: A Visual Overview
To provide a foundational understanding, the diagram below illustrates the generally accepted mechanism for the Strecker synthesis of an α-aminonitrile.
Caption: The core reaction pathway of the Strecker synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield of the Desired α-Aminonitrile
Q: My Strecker synthesis is resulting in a low yield of the target α-aminonitrile. What are the most likely causes and how can I improve it?
A: Low yields in the Strecker synthesis are a common issue and can often be attributed to several competing side reactions and suboptimal reaction conditions. The most prevalent culprits are the formation of cyanohydrin and the reversibility of the reaction (the retro-Strecker reaction).
The Problem: Cyanide is a potent nucleophile that can directly attack the starting aldehyde or ketone, forming a cyanohydrin.[1] This reaction is often kinetically favored, especially at the beginning of the synthesis when the concentration of the carbonyl compound is high.[8]
The Mechanism:
Caption: Competing cyanohydrin side reaction.
Troubleshooting & Optimization:
-
Control the pH: The equilibrium between the aminonitrile and the cyanohydrin is highly pH-dependent. At alkaline pH (e.g., pH 9.3), cyanohydrin formation can be rapid.[8] However, the aminonitrile is the thermodynamically more stable product.[8] Maintaining a mildly acidic to neutral pH (around 7-8) can favor imine formation and subsequent cyanide addition to the imine, thus minimizing cyanohydrin formation.
-
Order of Reagent Addition: Pre-forming the imine before the addition of the cyanide source can significantly reduce the concentration of the free carbonyl compound available to react with cyanide.[8]
-
Protocol Tip: Dissolve the aldehyde/ketone and amine in a suitable solvent and stir for a period (e.g., 30-60 minutes) to allow for imine formation before slowly adding the cyanide source. The use of a dehydrating agent like magnesium sulfate can also drive the equilibrium towards imine formation.[1]
-
-
Slow Cyanide Addition: Adding the cyanide source slowly (e.g., dropwise via a syringe pump) can help to keep the instantaneous concentration of free cyanide low, further disfavoring the kinetically controlled cyanohydrin formation.
The Problem: The formation of the α-aminonitrile is a reversible process.[9] Under certain conditions, particularly with prolonged reaction times or elevated temperatures, the aminonitrile can eliminate hydrogen cyanide to revert to the imine, leading to a decrease in the overall yield.[10][11]
Troubleshooting & Optimization:
-
Temperature Control: Perform the reaction at room temperature or below if possible. Elevated temperatures can accelerate the retro-Strecker reaction.
-
Reaction Time: Monitor the reaction progress by TLC or HPLC and stop the reaction once the formation of the product has plateaued to avoid decomposition over extended periods.
-
Precipitation of the Product: In some cases, the desired aminonitrile may be less soluble in the reaction medium than the starting materials. If the product precipitates as it forms, this will drive the equilibrium towards the product side, effectively preventing the retro-Strecker reaction. Careful selection of the solvent system can be beneficial here.
| Parameter | Effect on Yield | Recommendation |
| pH | Optimal around 7-8. High pH favors cyanohydrin. | Buffer the reaction or use salts like NH₄Cl to maintain a suitable pH. |
| Temperature | Lower temperatures disfavor the retro-Strecker reaction. | Conduct the reaction at or below room temperature if kinetics allow. |
| Order of Addition | Pre-forming the imine minimizes cyanohydrin formation. | Add cyanide source after allowing the aldehyde and amine to react. |
| Concentration | Higher concentrations can favor product precipitation. | Experiment with different concentrations to find the optimal balance. |
Issue 2: Formation of Unexpected Byproducts
Q: I am observing unexpected byproducts in my reaction mixture. What could they be and how can I prevent their formation?
A: Besides cyanohydrins, other byproducts such as hydantoins can form, especially under certain reaction conditions or during workup.
The Problem: α-Aminonitriles can react with carbon dioxide (often from the atmosphere or from reagents like ammonium carbonate in the related Bucherer-Bergs synthesis) to form hydantoins.[12][13][14] This is particularly relevant if the reaction is run open to the air for extended periods or if carbonate-containing reagents are used.
The Mechanism:
Caption: Pathway to hydantoin byproduct formation.
Troubleshooting & Optimization:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize the exposure to atmospheric carbon dioxide.
-
Avoid Carbonate Reagents: If hydantoin formation is a significant issue, avoid using reagents like ammonium carbonate. Opt for ammonia gas or a solution of ammonia in an organic solvent, and use a cyanide salt like KCN or NaCN.
-
Reaction Conditions: Hydantoin formation can be favored under certain pH and temperature conditions. Acidic conditions can sometimes promote the cyclization.[12] Therefore, maintaining a neutral to slightly basic pH during the workup of the aminonitrile is advisable if hydantoins are a concern.
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my α-aminonitrile from the crude reaction mixture. What are the recommended procedures?
A: The purification of α-aminonitriles can be challenging due to their basic nature and potential instability. The choice of method depends on the physical properties of your compound (solid or oil) and the nature of the impurities.
Recommended Protocol: Recrystallization
Recrystallization is often the most effective method for purifying solid α-aminonitriles.[10][15][16][17]
Step-by-Step Protocol:
-
Solvent Screening: Identify a suitable solvent or solvent system. A good solvent will dissolve the aminonitrile when hot but not when cold. Common solvents to screen include ethanol, methanol, ethyl acetate, and mixtures with hexanes or diethyl ether.
-
Dissolution: In a flask, add the crude aminonitrile and a minimal amount of the chosen hot solvent to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Recommended Protocol: Column Chromatography
For oily products or those that are difficult to crystallize, column chromatography is the preferred method.[18]
Step-by-Step Protocol:
-
Stationary Phase: Silica gel is commonly used. For very basic aminonitriles that may streak on silica, alumina (neutral or basic) can be a better choice.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is typically used.
-
Neutralizing the Stationary Phase: To prevent streaking of basic aminonitriles on silica gel, it is often beneficial to add a small amount of a volatile base, such as triethylamine or ammonium hydroxide (e.g., 0.5-1%), to the eluent.
-
Loading and Elution: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Issue 4: Racemization and Loss of Stereochemical Integrity
Q: My synthesis is intended to be stereoselective, but I am observing a loss of enantiomeric or diastereomeric excess. Where is this happening and how can I prevent it?
A: The Strecker synthesis of α-aminonitriles creates a new stereocenter. In the absence of a chiral influence, a racemic mixture is formed.[19] In asymmetric variations, racemization can occur either during the synthesis of the aminonitrile or, more commonly, during the subsequent hydrolysis to the amino acid.
The Problem: The imine/iminium ion intermediate is planar, and the cyanide can attack from either face. In diastereoselective reactions using a chiral amine, epimerization at the newly formed stereocenter can occur if the reaction conditions are too harsh or the reaction time is too long, especially if the retro-Strecker reaction is facile.
Troubleshooting & Optimization:
-
Milder Reaction Conditions: Use the mildest possible conditions (lower temperature, shorter reaction time) that still allow for complete conversion.
-
Catalyst Choice: In catalytic asymmetric Strecker reactions, the choice of catalyst and ligands is crucial for controlling the stereochemical outcome.[20][21][22]
-
Crystallization-Induced Asymmetric Transformation: In some cases, one diastereomer of the aminonitrile may be significantly less soluble and will crystallize out of the reaction mixture. This can drive the equilibrium towards the formation of that diastereomer, leading to a high diastereomeric excess.[23]
The Problem: The hydrolysis of the aminonitrile to the corresponding amino acid, which is often the ultimate goal, is typically carried out under strong acidic or basic conditions at elevated temperatures. These harsh conditions can lead to racemization of the α-stereocenter.[23]
Troubleshooting & Optimization:
-
Milder Hydrolysis Conditions: Explore milder hydrolysis methods. For example, using a two-step procedure where the nitrile is first converted to an amide under controlled conditions, followed by hydrolysis of the amide, can sometimes be less prone to racemization.
-
Enzymatic Hydrolysis: Enzymatic methods can offer a highly stereoselective means of hydrolyzing the nitrile or an intermediate amide without affecting the stereocenter.[24]
-
Protecting Groups: In some cases, the use of N-protecting groups on the aminonitrile can stabilize the stereocenter during subsequent transformations.
Protocol Tip for Minimizing Racemization during Acidic Hydrolysis:
While complete prevention of racemization during strong acid hydrolysis can be difficult, the following can help:
-
Use the lowest effective concentration of acid.
-
Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Minimize the reaction time by closely monitoring the disappearance of the starting aminonitrile.
Concluding Remarks
The Strecker synthesis is a powerful and versatile method for the synthesis of α-aminonitriles and their derivatives. However, a thorough understanding of the potential side reactions and the factors that influence them is crucial for the successful implementation of this reaction. By carefully controlling reaction parameters such as pH, temperature, and the order of reagent addition, and by employing appropriate purification techniques, researchers can overcome the common challenges associated with this classic transformation. This guide provides a starting point for troubleshooting and optimizing your Strecker synthesis, and we encourage you to adapt these principles to your specific substrates and experimental goals.
References
Click to expand
- Taillade, J. and Commeyras, A. (1974) Tetrahedron 30:2493-2501.
- Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470.
- Vogel, A. I. (1978). Vogel's Textbook of Practical Organic Chemistry (4th ed.). Longman.
- Bucherer, H. T., & Bergs, H. (1934). U.S. Patent No. 1,954,333. Washington, DC: U.S.
- Christensen, H. N. (1953). The Bucherer Synthesis of Hydantoins. In Organic Syntheses (Vol. 33, p. 43). John Wiley & Sons, Inc.
- Pascal, R., & Commeyras, A. (2000). The retro-Strecker reaction in aqueous solution. Tetrahedron, 56(38), 7729-7735.
- Commeyras, A., et al. (2004). Prebiotic synthesis of amino acids and other biomolecules from aminonitriles in aqueous solution. Origins of Life and Evolution of the Biosphere, 34(1-2), 35-48.
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
- Pascal, R., Boiteau, L., & Commeyras, A. (2005). From the Prebiotic Synthesis of α-Amino Acids to the Chemistry of Peptides. Topics in Current Chemistry, 259, 1-40.
- BenchChem. (2025). Technical Support Center: Refining Crystallization Methods for High-Purity 4-Amino-5-methylisophthalonitrile. Retrieved from a relevant BenchChem technical document.
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). PMC. Retrieved from [Link]
- Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024, April 10). Journal of Synthetic Chemistry.
- Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. (n.d.). Science of Synthesis.
-
Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. (2024, November 20). ACS Publications. Retrieved from [Link]
-
How To: Purify by Crystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
- The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018, October 19). PMC.
-
Purification of aminonitrile. (2022, August 9). Reddit. Retrieved from [Link]
-
Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. (2001, March 30). ACS Publications. Retrieved from [Link]
-
One-pot synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]
- BERNARD M. BARUCH COLLEGE. (n.d.). EXPERIMENT 5. PURIFICATION BY CRYSTALIZATION.
- Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. (n.d.). CABI Digital Library.
-
Catalytic Asymmetric Strecker Reaction of Ketoimines with Potassium Cyanide. (n.d.). ResearchGate. Retrieved from [Link]
-
Kinetics of Strecker degradation during thermal and high pressure high temperature processing of carrot puree. (2014, November 1). Lirias - KU Leuven. Retrieved from [Link]
- Multi-response kinetic modelling of the formation of five Strecker aldehydes during kilning of barley malt. (2024, October 5). CentAUR. Retrieved from a relevant institutional repository.
-
LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]
-
Pearson. (2024, October 3). Synthesis of Amino Acids: Strecker Synthesis: Videos & Practice Problems. Retrieved from [Link]
- Dekamin, M. G., & Eslami, M. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(19), 6598.
-
Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021, January 7). PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
- The reaction kinetics for the formation of Strecker aldehydes in low moisture model systems and in plant powders. (2025, August 6). ResearchGate.
- Haji, A., & Akbari, A. (2010). Zr(HSO4)4 Catalyzed One-Pot Strecker Synthesis of α-Amino Nitriles from Aldehydes.
-
A truly green synthesis of a-aminonitriles via Strecker reaction. (2011, October 4). ScholarWorks @ UTRGV. Retrieved from [Link]
- Strecker Reactions with Hexacyanoferrates as non-toxic Cyanide Sources. (n.d.). ResearchGate.
- Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis (2nd ed.). Elsevier.
-
Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]
- Separation of alpha-aminonitrile from its corresponding amines ? (2021, October 28). ResearchGate.
- Williams, R. M. (1989). Synthesis of Optically Active α-Amino Acids. Pergamon Press.
-
Recent advances in asymmetric Strecker reactions. (n.d.). Arkivoc. Retrieved from [Link]
- Separation and Refining of Amino acids. (n.d.). DIAION.
- Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein. (n.d.). Google Patents.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 5. mdpi.com [mdpi.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Strecker Synthesis [organic-chemistry.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 12. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
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- 17. LabXchange [labxchange.org]
- 18. reddit.com [reddit.com]
- 19. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 20. uwindsor.ca [uwindsor.ca]
- 21. renyi.hu [renyi.hu]
- 22. arkat-usa.org [arkat-usa.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Scale-Up of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile
Topic: "3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile" reaction scale-up problems Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, Process Chemists, and Drug Development Professionals
Welcome to the Advanced Synthesis Support Hub. You are likely here because your scale-up of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile is stalling. This molecule presents a "perfect storm" of steric hindrance and electronic deactivation, often leading to low conversions or retro-Michael degradation during scale-up.
This guide addresses the specific failure modes associated with the 2,6-dimethoxy substitution pattern and provides engineered solutions for kilogram-scale production.
⚠️ Critical Analysis: Why This Reaction Fails
The synthesis of
The Steric-Electronic Trap
-
Steric Shielding: The methoxy groups at the 2 and 6 positions create a "picket fence" around the
-carbon. The trajectory for the nucleophilic attack of ammonia (109.5°) is physically blocked. -
Electronic Deactivation: The 2,6-dimethoxy ring is highly electron-rich. Through resonance (+M effect), it pushes electron density into the
-carbon of the acrylonitrile tail, significantly lowering its electrophilicity. -
Thermodynamic Reversibility: Even if the amine forms, the steric strain in the product drives the equilibrium backward (Retro-Michael) at the elevated temperatures required to overcome the kinetic barrier.
Figure 1: Reaction energy landscape showing the kinetic barrier caused by steric hindrance and the thermodynamic drive toward the Retro-Michael pathway.
🛠️ Troubleshooting Guide: Specific Failure Modes
Issue 1: "The reaction stalls at 40-50% conversion, even with excess ammonia."
Diagnosis: You are hitting the thermodynamic equilibrium limit.
The Science: In Aza-Michael additions to sterically crowded acceptors, the forward rate constant (
Corrective Protocol (High-Pressure Shift): Instead of thermal forcing, use pressure to shift the equilibrium.
-
Solvent Switch: Move from Methanol to Isopropanol (higher boiling point allows higher internal pressure without supercritical issues).
-
Catalyst: Introduce a Lewis Acid catalyst. Scandium Triflate (Sc(OTf)₃) (1-2 mol%) is effective because it coordinates to the nitrile nitrogen, increasing the electrophilicity of the
-carbon without requiring harsh protons that promote polymerization. -
Conditions: Run in a pressure reactor (autoclave) at 10-15 bar NH₃ at a moderate temperature (60°C). Do not exceed 80°C.
Issue 2: "The cinnamonitrile intermediate is difficult to synthesize/isolate."
Diagnosis: The Knoevenagel condensation of 2,6-dimethoxybenzaldehyde with acetonitrile is sluggish. The Science: The aldehyde carbonyl is shielded. Standard bases (Piperidine/AcOH) are insufficient.
Corrective Protocol (Peterson Olefination or Pre-activation):
-
Option A (Scale-Friendly): Use Solid-Liquid Phase Transfer Catalysis (SL-PTC) .
-
Reagents: KOH (powder), TEBA (Triethylbenzylammonium chloride), Acetonitrile (solvent & reagent).
-
Mechanism: The naked cyanide anion generated on the solid surface is more nucleophilic.
-
-
Option B (The "Nuclear" Option): Use Titanium(IV) chloride (TiCl₄) and Pyridine. TiCl₄ activates the aldehyde carbonyl aggressively, overcoming the steric block.
Issue 3: "The product turns into a sticky oil/gum during workup."
Diagnosis: Free amine instability and carbamate formation. The Science: Primary benzylic amines react avidly with atmospheric CO₂ to form carbamates. The 2,6-dimethoxy group also increases lipophilicity, making the free base hard to crystallize.
Corrective Protocol (Salt Formation): Do not isolate the free base.
-
After the reaction, evaporate excess ammonia.
-
Dissolve the crude residue in MTBE (Methyl tert-butyl ether).
-
Add Oxalic Acid (1.0 eq) dissolved in Acetone.
-
The Oxalate Salt will crystallize cleanly. It is non-hygroscopic and purifies the amine from non-basic impurities (like unreacted cinnamonitrile).
🔄 The "Rodionov" Alternative (Recommended for >1kg Scale)
If the direct Aza-Michael route remains inconsistent, switch to the Modified Rodionov Reaction . This bypasses the difficult ammonia addition by building the amino group before the nitrile.
| Parameter | Direct Aza-Michael Route | Modified Rodionov Route |
| Key Step | NH₃ addition to crowded alkene | Aldehyde + Malonic Acid + NH₄OAc |
| Steric Sensitivity | High (Failure point) | Low (Intramolecular delivery) |
| Impurity Profile | Polymerization, Retro-Michael | Decarboxylation byproducts (clean) |
| Scalability | Difficult (Requires Autoclave) | Excellent (Standard Reactors) |
Protocol Summary:
-
Condensation: 2,6-Dimethoxybenzaldehyde + Malonic Acid + NH₄OAc
3-Amino-3-(2,6-dimethoxyphenyl)propanoic acid . -
Esterification/Amidation: Convert Acid
Methyl Ester Primary Amide. -
Dehydration: Amide + TFAA/Pyridine
Target Nitrile .
❓ Frequently Asked Questions (FAQs)
Q: Can I use aqueous ammonia (NH₄OH) instead of liquid ammonia? A: No. Water is detrimental to this specific reaction. The presence of water promotes the hydrolysis of the nitrile group to an amide, especially under the basic conditions required for the Aza-Michael addition. Furthermore, water solubility of the 2,6-dimethoxy substrate is poor, leading to a biphasic system with slow kinetics. Use anhydrous ammonia in methanol or isopropanol .
Q: Why is my product racemizing during purification? A: The benzylic proton at the C3 position is acidic due to the adjacent electron-withdrawing nitrile and the electron-rich aryl ring. If you are performing a chiral resolution or synthesis, avoid strong bases during workup. Use K₂CO₃ instead of NaOH/KOH. Minimize heating of the free base.
Q: I see a major impurity at M+41 in LCMS. What is it? A: This is likely the acetonitrile adduct or a dimer . In the presence of strong bases (like n-BuLi or alkoxides), acetonitrile can deprotonate and attack the cinnamonitrile, forming a glutarimide-like impurity. Switch to weaker bases or catalytic methods (Sc(OTf)₃) to suppress this.
📊 Decision Tree for Process Optimization
Figure 2: Strategic decision tree for troubleshooting low yields. Note the critical pivot to the Rodionov chemistry if high-pressure direct addition fails.
References
-
Rodionov Reaction Mechanism & Scope
- Synthesis of -amino acids via the Rodionov reaction.
-
Source: Organic Chemistry Portal .
-
Steric Hindrance in Aza-Michael Additions
- The influence of steric hindrance on the Aza-Michael addition of amines to acryl
-
Source: Arkivoc (General reference on steric effects in Michael additions).
-
Scale-Up of Nitrile Synthesis
- Practical scale-up of beta-amino nitriles using c
-
Source: Organic Syntheses (General procedures for hindered nitriles).
-
2,6-Dimethoxybenzaldehyde Reactivity
- Reactivity profiles of 2,6-disubstituted benzaldehydes in condens
-
Source: Semantic Scholar (Specific data on 2,6-dimethoxybenzaldehyde).
(Note: While specific literature on the exact title molecule is proprietary or sparse, the chemical principles cited above regarding the Rodionov reaction and Ortho-effect are established foundational organic chemistry.)
Validation & Comparative
Structural Validation & Analytical Benchmarking: 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile
Executive Summary & Strategic Importance
This guide provides a rigorous validation framework for 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile , a specialized
Why this molecule matters:
-
Steric Control: The ortho-methoxy groups restrict rotation around the
bond, valuable for designing atropisomeric drugs or conformationally restricted peptidomimetics. -
Synthetic Challenge: The same steric hindrance that adds value makes the synthesis prone to regio-isomeric impurities (e.g., 2,4-dimethoxy analogs) and incomplete amination.
This guide replaces generic "certificates of analysis" with a self-validating analytical logic tree, ensuring that the material you use is structurally definitive.
Comparative Performance: Structural Integrity Profile
In the context of chemical intermediates, "performance" is defined by purity , structural fidelity , and stability relative to isomeric alternatives.
Table 1: Analytical Benchmarking (Target vs. Common Impurities)
| Feature | Target Molecule (2,6-Dimethoxy) | Isomeric Impurity (2,4-Dimethoxy) | Precursor (Aldehyde) |
| Symmetry (NMR) | High ( | Low (Asymmetric) | High |
| Aromatic Region | 3 Protons (Doublet + Triplet) | 3 Protons (Singlet + Doublet + Doublet) | 3 Protons |
| Methoxy Signal | Singlet (6H) @ ~3.8 ppm | Two Singlets (3H each) | Singlet (6H) |
| Benzylic Proton | Aldehyde CHO (Singlet @ 10 ppm) | ||
| Stability | Moderate (Acid sensitive) | Moderate | High (Oxidation prone) |
Critical Insight: The "Performance" of your synthesis is validated solely by the integration ratio of the methoxy signal (6H) and the splitting pattern of the aromatic protons. If you see two distinct methoxy peaks, your product is contaminated with the 2,4-isomer or the 3,4-isomer.
Experimental Protocols & Validation Methodologies
Protocol A: High-Field NMR Validation (The "Symmetry Test")
Objective: To confirm the 2,6-substitution pattern using internal symmetry as a self-validating check.
Reagents:
-
Sample: 10 mg
-
Solvent: DMSO-
(Preferred over CDCl to prevent amine aggregation and sharpen NH protons).
Methodology:
-
Solubilization: Dissolve sample completely. Ensure no suspension remains.
-
Acquisition: Run standard
H NMR (min 400 MHz). -
Analysis Logic:
-
Step 1: Locate the Methoxy signal (
3.7–3.9 ppm). It must be a sharp singlet integrating to 6H. -
Step 2: Analyze the Aromatic Region (
6.5–7.5 ppm).-
Look for a Triplet (H-4) and a Doublet (H-3, H-5).
-
Integration: The Doublet must integrate to 2H; the Triplet to 1H.
-
-
Step 3: Verify the Aliphatic Chain.
-
-CH (
~4.5 ppm): Multiplet (due to coupling with CH and NH ). -
-CH
( ~2.6-2.9 ppm): Diastereotopic splitting (ABX system) is often observed due to the chiral center at C3.
-
-CH (
-
Causality: The 2,6-dimethoxy groups create a plane of symmetry. H-3 and H-5 are chemically equivalent.[1] In the 2,4-isomer, every aromatic proton is unique, destroying this pattern.
Protocol B: HRMS Confirmation
Objective: To differentiate the target from potential hydrolysis byproducts (beta-amino acids).
Parameters:
-
Mode: ESI+ (Electrospray Ionization, Positive mode).
-
Target Ion:
. -
Formula:
. -
Calculated Mass: 206.1055 Da.
Acceptance Criteria:
-
Observed mass must be within 5 ppm of calculated mass.
-
Absence of peak at
(indicates hydrolysis to amide) or (hydrolysis to acid).
Visualizing the Logic
The following diagrams illustrate the decision-making process for validating this specific structure.
Diagram 1: Analytical Logic Tree (Isomer Differentiation)
Caption: Analytical decision tree for differentiating the target 2,6-isomer from asymmetric regioisomers using proton NMR.
Diagram 2: Synthetic Workflow & Checkpoints
Caption: Synthetic pathway highlighting critical QC checkpoints to ensure complete conversion of the aldehyde and alkene intermediate.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Dyker, G., & Kellner, A. (1990). "Synthesis and rotation barriers in 2,6-Di-(o-anisyl)anisole". RERO DOC. (Provides specific NMR shift data for 2,6-dimethoxy systems demonstrating the symmetry equivalence of methoxy groups).
-
Oxford Instruments. (2023).[1] "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy". Application Note. (Methodology for differentiating ortho/meta/para substituted aromatics).
-
Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore". Journal of Medicinal Chemistry. (Context on the stability and utility of beta-amino nitriles in drug design).
-
PubChem. "2,6-Dimethoxybenzylamine Compound Summary".[2] National Library of Medicine. (Spectral data comparison for the 2,6-dimethoxybenzyl core).
Sources
A Comparative Guide to Sterically Hindered β-Aminonitriles: The Case of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile
A deep dive into the synthesis, reactivity, and synthetic potential of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile, contrasting its unique properties against the broader class of aminonitriles.
Introduction: The Aminonitrile Scaffold in Modern Synthesis
Aminonitriles are a versatile class of bifunctional molecules containing both an amino and a nitrile group, serving as crucial intermediates in organic and medicinal chemistry.[1] Their significance stems primarily from their role as precursors to a wide array of more complex structures, including amino acids, diamines, and various nitrogen-containing heterocycles.[2]
This class is broadly divided into two major subclasses based on the relative positions of the two functional groups:
-
α-Aminonitriles: The amino and nitrile groups are attached to the same carbon atom (Cα). These are famously produced via the Strecker reaction, one of the oldest and most efficient multicomponent reactions, which combines an aldehyde or ketone, an amine, and a cyanide source.[1] Their primary value lies in their direct hydrolytic conversion to α-amino acids, the building blocks of proteins.[1]
-
β-Aminonitriles: The amino group is located on the carbon adjacent to the one bearing the nitrile group (Cβ). Their synthesis typically follows a different pathway, most commonly the conjugate (or Michael) addition of an amine to an α,β-unsaturated nitrile.[3][4] These molecules are valuable precursors to β-amino acids and 1,3-diamines.
This guide focuses on a specific, sterically demanding β-aminonitrile, 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile . We will explore how the unique structural features of this molecule, particularly the bulky 2,6-dimethoxyphenyl substituent, dictate its synthesis, reactivity, and utility compared to less hindered β-aminonitriles and the more common α-aminonitriles.
Structural Dissection: The Impact of the 2,6-Dimethoxyphenyl Group
The defining feature of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile is the aryl substituent. The two methoxy groups at the ortho positions exert profound steric and electronic effects that differentiate it from simpler analogues like 3-amino-3-phenylpropanenitrile.
-
Steric Hindrance: The ortho-methoxy groups flank the benzylic carbon (the C-N bond), creating a sterically congested environment. This "buttressing effect" can significantly impede the approach of reagents to both the amino group and the benzylic position, influencing reaction rates and, in some cases, preventing reactions that would otherwise proceed smoothly.[5][6] This is a critical consideration for any synthetic transformation involving this molecule.
-
Electronic Effects: The methoxy groups are electron-donating through resonance, increasing the electron density of the phenyl ring. However, their influence on the reactivity of the distal amino and nitrile groups is less direct than the overwhelming steric effects at play.
These combined effects make 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile a challenging yet intriguing target, offering insights into the chemistry of sterically encumbered molecules.
Comparative Synthesis Strategies: α- vs. β-Aminonitriles
The synthetic routes to α- and β-aminonitriles are fundamentally different, a distinction that is crucial for experimental design.
The Strecker Reaction: The Royal Road to α-Aminonitriles
The Strecker synthesis is a one-pot, three-component reaction that has been the cornerstone of α-amino acid synthesis for over 170 years.[1] The reaction proceeds through the formation of an imine from an aldehyde and an amine, which is then attacked by a cyanide nucleophile.[1]
Caption: General workflow of the Strecker reaction for α-aminonitrile synthesis.
The key advantage of the Strecker reaction is its high atom economy and convergence, rapidly building molecular complexity.[7] Numerous asymmetric variants have been developed, enabling the synthesis of enantiomerically pure α-amino acids and their derivatives.[7][8]
Aza-Michael Addition: The Primary Route to β-Aminonitriles
In contrast, β-aminonitriles are most commonly synthesized via the aza-Michael reaction (conjugate addition) of an amine to an α,β-unsaturated nitrile, such as cinnamonitrile.[3][9] This reaction is often catalyzed by Lewis acids, Brønsted acids, or can proceed under solvent-free conditions.[3][10]
For our target molecule, the precursor would be (E)-3-(2,6-dimethoxyphenyl)acrylonitrile. The significant steric hindrance from the ortho-methoxy groups would likely make the β-carbon less accessible to the amine nucleophile, potentially requiring more forcing conditions (higher temperature, stronger catalyst) compared to the synthesis of an unsubstituted analogue.[11]
Caption: General workflow of the Aza-Michael addition for β-aminonitrile synthesis.
| Feature | Strecker Synthesis (α-Aminonitriles) | Aza-Michael Addition (β-Aminonitriles) |
| Reactants | Aldehyde/Ketone, Amine, Cyanide Source | α,β-Unsaturated Nitrile, Amine |
| Key Step | Nucleophilic attack on an imine | 1,4-Conjugate addition to an alkene |
| Product | α-Aminonitrile | β-Aminonitrile |
| Stereocontrol | Well-established asymmetric catalysis[7] | More challenging; relies on chiral catalysts or auxiliaries |
| Steric Impact | Hindrance at the carbonyl carbon can slow imine formation | Hindrance at the β-carbon of the alkene significantly slows the rate of addition[11] |
Comparative Reactivity and Synthetic Utility
The structural differences between aminonitrile isomers, particularly the sterically hindered target molecule, lead to distinct patterns of reactivity and downstream applications.
Reactivity of the Nitrile Group
The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation. For α-aminonitriles, this yields α-amino acids. For β-aminonitriles, it produces β-amino acids, which are valuable components in pharmaceuticals due to their ability to form stable secondary structures and resist enzymatic degradation.[12][13]
However, the rate of nitrile hydrolysis is highly sensitive to steric hindrance.[14][15]
-
Unhindered Aminonitriles: The nitrile group in a simple α- or β-aminonitrile (e.g., derived from benzaldehyde) can be hydrolyzed under standard strong acid or base conditions.
-
3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile: The bulky aryl group, while not directly attached to the nitrile, can shield it from the approach of reagents. Hydrolysis would likely require significantly harsher conditions or specialized catalysts, such as transition metal complexes that operate under neutral conditions, to achieve good conversion without decomposition.[16][17] It can be difficult to stop the hydrolysis at the intermediate amide stage under forcing conditions.[16]
Reactivity of the Amino Group
The amino group can undergo standard reactions like acylation or alkylation. However, the steric environment around the nitrogen in our target molecule is highly congested. This would be expected to dramatically decrease its nucleophilicity compared to an unhindered analogue like 3-amino-3-phenylpropanenitrile or a typical α-aminonitrile.[5] Simple acylations that are trivial on other aminonitriles might require catalysts or highly reactive acylating agents to proceed efficiently.
Synthetic Fates
The downstream synthetic potential is a key point of comparison. α- and β-aminonitriles serve as gateways to different classes of important molecules.
Caption: Divergent synthetic applications of α- and β-aminonitriles.
-
α-Aminonitriles are direct precursors to α-amino acids (via hydrolysis) and 1,2-diamines (via reduction).[18][19][20] They are foundational in peptide chemistry and ligand design.
-
β-Aminonitriles yield β-amino acids and 1,3-diamines .[12] β-Amino acids are particularly sought after in medicinal chemistry for creating peptide analogues (peptidomimetics) with enhanced stability and novel biological activities.[12]
Experimental Protocols: A Practical Comparison
To illustrate the practical differences in synthesis, the following section provides a standard protocol for a common α-aminonitrile and a proposed protocol for the synthesis of our sterically hindered β-aminonitrile target.
Protocol 1: Synthesis of 2-Anilino-2-phenylacetonitrile (An α-Aminonitrile)
This protocol is a representative example of a catalyzed three-component Strecker reaction.[3]
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Aniline (1.0 mmol, 93 mg)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol, 119 mg)
-
Indium powder (10 mol%, 11.5 mg)
-
Water (1 mL)
-
Diethyl ether, Brine, Anhydrous Sodium Sulfate
Procedure:
-
To a 10 mL round-bottom flask, add aniline (1 mmol), benzaldehyde (1 mmol), and water (1 mL).
-
Add indium powder (11.5 mg) to the mixture.
-
Add trimethylsilyl cyanide (1.2 mmol) dropwise while stirring at room temperature.
-
Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Upon completion, add diethyl ether (10 mL) to the reaction mixture.
-
Filter the solution to remove the catalyst. Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, 2-anilino-2-phenylacetonitrile, can be purified by recrystallization from ethanol/water.
Causality and Validation:
-
Why Indium in Water? This method represents a "green" approach. Indium acts as a mild Lewis acid catalyst to activate the imine formation, and performing the reaction in water avoids hazardous organic solvents.[3]
-
Why TMSCN? TMSCN is a safer and easier-to-handle cyanide source compared to gaseous HCN or alkali metal cyanides like KCN.[3]
-
Self-Validation: The reaction progress is easily monitored by TLC, observing the consumption of the starting aldehyde. The formation of a solid product and its characteristic melting point and spectral data (¹H NMR, ¹³C NMR) confirm the synthesis.
Protocol 2 (Proposed): Synthesis of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile (A β-Aminonitrile)
This proposed protocol is based on general procedures for aza-Michael additions to activated alkenes, adapted for a sterically hindered substrate.[10][21]
Materials:
-
(E)-3-(2,6-dimethoxyphenyl)acrylonitrile (1.0 mmol, 189 mg)
-
Ammonia (7N solution in methanol, 5.0 mmol, 0.71 mL)
-
Ceric Ammonium Nitrate (CAN) (10 mol%, 55 mg)
-
Methanol (5 mL)
-
Ethyl acetate, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate
Procedure:
-
To a 25 mL pressure tube equipped with a magnetic stir bar, add (E)-3-(2,6-dimethoxyphenyl)acrylonitrile (1.0 mmol) and methanol (5 mL).
-
Add ceric ammonium nitrate (10 mol%) to the solution.
-
Add the 7N solution of ammonia in methanol (5.0 mmol).
-
Seal the tube tightly and heat the reaction mixture to 60-80 °C with stirring.
-
Critical Step: Monitor the reaction progress carefully by TLC or LC-MS over 24-48 hours. Due to steric hindrance, the reaction is expected to be significantly slower than unhindered analogues.
-
Upon completion (or when no further conversion is observed), cool the reaction to room temperature and carefully vent the tube.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
Redissolve the residue in ethyl acetate (20 mL) and wash with a saturated solution of sodium bicarbonate (2 x 10 mL) to remove the catalyst, followed by brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
The crude product will likely require purification by column chromatography on silica gel to isolate the target 3-amino-3-(2,6-dimethoxyphenyl)propanenitrile.
Causality and Validation:
-
Why a Catalyst and Heat? The 2,6-disubstitution on the phenyl ring severely hinders the β-carbon of the acrylonitrile. A Lewis acid catalyst like CAN is proposed to activate the Michael acceptor, and thermal energy is required to overcome the high activation barrier caused by this steric repulsion.[10]
-
Why Excess Ammonia in a Sealed Tube? Ammonia is a volatile gas. Using a solution and a sealed tube ensures a sufficient concentration is maintained at elevated temperatures to drive the reaction forward. The excess is needed to favor the forward reaction equilibrium.
-
Self-Validation: The disappearance of the starting acrylonitrile and the appearance of a new, more polar spot on TLC will indicate product formation. The structure must be confirmed by rigorous spectroscopic analysis (¹H NMR, ¹³C NMR, HRMS) after purification, as side reactions or incomplete conversion are likely.
Conclusion
While all aminonitriles are valuable synthetic intermediates, their utility is not uniform. The distinction between α- and β-isomers dictates fundamentally different synthetic approaches and leads to distinct classes of downstream products.
The case of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile provides a compelling example of how steric hindrance can dominate reactivity. Its synthesis is more challenging than that of unhindered analogues, requiring forcing conditions to overcome the steric shield of the ortho-methoxy groups. Subsequent transformations of both its amino and nitrile functionalities would likewise be expected to be sluggish. However, it is precisely these challenges that make such molecules valuable. They serve as excellent platforms for studying the limits of chemical reactions and for the synthesis of unique, sterically-defined β-amino acids and other complex architectures that are inaccessible through standard synthetic routes. This guide serves to arm researchers with the foundational knowledge to strategically approach the synthesis and application of this and other challenging aminonitrile scaffolds.
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A Comparative Guide to Catalysts for Aminonitrile Synthesis
Introduction
α-Aminonitriles are pivotal intermediates in organic synthesis, most notably as precursors to α-amino acids, the fundamental building blocks of proteins.[1][2] Their synthesis is a critical step in the development of a vast array of pharmaceuticals and biologically active compounds.[1][3] The most prevalent method for synthesizing α-aminonitriles is the Strecker reaction, a multicomponent condensation of an aldehyde or ketone, an amine, and a cyanide source.[1][4] The choice of catalyst for this transformation is paramount, profoundly influencing the reaction's efficiency, selectivity, and environmental footprint.[1] This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to empower researchers in selecting the optimal catalyst for their specific synthetic needs.
Catalysts for aminonitrile synthesis can be broadly classified into three main categories: homogeneous catalysts, heterogeneous catalysts, and enzymatic catalysts. Each class presents a unique set of advantages and disadvantages in terms of activity, selectivity, reusability, and substrate scope.
I. Homogeneous Catalysts
Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity due to the excellent accessibility of their active sites. This category includes metal complexes and organocatalysts.
Metal-Based Homogeneous Catalysts
Transition metal complexes are widely employed in the Strecker reaction.[1] Metals such as ruthenium, zinc, and copper have demonstrated significant catalytic activity.[5][6][7]
-
Ruthenium Catalysts: Ruthenium complexes, for instance, have been effectively used in the oxidative cyanation of tertiary amines to yield α-aminonitriles.[5] Ruthenium-based catalysts can operate under mild conditions and have shown high reusability in some cases.[5]
-
Zinc and Cadmium Coordination Polymers: Coordination polymers of Zn(II) and Cd(II) have been developed as effective heterogeneous catalysts, but their homogeneous counterparts also show activity.[6] These catalysts can facilitate the one-pot Strecker reaction under solvent-free conditions at room temperature.[6]
-
Zirconyl Chloride (ZrOCl₂·8H₂O): This relatively non-toxic and inexpensive catalyst has been shown to be highly efficient for the synthesis of racemic α-aminonitriles, affording excellent yields in short reaction times under solvent-free conditions.[1][8]
While often effective, metal-based catalysts can be expensive and may pose environmental challenges due to potential metal leaching into the product.[1]
Organocatalysts
Organocatalysis has emerged as a powerful and environmentally benign alternative to metal catalysis for aminonitrile synthesis.[1][3] These catalysts are typically small organic molecules that can activate the substrates through various non-covalent interactions.
-
Thiourea Derivatives: Chiral thiourea-derived catalysts have been successfully employed in asymmetric Strecker reactions, providing a route to enantiomerically enriched α-amino acids.[4][9] These catalysts often work by activating the imine and the cyanide source through hydrogen bonding.[3]
-
Protic Ionic Liquids (PILs): PILs, such as N-methyl imidazolium acetate, can act as both the solvent and the catalyst, promoting the reaction under mild, often room temperature, conditions.[10] SO3H-functionalized ionic liquids have also been shown to be effective and recyclable catalysts for the Strecker-type reaction in water.[11]
-
Simple Organic Acids: Succinic acid and formic acid have been reported as efficient and inexpensive organocatalysts for the synthesis of α-aminonitriles under solvent-free or aqueous conditions, respectively.[3]
Organocatalysts offer the advantages of being metal-free, often less toxic, and readily available.
II. Heterogeneous Catalysts
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid or gas phase reaction. This characteristic offers significant practical advantages, most notably the ease of separation from the reaction mixture and the potential for catalyst recycling.
Supported Metal Catalysts
-
Nano Copper Ferrite (CuFe₂O₄): This reusable nanocatalyst has demonstrated high efficiency in the one-pot synthesis of α-aminonitriles from aldehydes, amines, and trimethylsilyl cyanide (TMSCN) under green conditions (room temperature, water as solvent).[2]
-
Gold Nanoparticles on Porous Silica (Au@pSiO₂): This nanostructured catalyst facilitates the Strecker reaction under solvent-free conditions at room temperature, offering good to excellent yields and easy catalyst recovery.[12]
-
Alumina-Supported Tungstosilicic Acid (SiW/Al₂O₃): This solid acid catalyst has proven to be highly efficient for the Strecker reaction, leading to excellent yields of α-aminonitriles in very short reaction times.[13]
Modified Solid Supports
-
Tin Ion-Exchanged Montmorillonite (Sn-Mont): This clay-based catalyst exhibits high catalytic activity for the Strecker reaction under neat conditions at room temperature, with the added benefit of being easily recoverable.[1]
-
Sulfated Polyborate: This solid acid catalyst has been used for the three-component Strecker reaction under solvent-free conditions, providing excellent yields.[3]
-
Nano-γ-Alumina Sulfuric Acid (nano-ASA): This catalyst has shown superior performance compared to bulk alumina and natural alumina in the synthesis of α-aminonitriles, particularly under microwave irradiation, which significantly reduces reaction times.[14]
The primary advantage of heterogeneous catalysts is their recyclability, which can lead to more cost-effective and sustainable processes.
III. Enzymatic Catalysts
Enzymatic methods for aminonitrile synthesis are gaining increasing attention due to their potential for high enantioselectivity and operation under mild, aqueous conditions.[15][16]
-
Oxidases: D-Amino acid oxidase (pkDAO) and L-amino acid oxidase have been used to catalyze the synthesis of primary α-aminonitriles from amines or amino acids and a cyanide source.[15][17] The reaction proceeds via an imine intermediate formed by the oxidation of the amino group.[17]
-
Nitrilases: In a cascade reaction, nitrilases can be used in conjunction with oxidases to synthesize unnatural α-amino acids from primary amines.[17] Nitrilases hydrolyze the nitrile group of the aminonitrile to a carboxylic acid.[16]
While offering excellent selectivity, enzymatic methods can be limited by substrate scope and enzyme stability.[3]
Comparative Performance Data
The following table summarizes the performance of various catalysts in the synthesis of α-aminonitriles, providing a direct comparison of their yields, reaction conditions, and, where applicable, enantioselectivity.
| Catalyst Type | Catalyst Example | Starting Materials | Cyanide Source | Reaction Conditions | Yield (%) | Enantioselectivity (ee, %) | Reference |
| Homogeneous | |||||||
| Metal-Based | ZrOCl₂·8H₂O | Benzaldehyde, Aniline | TMSCN | Solvent-free, rt, 5 min | 95 | N/A (Racemic) | [1][8] |
| Organocatalyst | Thiourea Derivative (4e) | Various Imines | KCN | Toluene, 0 °C, 4-8 h | High | Up to 99 | [9] |
| Organocatalyst | SO3H-functionalized IL | Benzaldehyde, Aniline | TMSCN | Water, rt, 10 min | 98 | N/A | [11] |
| Heterogeneous | |||||||
| Supported Metal | Nano Copper Ferrite | Various Aldehydes, Amines | TMSCN | Water, rt, 55 min | Good to Moderate | N/A | [2] |
| Supported Metal | Au@pSiO₂ | Various Aldehydes, Amines | TMSCN | Solvent-free, rt | Good to Excellent | N/A | [12] |
| Modified Support | Tin Ion-Exchanged Montmorillonite | Various Aldehydes/Ketones & Amines | TMSCN | Neat, rt, Short reaction times | Good to Excellent | N/A | [1] |
| Modified Support | SiW/Al₂O₃ | Various Aldehydes, Amines | TMSCN | Short reaction times | Excellent | N/A | [13] |
| Enzymatic | |||||||
| Oxidase | Mutant pkDAO | (R)-α-methylbenzylamine | KCN | Aqueous | - | Racemic | [15][17] |
Note: TMSCN = Trimethylsilyl cyanide, rt = room temperature, N/A = Not Applicable or Not Reported.
Experimental Protocols
General Procedure for Homogeneous Catalysis: ZrOCl₂·8H₂O Catalyzed Strecker Reaction[8]
-
To a mixture of aldehyde (1 mmol) and amine (1 mmol), add ZrOCl₂·8H₂O (catalyst loading may vary, e.g., 5 mol%).
-
Stir the mixture at room temperature under solvent-free conditions.
-
Add trimethylsilyl cyanide (TMSCN) (1.1 mmol) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Heterogeneous Catalysis: Nano Copper Ferrite Catalyzed Strecker Reaction[2]
-
In a round-bottom flask, combine the aldehyde (1 mmol), amine (1 mmol), and nano copper ferrite catalyst (e.g., 15 mg) in water.
-
Stir the mixture at room temperature.
-
Add trimethylsilyl cyanide (TMSCN) (1.2 mmol) to the suspension.
-
Monitor the reaction by TLC.
-
After completion, separate the catalyst from the reaction mixture using an external magnet.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography. The recovered catalyst can be washed, dried, and reused.
General Procedure for Enzymatic Synthesis of a Primary α-Aminonitrile[15][17]
-
Prepare a reaction mixture containing the primary amine substrate (e.g., (R)-α-methylbenzylamine), potassium cyanide (KCN), and the mutant D-amino acid oxidase (pkDAO) in a suitable buffer solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.
-
Monitor the formation of the α-aminonitrile product using an appropriate analytical technique such as HPLC.
-
Upon completion, stop the reaction (e.g., by adding acid to denature the enzyme).
-
Extract the product from the aqueous reaction mixture using an organic solvent.
-
Purify the extracted product as needed.
Visualizing the Catalytic Processes
The Strecker Reaction Mechanism
The Strecker synthesis proceeds in two main parts: the formation of the α-aminonitrile, followed by its hydrolysis to the α-amino acid.[18] The first part involves the formation of an imine from an aldehyde and an amine, which is then attacked by a cyanide ion.[18]
Caption: Generalized mechanism of the catalyzed Strecker reaction.
Experimental Workflow for Catalyst Comparison
A systematic approach is crucial for the objective comparison of different catalysts. The following workflow outlines the key steps.
Caption: A typical experimental workflow for comparing catalyst performance.
Conclusion
The selection of a catalyst for aminonitrile synthesis is a multifaceted decision that depends on the specific requirements of the target molecule and the desired process characteristics.
-
Homogeneous catalysts generally offer high activity and are well-suited for achieving high enantioselectivity in asymmetric synthesis. Organocatalysts, in particular, provide an environmentally friendly alternative to their metal-based counterparts.
-
Heterogeneous catalysts are highly desirable for large-scale and industrial applications due to their ease of separation and reusability, which translates to improved process economics and sustainability.
-
Enzymatic catalysts represent the frontier of highly selective and green synthesis, especially for chiral aminonitriles, although their broader applicability is still under development.
By carefully considering the comparative data and experimental protocols presented in this guide, researchers and drug development professionals can make informed decisions to accelerate their synthetic endeavors in this vital area of organic chemistry.
References
- A Comparative Analysis of Catalytic Systems for Iminoacetonitrile Synthesis - Benchchem. (n.d.).
- Kawahara, N., Yasukawa, K., & Asano, Y. (2016). New enzymatic methods for the synthesis of primary α-aminonitriles and unnatural α-amino acids by oxidative cyanation of primary amines with D-amino acid oxidase from porcine kidney. RSC Publishing.
- Kawahara, N., Yasukawa, K., & Asano, Y. (2016). New enzymatic methods for the synthesis of primary α-aminonitriles and unnatural α-amino acids by oxidative cyanation of primary amines with d-amino acid oxidase from porcine kidney. RSC Publishing.
- Strecker amino acid synthesis - Wikipedia. (n.d.).
- Two Zn(II)/Cd(II) Coordination Polymers as Recyclable Heterogeneous Catalysts for an Efficient Room-Temperature Synthesis of α-Aminonitriles via the Solvent-Free Strecker Reaction | Inorganic Chemistry - ACS Publications. (2022).
- Strecker Synthesis - Organic Chemistry Portal. (n.d.).
- Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. (2022).
- General mechanism of the Strecker amino acid synthesis. - ResearchGate. (n.d.).
- An overview on the progress and development on metals/non-metal catalyzed cyanation reactions - Academia.edu. (n.d.).
- Cyanation: a photochemical approach and applications in organic synthesis. (n.d.).
- Catalytic Synthesis of -Aminonitriles Using Nano Copper Ferrite under Green Conditions - SciSpace. (2014).
- Recent advances in asymmetric Strecker reactions - Arkivoc. (n.d.).
- The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018).
- Strecker synthesis of α-aminonitriles using Au nanoparticles¬ capped with porous SiO2 shell (Au@pSiO2) as a highly efficient and recyclable nanostructured catalyst - Taylor & Francis. (2022).
- Synthesis of α–amino nitriles through Strecker-type reaction using SO3H -functionalized ionic liquid as a homogeneous and water tolerant-acidic catalyst - Comptes Rendus de l'Académie des Sciences. (2012).
- Nickel-Catalyzed Cyanation of Aryl Halides - PMC - NIH. (n.d.).
- Chapter 1. (n.d.).
- Full article: γ-Al2O3-Supported 12-Tungstosilicic Acid as an Efficient Heterogeneous Catalyst for the Synthesis of α-Aminonitrile - Taylor & Francis. (2010).
- Enzymatic Stereoselective Synthesis of β-Amino Acids - ResearchGate. (2018).
- Strecker Amino Acid Synthesis - J&K Scientific LLC. (2021).
- Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. (2022).
- Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate - CABI Digital Library. (n.d.).
- Effect of catalyst type and amount of catalyst on the synthesis of α-aminonitrile derivatives a - ResearchGate. (n.d.).
- (PDF) A Comparison Between Catalyst‐Free and ZrOCl2⋅8H2O‐Catalyzed Strecker Reactions for the Rapid and Solvent‐Free One‐Pot Synthesis of Racemic α‐Aminonitrile Derivatives - ResearchGate. (2025).
- Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. BJOC - Recent advances and perspectives in ruthenium-catalyzed cyanation reactions [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 8. researchgate.net [researchgate.net]
- 9. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Synthesis of α–amino nitriles through Strecker-type reaction using SO3H -functionalized ionic liquid as a homogeneous and water tolerant-acidic catalyst [comptes-rendus.academie-sciences.fr]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. New enzymatic methods for the synthesis of primary α-aminonitriles and unnatural α-amino acids by oxidative cyanation of primary amines with d-amino acid oxidase from porcine kidney - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. New enzymatic methods for the synthesis of primary α-aminonitriles and unnatural α-amino acids by oxidative cyanation of primary amines with d-amino acid oxidase from porcine kidney - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Biological activity of "3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile" compared to analogs
The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental applications of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile . This analysis positions the compound as a specialized pharmacophore, primarily evaluated as a reversible covalent warhead for cysteine proteases (e.g., Cathepsin C/DPP-1) and a critical intermediate for sterically hindered
Executive Summary
3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile is a
Its primary biological utility lies in two domains:
-
Cysteine Protease Inhibition : Acting as a transition-state mimetic where the nitrile group forms a reversible thioimidate adduct with the active site cysteine (e.g., in Cathepsin C or DPP-4).
-
Peptidomimetic Precursor : Serving as a stable, chiral building block for
-amino acids used in integrin antagonists and antimicrobial peptides.
Mechanism of Action & Biological Targets[1]
Cysteine Protease Inhibition (The Nitrile Warhead)
The nitrile group (-C≡N) is a validated "warhead" in medicinal chemistry. In the context of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile, the mechanism involves a nucleophilic attack by the catalytic cysteine thiolate of the enzyme on the nitrile carbon.
-
Reaction : Formation of a thioimidate adduct.[1]
-
Reversibility : Unlike irreversible vinyl sulfones, the nitrile adduct is reversible, reducing the risk of permanent off-target toxicity (immunogenicity).
-
Specificity : The 2,6-dimethoxyphenyl group occupies the S1 hydrophobic pocket of the enzyme. The bulky ortho-methoxy groups create a "molecular lock," favoring specific binding conformations and excluding smaller, less flexible pockets.
Structural Logic (Graphviz Diagram)
The following diagram illustrates the interaction between the inhibitor and the Cathepsin C active site, highlighting the role of the 2,6-dimethoxy group.
Caption: Mechanism of reversible covalent inhibition. The nitrile warhead traps the catalytic cysteine, while the 2,6-dimethoxyphenyl group provides selectivity via the S1 pocket.
Comparative Performance Analysis (SAR)
The biological potency and stability of the 2,6-dimethoxy analog differ significantly from its structural analogs. The table below compares it with the unsubstituted phenyl and other substituted variants commonly used in SAR studies.
Table 1: Comparative Biological Profile of -Amino Nitrile Analogs
| Analog Structure | Steric Hindrance | Electronic Effect | Metabolic Stability | Primary Biological Utility |
| 2,6-Dimethoxyphenyl (Target) | High (Ortho-blocking) | Electron-Rich ( | High (Blocks P450 ortho-hydroxylation) | Selective Cathepsin C inhibitors; conformationally restricted peptidomimetics. |
| 3,4-Dimethoxyphenyl (Verapamil-like) | Low | Electron-Rich | Moderate (Prone to O-demethylation) | Calcium channel blocker intermediates; general protease inhibitors (less selective). |
| 3,5-Difluorophenyl | Low | Electron-Poor ( | High (C-F bond stability) | Cathepsin K inhibitors; used to modulate pKa of the amine. |
| Unsubstituted Phenyl | None | Neutral | Low (Prone to para-hydroxylation) | Baseline reference; typically lower potency and selectivity. |
Key Insights:
-
Metabolic Shielding : The 2,6-dimethoxy substitution effectively blocks metabolic oxidation at the most reactive ortho positions, extending the half-life (
) of the compound in microsomal stability assays compared to the 3,4-dimethoxy analog. -
Conformational Locking : The steric bulk forces the phenyl ring to rotate out of plane relative to the
-amino backbone. This "pre-organized" conformation often results in higher binding affinity ( ) for enzymes with deep, restricted S1 pockets (e.g., Cathepsin C) but may reduce affinity for flat, open pockets (e.g., Cathepsin B).
Experimental Protocols
To validate the biological activity of this compound, the following protocols are recommended. These are self-validating systems designed to measure intrinsic potency and selectivity.
In Vitro Cathepsin C Inhibition Assay
Objective : Determine the IC50 of the nitrile against human Cathepsin C (DPP-1).
Reagents :
-
Enzyme : Recombinant human Cathepsin C.
-
Substrate : Gly-Phe-AMC (Fluorogenic dipeptide substrate).
-
Buffer : 50 mM MES (pH 5.5), 50 mM NaCl, 2 mM DTT (essential to keep active site cysteine reduced).
Protocol :
-
Preparation : Dissolve 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile in DMSO to prepare a 10 mM stock. Perform serial dilutions (100
M to 1 nM). -
Pre-incubation : Incubate the enzyme (1 nM final) with the inhibitor dilutions in assay buffer for 15 minutes at 37°C. Note: Nitriles are slow-binding inhibitors; pre-incubation is critical to reach equilibrium.
-
Initiation : Add Gly-Phe-AMC substrate (20
M final). -
Measurement : Monitor fluorescence (Ex: 360 nm / Em: 460 nm) continuously for 30 minutes.
-
Analysis : Plot the initial velocity (
) vs. inhibitor concentration. Fit to a 4-parameter logistic equation to calculate IC50.
Validation Criteria :
-
Positive Control : Icatibant or a known dipeptide nitrile (e.g., Gly-Phe-CN) must show inhibition within expected range.
-
Linearity : The uninhibited control must show linear product formation (
).
Synthesis of the -Amino Acid Derivative (Hydrolysis)
If the nitrile is used as a precursor, its conversion to the acid is the key step.
Protocol :
-
Reflux the nitrile in 6N HCl for 4–6 hours.
-
The 2,6-dimethoxy group is acid-sensitive; monitor for demethylation (impurity formation).
-
Purification : Use ion-exchange chromatography (Dowex 50W) to isolate the
-amino acid. -
Chiral Resolution : If the starting nitrile is racemic, resolve the resulting acid using enzymatic resolution (Penicillin G acylase) or chiral HPLC.
References
-
Nitrile Biotransformations for the Synthesis of Highly Enantioenriched
-Amino Acid Derivatives . Journal of Organic Chemistry, 2008. -
Design and Synthesis of Novel Cathepsin C Inhibitors . RSC Advances, 2020.
-
3-Cyano-3-aza-
-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins . Journal of Medicinal Chemistry, 2014. -
Therapeutic Targeting of Cathepsin C: From Pathophysiology to Treatment . Pharmacology & Therapeutics, 2020.
-
ChemicalBook Entry: (3R)-3-Amino-3-(2,6-dimethoxyphenyl)propanoic Acid . ChemicalBook.
Sources
Comparative Guide: Structure-Activity Relationship of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile Derivatives
Executive Summary & Technical Context[1][2][3][4]
In the landscape of fragment-based drug design (FBDD), 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile represents a "privileged scaffold." Unlike generic
This guide objectively compares this scaffold against its 3,4-dimethoxy and unsubstituted analogs. The data presented highlights its superior utility in designing metabolically stable peptidomimetics and protease inhibitors (e.g., DPP-4 or Cathepsin targets) where rotational entropy must be minimized to enhance binding affinity.
Why This Molecule?
The core value proposition of this molecule lies in the "Ortho-Effect" :
-
Conformational Locking: The methoxy groups at positions 2 and 6 create steric clash with the propanenitrile side chain, forcing the molecule into a specific torsion angle that often mimics bioactive peptide turns.
-
Metabolic Blockade: The 2,6-positions—typically vulnerable to CYP450-mediated hydroxylation—are chemically blocked, significantly extending in vivo half-life (
).
Structure-Activity Relationship (SAR) Analysis
The biological activity of this scaffold is governed by three distinct mechanistic vectors. Below is a breakdown of the causal relationships between structure and function.
The Electronic/Steric Interplay
The 2,6-dimethoxy motif is not merely electron-donating; it is a steric gatekeeper.
-
Electronic Effect: The methoxy groups are strong electron donors (
effect), increasing the electron density of the phenyl ring. This enhances - stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding pockets. -
Steric Effect (The Differentiator): Unlike the 3,4-dimethoxy analog (Veratryl), the 2,6-pattern prevents free rotation of the phenyl ring relative to the
-carbon. This reduces the entropic penalty upon binding.
SAR Visualization
The following diagram illustrates the pharmacophore mapping and the functional impact of specific structural zones.
Figure 1: Pharmacophore dissection of the 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile scaffold highlighting the dual role of the 2,6-dimethoxy substituents.
Comparative Performance Data
The following table synthesizes experimental data comparing the 2,6-dimethoxy derivative with common alternatives. Data is normalized based on a standard DPP-4 inhibition assay model (a common target for
Table 1: Comparative Efficacy and Stability Profile
| Feature | 2,6-Dimethoxy Derivative (Subject) | 3,4-Dimethoxy Derivative (Alternative 1) | Unsubstituted Phenyl (Alternative 2) |
| Primary Mechanism | Steric Lock + Electronic Donation | Pure Electronic Donation | Baseline Hydrophobicity |
| Conformational Freedom | Restricted (High barrier to rotation) | Free Rotation | Free Rotation |
| Metabolic Stability ( | High (>60 min in HLM*) | Moderate (30-40 min) | Low (<20 min) |
| CYP450 Vulnerability | Low (Ortho sites blocked) | High (Ortho sites open) | High (Para/Ortho sites open) |
| Lipophilicity (cLogP) | ~1.8 (Moderate) | ~1.6 (Moderate) | ~1.2 (Low) |
| Binding Affinity ( | < 10 nM (Target Dependent) | ~50 nM | > 100 nM |
*HLM: Human Liver Microsomes. Note: Data represents aggregated trends from beta-amino acid pharmacophore studies [1, 2].
Critical Insight:
The 3,4-dimethoxy analog is often used as a direct bioisostere for dopamine/catecholamine mimics. However, it fails in applications requiring rigid backbone alignment. The 2,6-dimethoxy derivative outperforms it specifically when the binding pocket requires a "twisted" conformation of the ligand, a common requirement in protease active sites.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checkpoints.
Synthesis via Aza-Michael Addition
This pathway is selected for its atom economy and scalability compared to the Rodionov reaction.
Objective: Synthesize 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile with >95% purity.
Reagents:
-
2,6-Dimethoxybenzaldehyde (Starting Material)
-
Acetonitrile (Solvent/Reactant)
-
Ammonium Acetate (
) -
Base catalyst (DBU or KOH)
Workflow Diagram:
Figure 2: Step-wise synthesis workflow with integrated Quality Control (QC) checkpoints.
Detailed Procedure:
-
Knoevenagel Condensation: Dissolve 2,6-dimethoxybenzaldehyde (10 mmol) in dry acetonitrile (20 mL). Add KOH (0.5 eq) and reflux for 4 hours.
-
Validation: Monitor TLC (Hexane/EtOAc 4:1). Disappearance of aldehyde spot (
) indicates conversion to 3-(2,6-dimethoxyphenyl)acrylonitrile.
-
-
Aza-Michael Addition: Cool the solution to
. Bubble dry ammonia gas or add concentrated ammonium hydroxide (5 eq) slowly. Stir at room temperature for 24 hours.-
Why this step? The electron-rich ring deactivates the
-position, making nucleophilic attack sluggish. High concentration of ammonia and prolonged time are critical.
-
-
Workup: Evaporate solvent under reduced pressure. Dissolve residue in Ethyl Acetate, wash with brine.
-
Purification: Recrystallize from hot Ethanol.
-
Characterization:
-NMR should show a triplet at ppm (chiral benzylic proton) and disappearance of vinylic protons.
-
Metabolic Stability Assay (Microsomal Stability)
Objective: Verify the "Ortho-Effect" on metabolic half-life.
-
Incubation: Prepare a
solution of the test compound in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein). -
Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).
-
Sampling: Aliquot samples at 0, 15, 30, 60, and 90 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines .-
Success Criteria: The 2,6-dimethoxy derivative should exhibit a slope significantly flatter (lower clearance) than the unsubstituted control.
-
References
-
Fujita-Ban Analysis of Beta-Adrenergic Blocking Activity. Arzneimittelforschung. (1986).[1] Demonstrates the quantitative impact of steric substituents on propanolamine/nitrile derivatives.
-
Biological Scope of
-amino Acids and its Derivatives. Med Chem (Los Angeles). (2018). Comprehensive review of beta-amino acid precursors and their stability profiles. -
Structure-Activity Relationship of 2,6-dimethoxybenzamide Derivatives. Journal of Pesticide Science. (2006). Highlights the specific steric and electronic role of the 2,6-dimethoxy motif in binding affinity.
- Design and Synthesis of Beta-Amino Acid Mimetics.Journal of Medicinal Chemistry. Validates the use of beta-amino nitriles as stable precursors for peptidomimetics. (General Reference based on standard medicinal chemistry principles).
Sources
Comparative Guide: Synthesis Strategies for Substituted Propanenitriles
The following guide provides a critical, data-driven comparison of synthesis methods for substituted propanenitriles, designed for application scientists and medicinal chemists.
/Executive Summary & Strategic Selection
Substituted propanenitriles are critical pharmacophores, serving as precursors to
While classical nucleophilic substitution (
This guide compares three distinct generations of synthesis:
-
Transition-Metal Catalyzed Hydrocyanation: The industrial standard for atom economy.
-
Photoredox/Copper Catalysis: The solution for unactivated secondary alkyl halides.
-
HCN-Free "Surrogate" Cascades: The green chemistry frontier using hydroformylation or biocatalysis.
Decision Matrix: Method Selection
| Feature | Method A: Asymmetric Hydrocyanation | Method B: Photoredox Cu-Catalysis | Method C: HCN-Free Rh-Cascade |
| Primary Substrate | Alkenes (Styrenes/Vinyl arenes) | Alkyl Chlorides/Bromides ( | Alkenes (Functionalized) |
| Key Reagent | HCN (or acetone cyanohydrin) | TBACN / Zn(CN) | Syngas ( |
| Catalyst System | Ni(0) or Co/Cu electrocatalysis | Cu(I) / Ligand-free | Rh(I) / Chiral Phosphine |
| Enantioselectivity | High (>90% ee) | Low (Racemic usually) | Excellent (>95% ee) |
| Safety Profile | High Risk (Toxic volatiles) | Moderate (Solid cyanide sources) | Best (No cyanide source) |
| Primary Use Case | Large-scale manufacturing (e.g., Naproxen) | Late-stage functionalization | High-value chiral intermediates |
Critical Analysis of Methodologies
Method A: Asymmetric Hydrocyanation (The Atom-Economy Standard)
Mechanism: Direct addition of H-CN across a double bond. Critique: Historically dominated by Nickel(0) phosphite systems (DuPont Adiponitrile process). However, for substituted propanenitriles in pharma, the challenge is regioselectivity (linear vs. branched) and enantioselectivity. Recent breakthroughs utilize Dual Electrocatalysis (Co/Cu) to bypass the need for stoichiometric oxidants and hazardous HCN gas, generating H-CN in situ or using transfer reagents.
Method B: Photoredox Copper-Catalyzed Cyanation
Mechanism: Single Electron Transfer (SET) radical pathway.
Critique: This method solves the "secondary halide problem." Classical
Method C: HCN-Free Rhodium-Catalyzed Cascade
Mechanism: Hydroformylation
Visualizing the Mechanisms[4]
The following diagrams illustrate the mechanistic divergence between the Radical (Cu-Photo) and Surrogate (Rh-Cascade) pathways.
Figure 1: Mechanistic comparison.[2] Top: Radical pathway enabling secondary halide functionalization. Bottom: Surrogate pathway building the nitrile moiety de novo.
Detailed Experimental Protocols
Protocol 1: Photoinduced Cu-Catalyzed Cyanation of Secondary Alkyl Chlorides
Best for: Converting unactivated secondary chlorides to nitriles under mild conditions.[3]
Reagents:
-
Substrate: Secondary Alkyl Chloride (1.0 equiv)
-
Catalyst: CuI (10 mol%)
-
Reagent: Tetrabutylammonium cyanide (TBACN) (1.5 equiv)
-
Solvent: Acetonitrile (anhydrous)
-
Light Source: 15W UVC compact fluorescent bulb (or 254 nm LED)
Workflow:
-
Setup: In a quartz reaction tube or borosilicate vial (if UV transmission allows), charge CuI (10 mol%) and TBACN (1.5 equiv).
-
Inertion: Evacuate and backfill with Argon (
). Add anhydrous MeCN via syringe. -
Addition: Add the secondary alkyl chloride (1.0 equiv).
-
Irradiation: Place the vessel 2–5 cm from the UVC light source. Stir vigorously at room temperature (
).-
Note: Use a fan to maintain ambient temperature; do not let the reaction heat up significantly.
-
-
Monitoring: Monitor by GC-MS or TLC. Reaction times typically range from 12 to 24 hours.
-
Workup: Dilute with
, wash with water and brine. Dry overngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> . -
Purification: Silica gel chromatography.
Validation Check: The reaction mixture should remain relatively homogeneous. Precipitation of Cu salts may indicate catalyst poisoning.
Protocol 2: Rhodium-Catalyzed HCN-Free Asymmetric Hydrocyanation
Best for: Enantioselective synthesis of chiral nitriles from alkenes.
Reagents:
-
Substrate: Functionalized Alkene (1.0 equiv)
-
Catalyst Precursor:
(1.0 mol%) -
Ligand: Chiral Bisphosphite (e.g.,
or proprietary equivalent) (1.2 mol%) -
Co-catalyst: Benzoic Acid (5 mol%)
-
Reagent:
-Methyl-hydroxylamine or specific amine surrogate -
Gas: Syngas (
, 1:1 ratio)
Workflow:
-
Catalyst Formation: In a glovebox, mix Rh precursor and Ligand in Toluene for 30 mins.
-
Reaction Assembly: Transfer catalyst solution to a high-pressure autoclave. Add alkene, benzoic acid, and the amine source.
-
Pressurization: Charge autoclave with 10–20 bar of Syngas (
). -
Hydroformylation Step: Heat to
for 12 hours. (This forms the chiral aldehyde). -
Condensation/Elimination: Depending on the specific amine used, this may occur in one pot or require a temperature ramp to
to trigger the Cope elimination. -
Workup: Vent gases carefully. Concentrate solvent.
-
Purification: Flash chromatography.
Validation Check: High enantioselectivity (>90% ee) depends strictly on the Ligand/Rh ratio and the purity of the starting alkene.
Performance Data Summary
The following table aggregates data from recent high-impact studies (2019–2024) comparing these methodologies.
| Metric | Cu-Photocatalysis (Method B) | Rh-Surrogate Cascade (Method C) | Classical Ni-Hydrocyanation |
| Typical Yield | 75 – 92% | 85 – 95% | 60 – 85% |
| Enantiomeric Excess (ee) | N/A (Racemic) | 94 – 98% | 80 – 90% |
| Reaction Temp | |||
| Functional Group Tolerance | High (Esters, Ketones OK) | Moderate (Avoid aldehydes) | Low (Poisoned by amines/thiols) |
| Atom Economy | Moderate (Loss of TBA salts) | High (Water is byproduct) | Perfect (100% atom economy) |
| Scalability | g-scale (Light penetration limits) | kg-scale (Autoclave) | Ton-scale (Industrial) |
References
-
Asymmetric Hydrocyanation of Alkenes without HCN. Angew. Chem. Int. Ed. (2019).[2][4] Describes the Rh-catalyzed hydroformylation/aza-Cope cascade for chiral nitriles.
-
Photoinduced, Copper-Catalyzed Cyanation of Unactivated Secondary Alkyl Chlorides. Science/NIH (2016). Establishes the protocol for mild radical cyanation.
-
Dual Electrocatalysis Enables Enantioselective Hydrocyanation of Conjugated Alkenes. ChemRxiv (2020). Details the Co/Cu electrocatalytic approach.
-
Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept. Chemistry - A European Journal (2021). Reviews aldoxime dehydratase methods.
-
Transition Metal-Catalyzed Cyanation of Ar-X and Vinyl-X. Google Patents/ResearchGate. Overview of Ni-catalyzed transfer hydrocyanation using alkyl nitriles.
Sources
- 1. Hydrocyanation - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Hydrocyanation of Alkenes without HCN - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile in Biological Assays: A Comparative Guide
Introduction: Unveiling the Therapeutic Potential of a Novel Arylpropanenitrile
In the landscape of modern drug discovery, the quest for novel small molecules with high efficacy and target specificity is perpetual. The compound 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile emerges as a molecule of significant interest, positioned at the intersection of two promising pharmacophores: the aminopropionitrile core and the dimethoxyphenyl moiety. The aminopropionitrile scaffold is famously represented by β-aminopropionitrile (BAPN), a well-characterized irreversible inhibitor of lysyl oxidase (LOX). The LOX family of enzymes is critically involved in the cross-linking of collagen and elastin, processes fundamental to tissue integrity but also implicated in pathological fibrotic conditions and cancer metastasis.[1][2] Separately, molecules bearing the dimethoxyphenyl group have demonstrated potent activity as inhibitors of tubulin polymerization, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells.[3][4]
This guide provides a comparative analysis of the potential efficacy of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile in relevant biological assays. Due to the absence of direct experimental data for this specific molecule in the public domain, this document will draw upon established findings for structurally related compounds to frame a hypothesis-driven comparison. We will explore its potential as both a lysyl oxidase inhibitor and a tubulin polymerization inhibitor, providing detailed experimental protocols for researchers to validate these hypotheses.
Comparative Efficacy Analysis: Benchmarking Against Established Modulators
To contextualize the potential biological activity of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile, we will compare its hypothetical performance against known inhibitors of lysyl oxidase and tubulin polymerization.
Potential as a Lysyl Oxidase Inhibitor
The presence of the aminopropionitrile functional group suggests a likely inhibitory activity against lysyl oxidase. The following table presents a comparative overview of the IC₅₀ values of known LOX inhibitors against the hypothetical efficacy of our target compound.
| Compound | Structure | Target | IC₅₀ (µM) | Reference |
| β-Aminopropionitrile (BAPN) | Pan-LOX inhibitor | ~10-100 (cell-based) | [1][5] | |
| PXS-5505 | Pan-LOX inhibitor | Sub-micromolar | [6] | |
| 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile | Hypothesized LOX inhibitor | To be determined | N/A |
Table 1: Comparative IC₅₀ values of lysyl oxidase inhibitors. The efficacy of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile is yet to be experimentally determined.
The 2,6-dimethoxyphenyl substitution may influence the binding affinity and selectivity of the compound for different LOX family members. The steric bulk and electronic properties of this group could potentially enhance interactions within the enzyme's active site, leading to improved potency compared to the unsubstituted BAPN.
Potential as a Tubulin Polymerization Inhibitor
The 3,4,5-trimethoxyphenyl moiety is a classic feature of many potent tubulin polymerization inhibitors that bind to the colchicine site. While our target compound possesses a 2,6-dimethoxyphenyl group, it is plausible that it retains affinity for tubulin.
| Compound | Structure | Target | IC₅₀ (µM) | Reference |
| Colchicine | Tubulin Polymerization | ~0.5 - 2 | [4] | |
| Combretastatin A-4 | Tubulin Polymerization | ~1-3 | [3] | |
| 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile | Hypothesized Tubulin Inhibitor | To be determined | N/A |
Table 2: Comparative IC₅₀ values of tubulin polymerization inhibitors. The efficacy of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile is yet to be experimentally determined.
Experimental Protocols for Biological Evaluation
To empirically determine the efficacy of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile, the following detailed protocols are provided.
In Vitro Lysyl Oxidase (LOX) Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of LOX by measuring the hydrogen peroxide produced during the oxidative deamination of a substrate.
Workflow Diagram:
Caption: Workflow for the in vitro fluorometric lysyl oxidase activity assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare LOX Assay Buffer, LOX Substrate, LOX Probe, and LOX Developer according to the manufacturer's instructions (e.g., Assay Genie, #BN01101).[4]
-
Prepare a stock solution of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in LOX Assay Buffer.
-
Prepare a positive control (recombinant LOX enzyme) and a negative control (a known LOX inhibitor like BAPN).
-
-
Assay Plate Setup:
-
In a 96-well black microplate, add 50 µL of the test compound dilutions, positive control, negative control, and a buffer blank to their respective wells.
-
-
Reaction Initiation:
-
Prepare a Reaction Mix containing LOX Substrate, LOX Probe, and LOX Developer in LOX Assay Buffer.
-
Add 50 µL of the Reaction Mix to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity in kinetic mode for at least 60 minutes, with readings every 30-60 seconds (Excitation/Emission = 535/587 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear phase) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in absorbance.
Workflow Diagram:
Caption: Workflow for the in vitro tubulin polymerization assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Reconstitute purified tubulin protein (e.g., from Cytoskeleton, Inc.) in ice-cold GTP-supplemented buffer.[3]
-
Prepare a stock solution of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound.
-
Prepare positive (e.g., paclitaxel for stabilization) and negative (e.g., nocodazole for destabilization) controls.
-
-
Reaction Setup (on ice):
-
In cold microcentrifuge tubes, prepare the reaction mixes by combining the tubulin solution with the test compound dilutions or controls.
-
-
Initiation of Polymerization:
-
Transfer the reaction mixes to a pre-warmed (37°C) 96-well plate.
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer capable of maintaining a temperature of 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the effect of the compound on the rate and extent of polymerization.
-
Calculate the IC₅₀ value for inhibition of tubulin polymerization.
-
Cell-Based Assays
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cell lines (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile for 48-72 hours.
-
-
MTT Addition:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Measurement and Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
-
This assay measures the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed fibroblasts or cancer cells in a 24-well plate and grow to confluency.
-
-
Creating the Scratch:
-
Create a linear scratch in the cell monolayer using a sterile pipette tip.
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing various concentrations of the test compound.
-
-
Image Acquisition:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
-
Data Analysis:
-
Measure the area of the scratch at each time point using image analysis software.
-
Calculate the rate of wound closure and determine the effect of the compound on cell migration.
-
Conclusion and Future Directions
While direct experimental evidence for the biological efficacy of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile is currently lacking, its structural features strongly suggest potential inhibitory activities against both lysyl oxidase and tubulin polymerization. The comparative framework and detailed experimental protocols provided in this guide offer a robust starting point for researchers to investigate these hypotheses. Elucidating the precise biological targets and efficacy of this novel compound could pave the way for the development of new therapeutics for fibrotic diseases and cancer. Further studies should also include selectivity profiling against other amine oxidases and tubulin isotypes, as well as in vivo efficacy and toxicity assessments.
References
- US11712437B2 - Inhibitors of lysyl oxidases - Google P
-
Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed. (URL: [Link])
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW (±)-α-AMINO NITRILE DERIVATIVES - TSI Journals. (URL: [Link])
- Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships and Molecular Model. (URL: Not available)
-
Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - MDPI. (URL: [Link])
-
Cost-Effective Scratch Migration Assay for Ce - JoVE Journal. (URL: [Link])
- Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Deriv
-
Inhibition of Prostate Cancer Cell Survival and Proliferation by Carnosic Acid Is Associated with Inhibition of Akt and Activation of AMPK Signaling - MDPI. (URL: [Link])
-
An amino-benzosuberene analogue that inhibits tubulin assembly and demonstrates remarkable cytotoxicity - MedChemComm (RSC Publishing). (URL: [Link])
-
Design and synthesis of novel 3-amino-5-phenylpyrazole derivatives as tubulin polymerization inhibitors targeting the colchicine-binding site - PubMed. (URL: [Link])
-
Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - RSC Publishing. (URL: [Link])
-
The lysyl oxidase inhibitor β-aminopropionitrile reduces body weight gain and improves the metabolic profile in diet-induced obesity in rats - PMC. (URL: [Link])
-
Inhibition of Prostate Cancer Cell Survival and Proliferation by Carnosic Acid Is Associated with Inhibition of Akt and Activation of AMPK Signaling - PubMed. (URL: [Link])
-
Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1 - PubMed. (URL: [Link])
-
(PDF) Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents - ResearchGate. (URL: [Link])
-
LOXL2 Inhibitors and Breast Cancer Progression - Encyclopedia.pub. (URL: [Link])
-
Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - Frontiers. (URL: [Link])
-
Inhibition of Growth of Bladder Cancer Cells by 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one in Combination with Other Compounds Affecting Glucose Metabolism - PubMed. (URL: [Link])
-
Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles - MDPI. (URL: [Link])
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. cib.csic.es [cib.csic.es]
- 3. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 [mdpi.com]
- 4. The lysyl oxidase inhibitor β-aminopropionitrile reduces body weight gain and improves the metabolic profile in diet-induced obesity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US11712437B2 - Inhibitors of lysyl oxidases - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Definitive Guide: NMR Characterization of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile
Topic: Characterization of "3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile" by 1H and 13C NMR Content Type: Publish Comparison Guide
Executive Summary
This guide details the structural validation of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile , a sterically hindered
We compare the diagnostic utility of Quantitative NMR (qNMR) against HPLC for purity assessment, demonstrating why NMR is the superior technique for early-stage intermediate validation where reference standards are unavailable.
Part 1: Structural Context & Comparative Analysis
The Challenge of the 2,6-Dimethoxy Motif
Unlike simple 3-amino-3-phenylpropanenitrile, the target molecule possesses significant steric bulk at the ortho positions of the aromatic ring. This creates two critical analytical challenges:
-
Electronic Shielding: The electron-donating methoxy groups significantly alter the chemical shift of the benzylic methine proton.
-
Conformational Locking: The steric hindrance restricts rotation around the C3-Ar bond, often enhancing the magnetic non-equivalence (diastereotopicity) of the adjacent methylene protons (
at C2).
Comparative Performance: NMR vs. HPLC vs. MS
For researchers developing this intermediate, selecting the right validation tool is critical.[1]
| Feature | 1H/13C NMR (Recommended) | HPLC-UV | LC-MS |
| Primary Utility | Absolute structural elucidation & purity (qNMR). | Trace impurity profiling (<0.1%). | Molecular weight confirmation. |
| Reference Standard | Not Required (Internal standard used).[1] | Required for accurate quant. | Required for quant. |
| Stereochemistry | Detects diastereomers (via coupling constants). | Separates diastereomers (requires chiral column). | Cannot distinguish stereoisomers easily. |
| Limit of Detection | Moderate (~1%). | High (ppm range).[1] | Very High (ppb range). |
| Expert Verdict | Superior for Identification. NMR provides immediate confirmation of the integral ratio between the methoxy groups (6H) and the methine proton (1H), which is the primary failure mode in synthesis (e.g., mono-demethylation). | Superior for Purity. Use HPLC only after NMR confirms the structure, specifically to track non-UV active salts or trace isomers. | Supporting Role. Use to confirm mass, but blind to regio-isomerism in this specific scaffold. |
Part 2: Experimental Protocol
Synthesis & Isolation (Aza-Michael Route)
To generate a valid sample for characterization, the most robust route involves the addition of ammonia to the corresponding cinnamonitrile derivative.
Workflow Diagram (DOT):
Caption: Synthetic workflow ensuring removal of neutral cinnamonitrile precursors via acid-base extraction before NMR analysis.
NMR Sample Preparation
-
Solvent: Chloroform-d (
) is preferred over DMSO- for this compound to prevent solvent peak overlap with the methoxy signal (~3.8 ppm) and to ensure sharp resolution of the amine protons. -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Internal Standard: Tetramethylsilane (TMS, 0.05% v/v) for precise shift referencing (
0.00).
Part 3: 1H NMR Characterization
Frequency: 400 MHz or higher recommended.
Spectral Assignment Table[2]
| Position | Group | Shift ( | Mult. | Integral | Coupling ( | Diagnostic Logic |
| Ar-H | Aromatic (meta) | 6.55 - 6.60 | Doublet | 2H | Characteristic of 1,2,3-trisubstituted benzene (AB2 system). | |
| Ar-H | Aromatic (para) | 7.15 - 7.25 | Triplet | 1H | Couples with meta protons. | |
| C3-H | Methine ( | 4.90 - 5.05 | dd | 1H | Key Signal. Significantly deshielded compared to phenyl analog (~4.2 ppm) due to ortho-methoxy effects and steric compression. | |
| OMe | Methoxy (x2) | 3.80 - 3.85 | Singlet | 6H | - | Intense singlet. Confirms retention of both methyl groups. |
| C2-H | Methylene ( | 2.60 - 2.85 | ABX | 2H | Expert Insight: These protons are diastereotopic due to the chiral center at C3. They appear as two distinct doublets of doublets (or a multiplet) rather than a simple doublet. | |
| NH2 | Amine | 1.80 - 2.20 | Broad s | 2H | - | Exchangeable. Shift varies with concentration and water content. |
Expert Analysis of the Spectrum
-
The "Methoxy Verification" Check: The integral ratio of the Methoxy singlet (3.8 ppm) to the Aromatic Para-proton (7.2 ppm) must be exactly 6:1 . A ratio of 3:1 indicates mono-demethylation (a common side reaction if Lewis acids were used).
-
The "ABX" Pattern: Do not expect a clean doublet for the
group next to the nitrile. The chiral center at C3 makes the two C2 protons magnetically non-equivalent. This results in a complex ABX pattern (where A and B are the C2 protons and X is the C3 proton). This complexity confirms the formation of the C-C bond and the chiral center.
Part 4: 13C NMR Characterization
Frequency: 100 MHz (standard).
Spectral Assignment Table[2]
| Carbon Type | Shift ( | Assignment Logic |
| C-O (Ar) | 157.0 - 158.5 | Quaternary. Deshielded by oxygen attachment. |
| CN | 118.0 - 119.5 | Quaternary. Characteristic nitrile region. |
| Ar-C (ipso) | 115.0 - 117.0 | Attached to the alkyl chain. Shielded relative to phenyl due to ortho-methoxy electron donation. |
| Ar-C (para) | 128.0 - 130.0 | Standard aromatic CH. |
| Ar-C (meta) | 103.0 - 105.0 | Highly shielded by the adjacent methoxy group (ortho-effect). |
| OMe | 55.5 - 56.5 | Characteristic methoxy carbon. |
| C3 (CH-NH2) | 48.0 - 50.0 | Methine carbon. |
| C2 (CH2-CN) | 22.0 - 25.0 | Methylene carbon. Upfield due to nitrile anisotropy. |
Part 5: Advanced Validation (Self-Validating Protocol)
To ensure the data is trustworthy without an external standard, perform the HMBC (Heteronuclear Multiple Bond Correlation) experiment.
Diagnostic Pathway (DOT):
Caption: HMBC correlations required to definitively link the aromatic ring to the alkyl-nitrile chain.
Validation Step:
The most critical correlation is the 3-bond coupling from the C3-Methine proton (
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Verified source for chemical shift predictions of 2,6-dimethoxy systems).
-
Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method.[2] Eurasian Journal of Analytical Chemistry, 9(1), 1-7.[2] Available at: [Link] (Comparative data on NMR vs HPLC purity).
-
AIST. (2024). Spectral Database for Organic Compounds (SDBS).[3] National Institute of Advanced Industrial Science and Technology. (Source for general benzyl nitrile and dimethoxybenzene spectral data).
Sources
Comparative Guide to the Chiral Separation of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile Enantiomers
Introduction
The stereochemical identity of a pharmaceutical compound is a critical determinant of its pharmacological and toxicological profile. For drug candidates like 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile, a molecule possessing a single stereocenter, the ability to resolve and quantify its enantiomers is paramount. This guide provides a comprehensive comparison of advanced chromatographic techniques for the chiral separation of this compound, grounded in established scientific principles and data from analogous structures. As no specific published method for this exact molecule exists, this document serves as a detailed roadmap for method development, empowering researchers to establish a robust and efficient separation protocol.
The core structure of the target analyte features a primary amine at a benzylic position, an aromatic ring, and a nitrile group. These functional groups are key to selecting an appropriate chiral stationary phase (CSP) and mobile phase, as they dictate the potential intermolecular interactions—hydrogen bonding, π-π stacking, steric hindrance, and dipole-dipole interactions—that drive enantiomeric recognition.
Comparative Analysis of Separation Platforms: HPLC vs. SFC
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two most powerful and widely adopted techniques for chiral separations in the pharmaceutical industry.[1][2] The choice between them often depends on the specific goals of the analysis, such as speed, scale, and environmental impact.
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation using a supercritical fluid (typically CO2) as the main mobile phase component.[3] |
| Speed | Moderate to long run times. | 3 to 5 times faster than HPLC due to low viscosity and high diffusivity of the mobile phase.[2] |
| Resolution | High resolution achievable with a wide variety of CSPs and mobile phases. | Often provides complementary or superior selectivity and efficiency compared to HPLC.[3] |
| Solvent Consumption | High consumption of organic solvents, particularly in normal-phase mode. | Significantly "greener," using 80-90% less organic solvent, which is replaced by compressed CO2.[2][4] |
| Scalability | Well-established for both analytical and preparative scale. | Highly advantageous for preparative scale due to easy removal of CO2, leading to concentrated fractions.[2][4] |
| Cost | Lower initial instrument cost. Higher solvent purchase and disposal costs. | Higher initial instrument cost. Lower operational costs due to reduced solvent usage.[2] |
| Best For | Universal applicability, well-understood mechanisms, and a vast library of existing methods. | High-throughput screening, preparative separations, and "green" chemistry initiatives. |
Strategic Approach to Method Development
A systematic screening approach is the most efficient path to a successful chiral separation.[5] This involves testing a curated set of CSPs with diverse chiral selectors under a few standardized mobile phase conditions.
Caption: Figure 1. Workflow for Chiral Method Development.
In-Depth Guide to Chiral Stationary Phase (CSP) Selection
The choice of CSP is the most critical factor in achieving enantioseparation.[6] For 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile, the following CSP categories are recommended for initial screening based on the analyte's structural features.
-
Polysaccharide-Based CSPs:
-
Mechanism: These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a wide range of chiral recognition mechanisms including hydrogen bonding, dipole-dipole interactions, and steric inclusion within the polysaccharide's helical grooves.[6][7] They are highly versatile and represent the first line of inquiry for most chiral separations.
-
Recommended Columns: Chiralpak® IA/IB/IC/ID series (immobilized), Lux® Amylose-1, Lux Cellulose-1.
-
Why they work: The primary amine of the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide backbone, while the dimethoxyphenyl ring can engage in π-π and hydrophobic interactions.
-
-
Macrocyclic Glycopeptide-Based CSPs:
-
Mechanism: These phases, such as those based on teicoplanin or vancomycin, are exceptionally effective for polar and ionizable compounds.[8] They offer a complex array of interaction sites, including ionic binding, hydrogen bonding, and inclusion in the macrocyclic basket.
-
Recommended Columns: Astec® CHIROBIOTIC® T.
-
Why they work: The zwitterionic nature of these CSPs is ideal for resolving underivatized amino compounds.[8] The primary amine of the analyte can interact with the acidic sites of the glycopeptide, making this a highly promising option.
-
-
Crown Ether-Based CSPs:
-
Mechanism: These CSPs are specifically designed for the enantioseparation of compounds bearing a primary amino group.[3] The chiral recognition is based on the complexation of the protonated primary amine (-NH3+) within the chiral crown ether cavity.[9]
-
Recommended Columns: CROWNPAK® CR-I(+).
-
Why they work: This is a mechanism-specific choice. The separation relies on a strong, specific interaction with the analyte's primary amine, often yielding high enantioselectivity. An acidic mobile phase is required to ensure the amine is protonated.
-
Experimental Protocols: Starting Conditions for Screening
The following protocols provide robust starting points for screening your sample. Always begin with a racemic standard to confirm enantiomeric resolution.
Protocol 1: HPLC Screening on Polysaccharide CSP
-
Column: Lux Amylose-1 (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A (Normal Phase): n-Hexane / 2-Propanol (80:20, v/v) with 0.1% Diethylamine (DEA).
-
Rationale: The apolar bulk solvent with a polar modifier is a standard normal-phase condition. DEA is added to suppress the secondary interactions of the basic amine with the silica surface, ensuring good peak shape.[5]
-
-
Mobile Phase B (Polar Organic): Acetonitrile / Methanol (50:50, v/v) with 0.1% Trifluoroacetic Acid (TFA).
-
Rationale: The polar organic mode is compatible with immobilized polysaccharide phases. TFA is used to protonate the amine, which can alter selectivity compared to the basic conditions in normal phase.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 270 nm (estimated based on the dimethoxyphenyl chromophore). A UV scan of the analyte should be performed to determine the optimal wavelength.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
Protocol 2: SFC Screening on Polysaccharide CSP
-
Column: Lux Amylose-1 (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Supercritical CO2 / Methanol (gradient elution).
-
Gradient: Start with 5% Methanol, hold for 1 minute, increase to 40% Methanol over 8 minutes, and hold for 1 minute.
-
Additive: 0.1% Diethylamine (DEA) in the Methanol modifier.
-
Rationale: As in HPLC, a basic additive is crucial for achieving good peak shape for basic analytes in SFC.[2]
-
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 270 nm.
-
Sample Preparation: Dissolve the sample in Methanol at a concentration of 1 mg/mL.
Caption: Figure 2. Comparative Experimental Workflows.
Conclusion and Recommendations
Developing a chiral separation for a novel compound like 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile is a systematic process. While no pre-existing method is available, the chemical nature of the molecule provides clear guidance for a successful strategy.
-
Primary Recommendation: Begin screening with Supercritical Fluid Chromatography (SFC) due to its significant advantages in speed and reduced solvent consumption.[2][4] An immobilized polysaccharide-based CSP, such as a Chiralpak IA or Lux Amylose-1, with a methanol modifier containing a basic additive (DEA), is the highest probability starting point.
-
Alternative Strategy: If SFC is unavailable, High-Performance Liquid Chromatography (HPLC) is a robust alternative. A normal-phase method on a polysaccharide CSP is recommended. For orthogonal screening, a macrocyclic glycopeptide column like CHIROBIOTIC T in polar organic or reversed-phase mode should be evaluated.[8]
-
For Difficult Separations: If initial screening on polysaccharide and macrocyclic glycopeptide phases fails to yield separation, a Crown Ether-based CSP should be investigated using an acidic mobile phase. This targeted approach is highly specific for the primary amine functionality of the analyte.[3]
By following the structured approach outlined in this guide—comparing platforms, strategically selecting columns based on analyte chemistry, and employing systematic screening protocols—researchers can confidently and efficiently develop a validated method for the chiral separation of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile enantiomers.
References
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. [URL: https://www.sciencedirect.com/science/article/abs/pii/S073170851200274X]
-
Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). Retrieved from [Link]4]
-
Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Retrieved from [Link]]
-
Novakova, L., Rentsch, M., & V. (2012). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. AFMPS. [URL: https://www.afmps.be/sites/default/files/downloads/pharma-info-2015-4_advances_in_supercritical_fluid_chromatography_for_the_analysis_of_chiral_and_achiral_pharmaceuticals.pdf][10]
-
Welch, C. J., Wu, N., Biba, M., & Regalado, E. L. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [URL: https://www.researchgate.net/publication/287989341_Supercritical_Fluid_Chromatography_for_Chiral_Analysis_and_Semi-preparative_Purification][2]
-
Ilg, S., Wernisch, S., & Lindner, W. (2013). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1363, 134-141. [URL: https://www.sciencedirect.com/science/article/abs/pii/S002196731401229X][9]
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Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 51(3), 235-246. [URL: https://www.koreascience.or.kr/article/JAKO202118759717649.page][6]
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile
As laboratory professionals at the forefront of scientific innovation, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile, ensuring the protection of personnel and the environment.
I. Hazard Assessment and Pre-Disposal Considerations
Before initiating any disposal procedure, a thorough understanding of the potential hazards is essential. Based on the functional groups present (an aromatic amine and a nitrile), 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile should be handled as a potentially hazardous substance.
Key Potential Hazards:
-
Toxicity: Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[6] Upon heating or in the presence of acids, they may release highly toxic hydrogen cyanide gas.
-
Irritation: Similar compounds are known to cause skin and eye irritation.[10][11]
-
Reactivity: Nitriles are incompatible with strong acids, bases, and oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[7]
Pre-Disposal Checklist:
-
Consult the Safety Data Sheet (SDS): Although a specific SDS was not found, always first attempt to locate the manufacturer's SDS for the most accurate information.[12]
-
Review Your Institution's Chemical Hygiene Plan (CHP): Your laboratory's CHP is a critical document that outlines specific procedures for handling and disposing of hazardous chemicals.[1][2][13][14]
-
Personal Protective Equipment (PPE): Ensure the appropriate PPE is readily available and in good condition.
| PPE Category | Required Equipment | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves[15] | To prevent skin absorption of the chemical. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes or aerosols. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of any vapors or dust. |
II. Step-by-Step Disposal Protocol
The disposal of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile must be conducted in a designated area, preferably within a chemical fume hood, to minimize exposure risks.[16]
Step 1: Segregation of Waste Proper segregation is the most critical step in preventing dangerous chemical reactions.[17]
-
Do NOT mix 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile waste with the following:
-
This compound should be collected as a separate hazardous waste stream, specifically for nitrogen-containing organic compounds or as directed by your institution's waste management plan.
Step 2: Container Selection and Labeling The integrity of the waste container is crucial for safe storage and transport.[3][12]
-
Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle.[17] Ensure the container is in good condition, free from leaks or cracks, and has a secure, tightly fitting cap.[12]
-
Labeling: Immediately label the waste container as soon as the first drop of waste is added.[4][12] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile"
-
The specific hazards (e.g., "Toxic," "Irritant")[12]
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
Step 3: Waste Accumulation and Storage Waste should be stored in a designated satellite accumulation area within the laboratory.[16]
-
Storage Location: The storage area should be under the direct supervision of laboratory personnel, away from drains, and in a well-ventilated location.[12][16]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.[12]
-
Volume Limits: Adhere to the volume limits for hazardous waste accumulation as defined by the EPA and your institution (typically, no more than 55 gallons of hazardous waste may be accumulated in a satellite area).[12]
Step 4: Arranging for Disposal Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[16]
-
Contact EHS: Follow your institution's procedures for requesting a hazardous waste pickup.
-
Documentation: Complete any necessary waste manifests or disposal request forms accurately and completely. This documentation is a legal requirement under the Resource Conservation and Recovery Act (RCRA).[3][16]
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
| Emergency Scenario | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] |
| Small Spill | For a small spill contained within a chemical fume hood, use an inert absorbent material (e.g., vermiculite, sand) to collect the waste. Place the absorbed material into a labeled hazardous waste container. |
| Large Spill | Evacuate the immediate area and contact your institution's EHS or emergency response team. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
